Di-1-adamantylphosphine oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131266-79-0 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-1-adamantylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Di-1-adamantylphosphine Oxide: A Technical Guide for Advanced Catalysis and Drug Development
Introduction: The Unparalleled Steric Profile of Di-1-adamantylphosphine Oxide
In the landscape of organophosphorus chemistry, this compound stands out as a compound of significant interest for researchers in catalysis and medicinal chemistry. Its defining feature—two bulky, rigid, diamondoid adamantyl cages attached to a phosphine oxide core—imparts a unique steric and electronic profile that has been harnessed to overcome significant synthetic challenges. This guide provides an in-depth examination of its properties, synthesis, and critical applications, offering field-proven insights for its effective utilization.
The primary importance of this molecule lies in its role as a precursor to some of the most effective bulky electron-rich phosphine ligands used in modern cross-coupling catalysis. The extreme steric hindrance created by the adamantyl groups is not merely a matter of size; the rigidity of the cage structure creates a well-defined and stable coordination sphere around a metal center. This architecture is crucial for promoting challenging reductive elimination steps and stabilizing catalytically active species, leading to remarkable efficiency in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
Chemical Identity and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
| Property | Value | Source(s) |
| CAS Number | 131266-79-0 | [2][3] |
| Molecular Formula | C₂₀H₃₁OP | [2] |
| Molecular Weight | 318.43 g/mol | [2] |
| IUPAC Name | bis(1-adamantyl)phosphine oxide | [4] |
| Synonyms | Di(adamantan-1-yl)phosphine oxide, SPO-Ad | [1][4] |
| Appearance | White to off-white powder/crystals | N/A |
| Melting Point | 255-258 °C | N/A |
Molecular Structure and Tautomerism
The core of the molecule features a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to two 1-adamantyl groups and a hydrogen atom. This compound exists in tautomeric equilibrium with its trivalent phosphinous acid form, Di(1-adamantyl)phosphinous acid (Ad₂POH). However, the equilibrium strongly favors the pentavalent phosphine oxide form (Ad₂P(O)H).[1] This stability is a key practical advantage, rendering the compound significantly more resistant to air oxidation compared to its corresponding secondary phosphine (Ad₂PH).
Caption: Structure of this compound.
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of this compound is typically achieved via the oxidation of its precursor, di-1-adamantylphosphine. The overall synthetic pathway is a multi-step process that requires careful handling of air-sensitive intermediates.
Overall Synthesis Workflow
Caption: Multi-step synthesis of this compound.
Experimental Protocol: Oxidation of Di-1-adamantylphosphine
This protocol describes a representative method for the final oxidation step. The precursor, di-1-adamantylphosphine, is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) until the oxidation is complete.
-
Preparation: In a round-bottom flask, dissolve di-1-adamantylphosphine (1.0 eq) in a suitable organic solvent such as toluene or dichloromethane under an inert atmosphere.
-
Oxidation: While stirring vigorously, introduce the oxidant. Two common, effective methods are:
-
Method A (Air Oxidation): Replace the inert atmosphere with a balloon of air (or bubble dry air through the solution). The reaction is typically slow and can be monitored by ³¹P NMR for the disappearance of the phosphine signal and the appearance of the phosphine oxide signal.
-
Method B (Hydrogen Peroxide): Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen peroxide (30% aq. solution, ~1.1 eq) dropwise. This reaction is often rapid and exothermic.
-
-
Workup: Once the reaction is complete (as determined by TLC or NMR), quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification & Validation: Remove the solvent under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes. The purity of the final white, crystalline product should be validated by melting point determination and NMR spectroscopy.
Characterization Data
The validation of the final product relies on spectroscopic analysis. While a complete spectrum for the final oxide is not readily published, the expected signals can be inferred from its precursors and related structures.
-
³¹P NMR: This is the most definitive technique. The ³¹P chemical shift for tertiary phosphine oxides is typically in the range of +25 to +50 ppm (relative to 85% H₃PO₄). The signal for this compound is expected in this region as a doublet due to coupling with the P-H proton. When complexed to palladium, the related Di(1-adamantyl)phosphinous acid ligand shows a characteristic shift at 113 ppm.[1]
-
¹H NMR: The spectrum will be dominated by the signals of the adamantyl cages. These typically appear as broad multiplets in the range of 1.6-2.2 ppm. A key feature is the P-H proton, which will appear as a large doublet (due to coupling to phosphorus) significantly downfield, often in the range of 5-8 ppm. For the closely related di-(1-adamantyl)phosphonium salt, the adamantyl protons appear between 1.77-2.23 ppm.[5]
-
¹³C NMR: The spectrum will show four distinct signals for the adamantyl cage carbons, consistent with C₁ symmetry at the phosphorus center. The signals for the adamantyl carbons in the di-(1-adamantyl)phosphonium precursor appear at approximately 27.5, 35.4, 35.5, and 39.1 ppm, showing characteristic splitting due to coupling with the phosphorus atom.[5] Similar shifts and couplings are expected for the phosphine oxide.
Applications in Catalysis: Leveraging Steric Bulk
The primary utility of this compound is as a stable, air-tolerant precursor to highly effective ligands for palladium-catalyzed cross-coupling reactions. In situ reduction or tautomerization to the phosphinous acid allows it to ligate the metal center, forming a catalytically active species.
The extreme steric bulk of the two adamantyl groups creates a large, protected coordination sphere around the palladium atom. This has several beneficial effects:
-
Promotes Reductive Elimination: The steric pressure helps to drive the final, product-forming step in many catalytic cycles, which is often the rate-limiting step, particularly for unreactive substrates.
-
Stabilizes Monoligated Species: The bulk favors the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition.
-
Enhances Catalyst Longevity: The rigid adamantyl framework protects the metal center from decomposition pathways, leading to higher turnover numbers and more robust catalytic systems.
These properties have made ligands derived from this precursor particularly effective in Suzuki reactions involving unreactive aryl chlorides, a class of substrates that are challenging for less bulky phosphine ligands.[1]
Caption: Role of adamantyl-based ligands in a generic cross-coupling cycle.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements:
-
Handling: Work should be conducted in a well-ventilated fume hood. Avoid generating dust. In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion and Future Outlook
This compound is more than just a chemical curiosity; it is a powerful enabler for modern synthetic chemistry. Its value as a stable, handleable precursor to some of the most sterically demanding and effective phosphine ligands makes it an indispensable tool for tackling difficult cross-coupling reactions. For researchers in drug development, where the efficient construction of complex molecular architectures is paramount, the catalytic systems derived from this compound offer robust and reliable solutions. Future research will likely continue to explore the unique coordination chemistry enabled by this ligand precursor, expanding its application to new reaction methodologies and the synthesis of novel, high-value molecules.
References
Spectroscopic and Synthetic Elucidation of Di-1-adamantylphosphine Oxide: A Technical Guide for Researchers
Introduction
Di-1-adamantylphosphine oxide, a sterically hindered and electron-rich organophosphorus compound, has garnered significant attention in the field of catalysis, particularly as a pre-ligand in cross-coupling reactions. Its bulky adamantyl moieties impart unique steric and electronic properties to metal centers, influencing catalytic activity and selectivity. A thorough understanding of its spectroscopic signature is paramount for researchers in catalyst development, reaction monitoring, and quality control. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, alongside a detailed synthetic protocol and methodologies for its characterization. While complete, publicly available experimental spectra of the free phosphine oxide are scarce, this document synthesizes information from related structures and spectroscopic principles to offer a robust predictive guide for scientists working with this important molecule.
Molecular Structure and Key Features
This compound possesses a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two bulky 1-adamantyl groups. The adamantyl cages are rigid, diamondoid structures that create a sterically demanding environment around the phosphorus center. This steric bulk is a key determinant of its coordination chemistry and catalytic applications.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding di-1-adamantylphosphine. The phosphine itself is air-sensitive, necessitating handling under an inert atmosphere.
Experimental Protocol: Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di-1-adamantylphosphine in a suitable organic solvent such as toluene or dichloromethane.
-
Oxidation: To the stirred solution, add an oxidizing agent. A common and effective method is the slow, dropwise addition of a solution of hydrogen peroxide (30% in water). Alternatively, bubbling dry air through the solution can also effect the oxidation.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The disappearance of the phosphine signal and the appearance of a new signal corresponding to the phosphine oxide will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite, to destroy any excess hydrogen peroxide. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the adamantyl protons. Due to the high symmetry of the adamantyl cage, three distinct proton environments are anticipated.
Expected ¹H NMR Data (CDCl₃):
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.1 - 2.3 | br s | 6H | CH (methine) |
| ~ 1.8 - 2.0 | br s | 12H | CH₂ (methylene) |
| ~ 1.6 - 1.8 | br s | 12H | CH₂ (methylene) |
Causality and Interpretation:
-
The broadness of the signals is characteristic of the rigid adamantyl cage, where restricted rotation can lead to complex spin-spin coupling patterns that are not fully resolved.
-
The chemical shifts are in the aliphatic region, consistent with the saturated hydrocarbon nature of the adamantyl groups.
-
The integration values correspond to the number of protons in each unique position of the two adamantyl moieties.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the symmetry of the adamantyl groups. Four distinct carbon signals are expected for each adamantyl group, with coupling to the phosphorus atom.
Expected ¹³C NMR Data (CDCl₃):
| Chemical Shift (δ) (ppm) | J(P,C) (Hz) | Assignment |
| ~ 40 - 45 | ~ 50-60 | C (quaternary, attached to P) |
| ~ 36 - 38 | ~ 5-10 | CH₂ |
| ~ 30 - 32 | ~ 10-15 | CH |
| ~ 28 - 30 | ~ 2-5 | CH₂ |
Causality and Interpretation:
-
The quaternary carbon directly attached to the phosphorus atom will appear as a doublet with a large one-bond coupling constant (¹J(P,C)).
-
The other carbon atoms of the adamantyl cage will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and phosphorus atoms (²J(P,C), ³J(P,C), etc.).
-
The chemical shifts are typical for sp³-hybridized carbons in a polycyclic aliphatic system.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is the most direct method for characterizing this compound. A single resonance is expected, and its chemical shift is highly informative about the electronic environment of the phosphorus atom.
Expected ³¹P NMR Data (CDCl₃):
| Chemical Shift (δ) (ppm) |
| ~ 45 - 55 |
Causality and Interpretation:
-
The chemical shift in this region is characteristic of pentavalent phosphine oxides. The exact value is influenced by the electron-donating nature of the adamantyl groups and the steric environment around the phosphorus atom.
-
The absence of coupling in the proton-decoupled spectrum confirms the presence of a single phosphorus environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of the adamantyl groups and, most importantly, the P=O stretching vibration.
Expected IR Data (KBr or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2900 - 3000 | Strong | C-H stretching (adamantyl) |
| ~ 1450 | Medium | C-H bending (adamantyl) |
| ~ 1150 - 1200 | Strong | P=O stretching |
Causality and Interpretation:
-
The strong absorption band in the 1150-1200 cm⁻¹ region is a definitive indicator of the P=O double bond. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.
-
The C-H stretching and bending vibrations of the adamantyl groups will be prominent in the spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 318.2 | [M]⁺ (Molecular Ion) |
| 135.1 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
Causality and Interpretation:
-
The molecular ion peak at m/z 318.2 corresponds to the molecular weight of this compound (C₂₀H₃₁OP).
-
A major fragment ion is expected at m/z 135.1, corresponding to the stable adamantyl cation, which is readily formed upon fragmentation. The high-resolution mass spectrum should show the exact mass of the molecular ion, which is a powerful tool for confirming the elemental composition.[1]
Conclusion
References
A Comprehensive Technical Guide to the ³¹P NMR Spectroscopy of Di-1-adamantylphosphine Oxide
Abstract
This technical guide provides an in-depth exploration of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of di-1-adamantylphosphine oxide [Ad₂P(O)H]. While a specific, experimentally verified chemical shift for this compound is not prominently available in reviewed literature, this guide synthesizes foundational NMR principles, spectral data from structurally analogous compounds, and theoretical considerations to establish a well-reasoned expected chemical shift range. We delve into the significant electronic and steric contributions of the bulky adamantyl groups that dictate the phosphorus nucleus's magnetic environment. This document is intended for researchers, chemists, and drug development professionals who utilize organophosphorus compounds and require a deep understanding of their spectroscopic characterization. Included are detailed experimental protocols for acquiring high-quality ³¹P NMR spectra and a discussion on the practical applications of this analytical technique in synthetic and medicinal chemistry.
The Pivotal Role of ³¹P NMR in Organophosphorus Chemistry
Phosphorus-31 NMR spectroscopy is an exceptionally powerful and indispensable tool for the characterization of organophosphorus compounds.[1][2] The ³¹P nucleus possesses several advantageous properties for NMR analysis: it has a nuclear spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, which collectively result in excellent NMR sensitivity.[1] A key feature of ³¹P NMR is its remarkably wide chemical shift range, spanning over 700 ppm, which minimizes signal overlap and allows for the clear differentiation of phosphorus atoms in diverse chemical environments.[1]
This technique is particularly crucial for monitoring reactions involving phosphorus-containing reagents and for characterizing novel compounds. For instance, the oxidation state of phosphorus significantly influences its chemical shift; trivalent phosphines typically resonate in a different region of the spectrum compared to their pentavalent phosphine oxide counterparts.[3][4] This clear distinction allows for the straightforward monitoring of oxidation reactions, a common transformation in organophosphorus chemistry.[4]
This compound: A Sterically Demanding Ligand Precursor
This compound, with the chemical formula (C₁₀H₁₅)₂P(O)H, is a secondary phosphine oxide (SPO).[5] It is a stable tautomer of di-1-adamantylphosphinous acid.[6] The defining feature of this molecule is the presence of two bulky, rigid 1-adamantyl groups attached to the phosphorus atom. These adamantyl moieties impart unique steric and electronic properties, making its corresponding phosphine, di-1-adamantylphosphine, a valuable ligand in catalysis.[7] The phosphine oxide itself serves as a stable, air-tolerant precursor to the air-sensitive phosphine. Given its role as a synthetic intermediate, unambiguous characterization is paramount, with ³¹P NMR being the primary analytical method.
Understanding the ³¹P NMR Chemical Shift
The chemical shift (δ) in NMR spectroscopy describes the resonance frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. For the ³¹P nucleus in this compound, several key factors govern its chemical shift.
Electronic Effects: The P=O Bond
The presence of the phosphoryl group (P=O) is a dominant electronic factor. The electronegative oxygen atom withdraws electron density from the phosphorus atom, deshielding it. This deshielding effect generally causes the ³¹P nucleus of a phosphine oxide to resonate at a lower field (higher ppm value) compared to the corresponding phosphine. For example, tri-tert-butylphosphine resonates at +63 ppm, while its oxide is expected in the range of other trialkylphosphine oxides like trimethylphosphine oxide (+36.2 ppm) and triethylphosphine oxide (+48.3 ppm).[8]
Steric Effects: The Influence of the Adamantyl Cages
The two 1-adamantyl groups are exceptionally bulky and rigid. Steric hindrance around the phosphorus atom forces changes in the C-P-C bond angles. Generally, an increase in the C-P-C bond angle in phosphines leads to a downfield shift (deshielding) of the ³¹P signal. The steric bulk of the adamantyl groups is even greater than that of tert-butyl groups. This significant steric crowding is expected to have a pronounced effect on the geometry at the phosphorus center and, consequently, on its chemical shift. Studies on aliphatic phosphorus compounds have shown that branching at the γ-carbon relative to the phosphorus atom can cause shielding (an upfield shift), a phenomenon known as the 'gamma-gauche' effect.[9] The rigid, cage-like structure of the adamantyl group presents multiple γ-carbons, which could contribute to a more shielded (lower ppm) signal than might be expected based on electron-withdrawing effects alone.
Expected ³¹P NMR Chemical Shift of this compound
While a definitive, published ³¹P NMR chemical shift for this compound could not be located in the surveyed literature, an educated estimation can be made by comparing it with structurally similar, sterically hindered phosphine oxides.
| Compound | Substituents | ³¹P Chemical Shift (δ, ppm) | Reference |
| Trimethylphosphine oxide | Methyl | +36.2 | [8] |
| Triethylphosphine oxide | Ethyl | +48.3 | [8] |
| Tri(n-butyl)phosphine oxide | n-Butyl | ~+41 to +44 | [10][11] |
| Di-tert-butylphosphine oxide | tert-Butyl | Not explicitly found, but the phosphine is at +63 ppm.[8] | N/A |
| This compound | 1-Adamantyl | Estimated: +50 to +70 | Educated Estimation |
Rationale for Estimation:
-
Comparison to Trialkylphosphine Oxides: Simple trialkylphosphine oxides like Me₃PO and Et₃PO resonate in the +35 to +50 ppm range.[8]
-
Steric Deshielding: Increasing the steric bulk from methyl to tert-butyl in phosphines causes a significant downfield shift (from -62 ppm for PMe₃ to +63 ppm for PBu(t)₃).[8] A similar, though perhaps less dramatic, deshielding trend is expected for the corresponding oxides due to bond angle expansion.
-
The Adamantyl Effect: The adamantyl group is sterically more demanding than the tert-butyl group. This increased steric hindrance would likely push the chemical shift further downfield compared to a hypothetical di-tert-butylphosphine oxide.
-
Secondary Phosphine Oxide Nature: As a secondary phosphine oxide, it possesses a P-H bond. This can lead to a slightly different electronic environment compared to tertiary phosphine oxides. However, the dominant factors remain the P=O bond and the bulky alkyl groups.
Considering these factors, a chemical shift in the range of +50 to +70 ppm is a reasonable expectation for this compound in a common solvent like CDCl₃. The signal is expected to be a doublet due to coupling with the directly attached proton (¹JP-H), unless proton decoupling is applied.
Experimental Protocol for ³¹P NMR Analysis
To obtain a high-quality ³¹P NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Reagents
-
This compound (CAS: 131266-79-0)[5]
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tubes (5 mm, high precision)
-
External reference standard (e.g., 85% H₃PO₄)
-
Filtration apparatus (e.g., syringe filter with PTFE membrane)
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃. Vortex or sonicate gently to ensure complete dissolution. The compound should be fully soluble.
-
Filtration (Trustworthiness Step): To remove any particulate matter that could degrade spectral resolution, filter the solution through a syringe filter directly into a clean, high-precision NMR tube. This step is critical for achieving sharp spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale (Expertise & Experience) |
| Nucleus | ³¹P | The target nucleus for the experiment. |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence with proton decoupling. |
| Solvent | CDCl₃ | Standard solvent; lock signal is readily available. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Spectral Width (SW) | ~250 ppm | This width is sufficient to cover the expected chemical shift range for phosphine oxides. |
| Transmitter Offset (O1P) | ~40 ppm | Center the spectral window near the expected resonance to maximize resolution. |
| Acquisition Time (AQ) | 1-2 seconds | Allows for good digital resolution. |
| Relaxation Delay (D1) | 5-10 seconds | ³¹P nuclei can have long relaxation times (T₁). A longer delay ensures full relaxation between scans for accurate quantification if needed. |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
| Decoupling | Proton decoupled | To simplify the spectrum to a singlet and improve signal-to-noise. For observing P-H coupling, a proton-coupled spectrum should be acquired. |
Data Processing and Referencing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Phase Correction: Carefully phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: The chemical shift should be referenced externally to 85% H₃PO₄ at 0.0 ppm.
Experimental Workflow Diagram
Caption: Experimental workflow for ³¹P NMR analysis of this compound.
Case Study: Differentiating Di-1-adamantylphosphine from its Oxide
A primary application of ³¹P NMR in this context is to monitor the synthesis of di-1-adamantylphosphine from its oxide or to check for the presence of the oxide as an impurity. The significant difference in their expected chemical shifts makes this analysis straightforward and unambiguous.
-
This compound (Ad₂P(O)H): Expected to be in the +50 to +70 ppm range.
The oxidation process can be easily monitored by observing the disappearance of the phosphine signal and the appearance of the phosphine oxide signal in the ³¹P NMR spectrum.[4]
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. aiinmr.com [aiinmr.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 31P [nmr.chem.ucsb.edu]
- 7. aminer.org [aminer.org]
- 8. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to Di-1-adamantylphosphine oxide: Properties, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of Di-1-adamantylphosphine oxide (SPO-Ad), a sterically demanding secondary phosphine oxide pivotal in modern organometallic chemistry and catalysis. We will explore its core physical and chemical properties, its tautomeric relationship with di(1-adamantyl)phosphinous acid, and its critical role as a pre-ligand in the formation of highly active palladium catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique steric and electronic properties of this compound in synthetic applications, particularly in challenging cross-coupling reactions.
Introduction: The Significance of Steric Bulk
This compound, systematically named bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)phosphine oxide, is a white, powdered solid distinguished by the presence of two exceptionally bulky 1-adamantyl groups attached to a central phosphorus atom.[1][2] These diamondoid cages are not merely space-fillers; their rigid, three-dimensional structure imparts unique properties to the molecule, influencing its reactivity, stability, and utility as a ligand precursor.
The primary importance of this compound in contemporary chemistry lies in its function as a stable, air-handleable precursor to di(1-adamantyl)phosphinous acid (PA-Ad), with which it exists in a tautomeric equilibrium.[3] This phosphinous acid is a highly effective ligand for transition metals, particularly palladium. The steric hindrance provided by the adamantyl groups is crucial for creating a specific coordination environment around the metal center, which can stabilize catalytically active species and promote challenging bond-forming steps in catalytic cycles.[3] This has led to its successful application in forming robust precatalysts for difficult cross-coupling reactions, such as the Suzuki coupling of unreactive aryl chlorides.[3]
Physical and Structural Properties
The defining physical characteristics of this compound are a direct consequence of its molecular structure. The large, non-polar adamantyl cages result in a high melting point and limited solubility in common non-polar solvents.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁OP | [2] |
| Molecular Weight | 318.43 g/mol | [2] |
| Appearance | White powder | [1] |
| Melting Point | 255-258 °C | [1][4] |
| Boiling Point (Predicted) | 436.8 ± 28.0 °C | [1] |
| CAS Number | 131266-79-0 | [5][6] |
| Complexity | 407 | [4][5] |
| Hydrogen Bond Acceptor Count | 1 | [4][5] |
Chemical Properties and Reactivity
Tautomerism: The Gateway to Catalysis
The most significant chemical feature of this compound (SPO-Ad) is its existence as a stable tautomer of di(1-adamantyl)phosphinous acid (PA-Ad).[3] While the equilibrium favors the phosphine oxide form, the phosphinous acid tautomer is the species that typically coordinates to metal centers to act as a ligand. This equilibrium is the foundation of its utility in catalysis.
Caption: Tautomeric equilibrium between the SPO and PA forms.
Steric and Electronic Effects
The adamantyl groups are among the bulkiest substituents used in ligand design. The steric effect of the di(1-adamantyl)phosphinous acid (PA-Ad) ligand has been quantified using percent buried volume (%Vbur), a measure of the space occupied by a ligand within a coordination sphere. For a palladium complex, the %Vbur for PA-Ad was estimated to be 30.2%, slightly greater than that of the commonly used di-tert-butylphosphinous acid (PA-tBu) at 29.1%.[3] This significant steric profile is instrumental in promoting reductive elimination—the final, product-forming step in many cross-coupling reactions.
From an electronic standpoint, the deprotonated PA-Ad is considered a better electron donor than PA-tBu, which enhances the reactivity of the metal center.[3] This combination of significant steric bulk and strong electron-donating character makes ligands derived from this compound exceptionally effective.
Reactivity as a Pre-Ligand
This compound is primarily used to generate catalytically active metal complexes in situ or to synthesize well-defined precatalysts. It readily reacts with palladium(II) sources, such as PdCl₂, to form palladium complexes.[3] These complexes, often referred to as "POPd" precatalysts, are stable, easily handled, and can be activated under catalytic conditions to generate the active Pd(0) species that drives the cross-coupling cycle.
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound often starts from its corresponding secondary phosphine, di-1-adamantylphosphine. The phosphine can be oxidized using a mild oxidizing agent like hydrogen peroxide to yield the target phosphine oxide.[7] The precursor, di-1-adamantylphosphine, is typically synthesized by reducing di(1-adamantyl)phosphinic acid chloride with a reducing agent like lithium aluminum hydride (LiAlH₄).[8][9]
Experimental Protocol: Synthesis of a Palladium(II) Precatalyst (POPd-Ad)
This protocol describes the synthesis of a palladium precatalyst from this compound, based on literature procedures.[3] The causality behind this choice is that forming a well-defined precatalyst allows for greater control and reproducibility in catalytic reactions compared to in-situ generation.
Objective: To synthesize the POPd-Ad precatalyst for use in Suzuki cross-coupling reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (SPO-Ad)
-
Acetonitrile (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add PdCl₂ (1 equivalent) and this compound (2 equivalents) to a nitrogen-gas-filled Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to the Schlenk tube.
-
Reaction: Stir the mixture at 60 °C for 18 hours. The large steric hindrance of the SPO-Ad ligand directs the reaction towards the formation of the desired POPd-Ad complex.[3]
-
Workup and Isolation: After cooling to room temperature, the resulting product can be isolated. In some cases, POPd-Ad can be transformed from related dimeric structures.[3] Crystallization can be achieved via slow evaporation from a suitable solvent like dichloromethane (CH₂Cl₂) for structural analysis.[3]
Caption: Experimental workflow for the synthesis of POPd-Ad precatalyst.
Applications in Catalysis
The primary application for this compound is as a pre-ligand for palladium-catalyzed cross-coupling reactions. The resulting catalysts have shown exceptional efficacy in Suzuki reactions involving challenging substrates, such as electron-rich or sterically hindered aryl chlorides, which are often unreactive with less sophisticated catalyst systems.[3]
In a typical Suzuki reaction, the POPd-Ad precatalyst, an aryl chloride, and an arylboronic acid are combined with a base (e.g., KOtBu) in a suitable solvent like 1,4-dioxane.[3] Studies have shown that these reactions can proceed to high conversion in as little as 30 minutes at 95 °C, demonstrating the high activity of the catalyst derived from this compound.[3]
Safety and Handling
According to its GHS classification, this compound is a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical curiosity; it is a powerful tool in the arsenal of the synthetic chemist. Its value is derived from the unique steric and electronic properties conferred by its two adamantyl substituents. As a stable, easily handled solid, it serves as an excellent precursor to one of the most effective classes of bulky phosphine ligands for palladium catalysis. The ability of these catalysts to activate challenging substrates like aryl chlorides with high efficiency ensures that this compound will continue to be a compound of significant interest in academic and industrial research, particularly in the fields of drug discovery and materials science.
References
- 1. This compound CAS#: 131266-79-0 [m.chemicalbook.com]
- 2. strem.com [strem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 131266-79-0 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bis(1-adamantyl)-oxophosphanium: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Landscape of Sterically Hindered Organophosphorus Compounds
In the realm of organophosphorus chemistry, the deliberate design of molecules with significant steric bulk has paved the way for remarkable advancements in catalysis, materials science, and drug development. Among these, phosphonium salts and their derivatives occupy a pivotal role due to their unique electronic and structural properties. This guide focuses on a particularly noteworthy example: bis(1-adamantyl)-oxophosphanium. The incorporation of two bulky, rigid adamantyl groups imparts exceptional steric hindrance around the phosphorus center, influencing its reactivity, stability, and coordinating ability. This document provides a comprehensive overview of its synthesis, detailed characterization protocols, and potential applications, offering valuable insights for researchers navigating the landscape of sterically demanding organophosphorus compounds.
Bis(1-adamantyl)-oxophosphanium is the charged tautomer of di(1-adamantyl)phosphine oxide. The equilibrium between these two forms is a key feature of its chemistry. For clarity, this guide will primarily refer to the neutral phosphine oxide form, di(1-adamantyl)phosphine oxide, which is the common species handled in synthesis and characterization, while acknowledging the phosphonium character that influences its reactivity.
Synthesis of Di(1-adamantyl)phosphine Oxide: A Step-by-Step Approach
The synthesis of di(1-adamantyl)phosphine oxide is a multi-step process that begins with the formation of a key precursor, di(1-adamantyl)phosphine. The subsequent oxidation of this secondary phosphine yields the desired product.
Part 1: Synthesis of Di(1-adamantyl)phosphine Precursor
The synthesis of di(1-adamantyl)phosphine can be achieved through the reduction of di(1-adamantyl)phosphinic acid chloride. A detailed procedure for a related compound, di-(1-adamantyl)phosphonium trifluoromethanesulfonate, provides a robust starting point for obtaining the necessary secondary phosphine.[1][2]
Experimental Protocol: Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate [1][2]
This protocol outlines the synthesis of a stable, isolable precursor to di(1-adamantyl)phosphine.
-
Generation of Phosphine Gas: Phosphine gas (PH₃) is generated in situ from the reaction of zinc phosphide with an acid, such as hydrochloric acid. This highly toxic and pyrophoric gas is then passed into a reaction vessel containing a suitable adamantyl precursor.
-
Reaction with Adamantyl Precursor: The phosphine gas is reacted with an activated adamantyl species, such as 1-adamantyl acetate, in the presence of a strong acid catalyst like trimethylsilyl trifluoromethanesulfonate. This reaction forms the di-(1-adamantyl)phosphonium trifluoromethanesulfonate salt.
-
Isolation: The resulting phosphonium salt precipitates from the reaction mixture and can be isolated by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum.
The free secondary phosphine, di(1-adamantyl)phosphine, can be liberated from the phosphonium salt by treatment with a base.
Part 2: Oxidation to Di(1-adamantyl)phosphine Oxide
The oxidation of the secondary phosphine, di(1-adamantyl)phosphine, to the corresponding phosphine oxide is a critical step. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice.[3][4] Air oxidation, particularly for sterically hindered phosphines, can also be a viable method.[5][6]
Experimental Protocol: Oxidation of Di(1-adamantyl)phosphine
-
Dissolution: Di(1-adamantyl)phosphine is dissolved in a suitable organic solvent, such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled oxidation.
-
Addition of Oxidant: A solution of hydrogen peroxide (e.g., 30% aqueous solution) is added dropwise to the phosphine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal corresponding to the secondary phosphine and the appearance of a new signal for the phosphine oxide.
-
Workup and Isolation: Upon completion, the reaction mixture is washed with water to remove excess hydrogen peroxide and any inorganic byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude di(1-adamantyl)phosphine oxide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure phosphine oxide as a white solid.
Structural Elucidation and Characterization
A thorough characterization of bis(1-adamantyl)-oxophosphanium is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds.
-
³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus-containing compounds.[7][8][9] The ³¹P NMR spectrum of di(1-adamantyl)phosphine oxide is expected to show a single resonance, with a chemical shift characteristic of a pentavalent phosphine oxide. The chemical shift will be significantly different from that of the starting secondary phosphine. For triphenylphosphine oxide, the ³¹P chemical shift is around +25 to +30 ppm. Due to the electron-donating nature of the adamantyl groups, the chemical shift for di(1-adamantyl)phosphine oxide is anticipated to be in a similar or slightly downfield region. The formation of hydrogen bonds can also influence the chemical shift.[10][11]
-
¹H and ¹³C NMR Spectroscopy: These spectra will show the characteristic signals for the adamantyl groups. The rigidity of the adamantyl cage results in distinct and well-resolved signals for the methine and methylene protons and carbons.
Table 1: Expected NMR Spectroscopic Data for Di(1-adamantyl)phosphine Oxide
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ³¹P | +20 to +50 | Single peak, downfield shift from the phosphine precursor. |
| ¹H | 1.5 - 2.5 | Multiple distinct signals corresponding to the non-equivalent protons of the adamantyl cage. |
| ¹³C | 25 - 45 | Distinct signals for the methine and methylene carbons of the adamantyl framework. |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. While a specific crystal structure for bis(1-adamantyl)-oxophosphanium was not found in the initial search, the structures of other sterically hindered phosphine oxides, such as bis(2,4,6-trimethylphenyl)phosphine oxide, have been reported.[12]
Based on these related structures, the following features can be anticipated for the solid-state structure of di(1-adamantyl)phosphine oxide:
-
Tetrahedral Geometry: The phosphorus atom will exhibit a tetrahedral coordination geometry.
-
P=O Bond Length: A short P=O bond distance, characteristic of a phosphine oxide, is expected.
-
Adamantyl Group Conformation: The two bulky adamantyl groups will be arranged to minimize steric strain.
-
Intermolecular Interactions: In the crystal lattice, intermolecular hydrogen bonding involving the P=O group and potentially C-H protons from adjacent molecules may be observed.
Applications in Drug Development and Catalysis
The unique steric and electronic properties of bis(1-adamantyl)-oxophosphanium and its precursor, di(1-adamantyl)phosphine, make them valuable in several areas of chemical research, including drug development and catalysis.
-
Catalysis: Bulky, electron-rich phosphine ligands are crucial in transition metal catalysis, particularly in cross-coupling reactions. The di(1-adamantyl)phosphine moiety is a key component of highly effective ligands for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[13] The corresponding phosphine oxide can act as a ligand itself or be a product of ligand degradation, influencing the catalytic cycle.[14][15]
-
Drug Development: The adamantyl group is a well-known pharmacophore, often incorporated into drug candidates to enhance their lipophilicity and metabolic stability. Organophosphorus compounds also exhibit a wide range of biological activities. The combination of these two moieties in bis(1-adamantyl)-oxophosphanium presents an interesting scaffold for the design of new therapeutic agents.
Conclusion
Bis(1-adamantyl)-oxophosphanium represents a fascinating and highly useful molecule at the intersection of organophosphorus and adamantane chemistry. Its synthesis, while requiring careful handling of sensitive reagents, is achievable through well-established methodologies. The robust characterization techniques outlined in this guide provide a clear pathway for its unambiguous identification. The significant steric bulk conferred by the adamantyl groups is the defining feature of this compound, leading to unique reactivity and potential applications in catalysis and medicinal chemistry. This technical guide serves as a foundational resource for researchers seeking to explore the rich chemistry and utility of this and related sterically encumbered organophosphorus compounds.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of di(1-adamantyl)phosphine oxide.
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 31P [nmr.chem.ucsb.edu]
- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 10. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to Di-1-adamantylphosphine Oxide: Synthesis, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-1-adamantylphosphine oxide, a sterically demanding secondary phosphine oxide (SPO), is a versatile and highly effective compound in modern synthetic chemistry. Characterized by its bulky, rigid adamantyl frameworks, it exists in equilibrium with its tautomer, di(1-adamantyl)phosphinous acid. This unique structural feature renders it an exceptional pre-ligand for various transition-metal-catalyzed reactions. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, and an in-depth look at its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers in catalysis and drug development.
Introduction: The Significance of Steric Bulk
In the realm of catalysis, the ligands coordinated to a metal center are paramount in dictating the catalyst's activity, selectivity, and stability. Bulky alkylphosphine ligands have become indispensable tools for facilitating challenging cross-coupling reactions, particularly those involving unreactive substrates like aryl chlorides.[1] The adamantyl group is an ideal bulky substituent; its rigid, three-dimensional diamondoid structure provides a large, well-defined steric footprint (cone angle > 160°) that promotes the formation of highly active, low-coordinate metal species.
This compound ((1-Ad)₂P(O)H) is the stable, air-tolerant precursor to the active phosphinous acid ligand, (1-Ad)₂POH.[1] This stability makes it a convenient and easy-to-handle pre-ligand that can be activated in situ, circumventing the need to handle the more sensitive di(1-adamantyl)phosphine. Its utility is most pronounced in palladium-catalyzed reactions, where it facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Core Compound Data
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₃₁OP | [2][3] |
| Molecular Weight | 318.43 g/mol | [2][3] |
| CAS Number | 131266-79-0 | [2][4] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 255-258 °C | [5] |
| IUPAC Name | Di(adamantan-1-yl)phosphine oxide | [5] |
Spectroscopic Signature
Verification of this compound relies on nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts are based on data from its direct synthetic precursors and analogous structures.[6][7]
-
³¹P NMR: The phosphorus nucleus is the most informative probe. For secondary phosphine oxides, the chemical shift is typically observed in the range of +20 to +50 ppm. A key feature is the large one-bond coupling constant (¹JP-H) of approximately 450-500 Hz, which appears as a doublet in the proton-coupled spectrum, confirming the P-H bond.[8]
-
¹H NMR: The spectrum is characterized by signals from the adamantyl cages and a distinct downfield doublet for the proton directly attached to the phosphorus.
-
Adamantyl Protons (30H): Multiple broad signals are expected between δ 1.70 and 2.20 ppm.[6] These correspond to the CH and CH₂ groups of the two adamantyl skeletons.
-
P-H Proton (1H): A doublet is expected in the region of δ 5.5 - 8.0 ppm, with a large coupling constant (¹JH-P ≈ 450-500 Hz) due to the direct bond with the phosphorus-31 nucleus.
-
-
¹³C NMR: The carbon spectrum shows characteristic signals for the adamantyl framework. Based on the di-(1-adamantyl)phosphonium cation, the expected signals are:[6]
-
δ ≈ 27.5 ppm (CH₂)
-
δ ≈ 35.5 ppm (C, quaternary carbon attached to P)
-
δ ≈ 39.0 ppm (CH)
-
Synthesis and Characterization Workflow
The synthesis of this compound is achieved via a two-step process starting from the commercially available di(1-adamantyl)phosphinic chloride. This process involves the reduction of the phosphinic chloride to the secondary phosphine, followed by a controlled oxidation.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is based on established procedures for the reduction of phosphinic chlorides and subsequent oxidation of secondary phosphines.[7]
Part A: Synthesis of Di(1-adamantyl)phosphine ((1-Ad)₂PH)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add di(1-adamantyl)phosphinic chloride (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Reduction: Slowly add lithium aluminum hydride (LiAlH₄, ~2.4 equivalents) portion-wise, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 20 hours. The mixture will appear as a gray suspension.
-
Quenching: Re-cool the suspension to -10 °C. Cautiously and slowly add a degassed solution of concentrated hydrochloric acid in water via syringe to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction that generates hydrogen gas.
-
Workup: Add additional HCl to facilitate phase separation. Transfer the upper organic layer to a separatory funnel, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield di(1-adamantyl)phosphine as a white solid. This product is air-sensitive and should be used immediately in the next step.
Part B: Synthesis of this compound ((1-Ad)₂P(O)H)
-
Setup: In a well-ventilated fume hood, dissolve the crude di(1-adamantyl)phosphine (1 equivalent) from Part A in dichloromethane.
-
Oxidation: While stirring vigorously, add 35% aqueous hydrogen peroxide (H₂O₂) (1.2 equivalents) dropwise.
-
Reaction: Stir the biphasic mixture for 30 minutes at room temperature.
-
Workup: Separate the organic phase. Wash it with water, then brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography (silica gel) to yield this compound as a stable white solid.
-
Validation: Confirm product identity and purity using ³¹P and ¹H NMR spectroscopy as described in Section 2.2.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
This compound shines as a pre-ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for C-C bond formation in pharmaceutical and materials science. It tautomerizes in situ to the active di(1-adamantyl)phosphinous acid, which coordinates to the palladium(II) precatalyst. The protocol below is optimized for coupling challenging aryl chlorides.[1][9]
Caption: Key components for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki Coupling of Phenyl Chloride and 4-Tolylboronic Acid
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium(II) precatalyst (e.g., PdCl₂, 1 mol%), this compound (2 mol%), and potassium tert-butoxide (KOtBu, 1.5 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add 4-tolylboronic acid (0.75 mmol) and phenyl chloride (0.5 mmol) to the tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 95 °C. Stir for 30 minutes.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel. The conversion and yield can be determined by Gas Chromatography-Mass Spectrometry (GC-MS), with yields often exceeding 95%.[1][9]
Causality Note: The use of a strong base like KOtBu and a high temperature is critical for activating the inert C-Cl bond of the aryl chloride. The bulky (1-Ad)₂POH ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the catalytically active species responsible for the high efficiency of the reaction.[1]
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a contained system, a dust mask or respirator is recommended.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern organic synthesis. Its robust steric profile, combined with its convenient air stability, makes it an exemplary pre-ligand for constructing complex molecular architectures. The protocols and data presented in this guide provide a validated framework for its synthesis and application, empowering researchers to leverage its unique properties to accelerate discovery in catalysis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. strem.com [strem.com]
- 3. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 131266-79-0 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Di-1-adamantylphosphine oxide
Introduction: Di-1-adamantylphosphine oxide is a bulky organophosphorus compound characterized by its two sterically demanding adamantyl groups attached to a phosphine oxide core. Its unique structure makes it and its derivatives valuable in catalysis and materials science. For professionals in research and drug development, understanding the specific hazards and implementing robust safety protocols for this compound is not merely a matter of compliance, but a cornerstone of responsible science.
This guide provides a comprehensive technical overview of the hazards associated with this compound. Moving beyond a simple recitation of safety data, we will delve into the causality behind recommended procedures, empowering researchers to build a self-validating system of safety in their laboratories. A critical point of clarification addressed herein is the distinction from its non-oxidized precursor, Di-1-adamantylphosphine, which possesses a significantly more hazardous profile.
Section 1: Chemical Identity and Physical Properties
Accurate identification is the first step in any safety assessment. The properties of this compound dictate its potential for exposure and inform the necessary handling precautions. As a stable, high-melting-point white powder, the primary physical hazard is the generation of fine dust that can be inhaled or come into contact with skin and eyes.[1][2]
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | bis(1-adamantyl)-oxophosphanium | [4][5] |
| CAS Number | 131266-79-0 | [2][4][3][6] |
| Molecular Formula | C₂₀H₃₁OP | [2] |
| Molecular Weight | ~318.43 g/mol | [2] |
| Appearance | White powder | [1][2] |
| Melting Point | 255-258 °C | [1][5] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4] It is crucial to distinguish this from the more severe "Toxic" classification of its precursor, Di-1-adamantylphosphine. The oxidation of the phosphorus center significantly mitigates its toxicity, though it does not eliminate all hazards. The primary risks are associated with direct contact with the compound in its powdered form.
| GHS Classification | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. [4][6] H319: Causes serious eye irritation. [4][6] H335: May cause respiratory irritation. [4][6] |
| Precautionary Statements | Prevention: P261, P264, P271, P280[4][7] Response: P302+P352, P304+P340, P305+P351+P338, P319[4][6] Storage: P403+P233, P405[4][6] Disposal: P501[4][6] |
Expert Insight: The irritant nature of this compound stems from the reactivity of the phosphine oxide group with biological tissues, particularly mucous membranes in the eyes, nose, and throat, as well as moisture on the skin. The fine particulate nature of the solid increases the surface area available for contact, exacerbating this effect.
Section 3: A Proactive Approach to Risk Mitigation
A robust safety plan relies on a multi-layered approach, prioritizing engineering controls over personal protective equipment. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene and is critical for ensuring researcher safety.
Engineering Controls: The First Line of Defense
The primary goal is to minimize the possibility of the powdered compound becoming airborne and to prevent it from contacting the researcher.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood. This containment prevents the inhalation of fine particulates.
-
Glove Box: For highly sensitive reactions or when handling larger quantities, a glove box provides an even higher level of containment, isolating the material within an inert atmosphere.
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are essential for ensuring consistent and safe practices.
-
Designated Areas: Clearly mark the specific area within the fume hood where this compound is to be handled.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is any risk of splashing or significant dust generation.
-
Hand Protection: Nitrile or neoprene gloves are required. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them before leaving the laboratory area.
-
Body Protection: A full-length, buttoned lab coat must be worn to protect against skin contact.
-
Respiratory Protection: Under normal conditions within a fume hood, a respirator is not required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with a P100 (particulate) filter would be necessary.
Section 4: Step-by-Step Experimental Protocols
Adherence to a validated protocol is key to preventing exposure. The following steps provide a framework for the safe handling of this compound powder.
Protocol: Weighing and Transfer
-
Preparation: Don all required PPE (safety goggles, face shield, lab coat, gloves). Ensure the fume hood sash is at the appropriate height.
-
Containment: Place an analytical balance inside the fume hood. Alternatively, use a "weighing enclosure" that provides localized exhaust ventilation.
-
Tare: Place a clean, sealable container (e.g., a vial with a screw cap) on the balance and tare it.
-
Transfer: Using a spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and close to the surface of the container to minimize dust generation.
-
Seal: Immediately and securely seal both the stock bottle and the new container.
-
Decontaminate: Wipe the spatula, any surfaces, and the exterior of the containers with a damp cloth or towel to remove any residual powder before removing them from the fume hood. Dispose of the cleaning material as hazardous waste.
Storage Protocol
-
Container: Store the compound in its original, tightly sealed container to prevent contamination and moisture ingress.[6][8]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[6][8]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. While phosphine oxides are generally stable, this precaution prevents unforeseen reactions.
Section 5: Emergency Response Procedures
Preparedness is paramount. All laboratory personnel must be familiar with these procedures before handling the compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[6][7] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |
Spill Response
For a small spill of solid this compound:
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated towels and any other cleanup materials into a sealed, labeled container for hazardous waste disposal.[6][8]
-
Wash the spill area with soap and water.
Firefighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Hazards of Combustion: Upon heating, phosphine oxides may decompose to produce toxic phosphorus oxides.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 6: Waste Disposal
All materials contaminated with this compound, including unused product, empty containers, and cleanup debris, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion
This compound is a valuable reagent whose hazards are well-defined and manageable. Its primary risks as a skin, eye, and respiratory irritant can be effectively neutralized through a disciplined approach to laboratory safety. By prioritizing engineering controls like fume hoods, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can confidently and safely incorporate this compound into their work. The foundation of this safety is a deep understanding of the "why" behind each precaution, fostering a proactive and resilient safety culture.
References
- 1. This compound CAS#: 131266-79-0 [chemicalbook.com]
- 2. strem.com [strem.com]
- 3. This compound | 131266-79-0 [chemicalbook.com]
- 4. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Tautomerism of Di(1-adamantyl)phosphinous Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(1-adamantyl)phosphinous acid stands as a fascinating case study in organophosphorus chemistry, primarily due to the tautomeric equilibrium between its trivalent phosphinous acid form (P(III)) and its pentavalent secondary phosphine oxide form (P(V)). The sterically demanding 1-adamantyl substituents play a crucial role in influencing this equilibrium and the overall reactivity of the molecule. This guide provides a comprehensive technical overview of this tautomerism, including the synthesis of the parent compound, spectroscopic and structural characterization of both tautomers, factors governing the equilibrium, and the implications of this phenomenon in coordination chemistry and catalysis.
Introduction: The Duality of a Bulky Phosphinous Acid
Phosphinous acids (R₂POH) and their tautomeric secondary phosphine oxides (R₂P(O)H) are pivotal compounds in synthetic chemistry, serving as precursors to valuable phosphine ligands and participating directly in various catalytic transformations. The equilibrium between the trivalent P(III) form, di(1-adamantyl)phosphinous acid, and the pentavalent P(V) form, di(1-adamantyl)phosphine oxide, is a subject of significant academic and industrial interest.
The P(III) tautomer, possessing a lone pair of electrons on the phosphorus atom, is a potent ligand for transition metals, making it a valuable component in homogeneous catalysis.[1] Conversely, the P(V) form is generally the more thermodynamically stable of the two, especially for phosphinous acids bearing electron-donating alkyl groups.[2] The bulky and rigid 1-adamantyl groups in di(1-adamantyl)phosphinous acid introduce significant steric hindrance, which profoundly impacts the tautomeric equilibrium, coordination properties, and catalytic activity.[3]
This guide will delve into the fundamental aspects of this tautomerism, providing researchers with the necessary knowledge to understand, control, and exploit this chemical duality.
Synthesis and Handling
The synthesis of di(1-adamantyl)phosphinous acid typically proceeds through its more stable tautomer, di(1-adamantyl)phosphine oxide. A common and effective route involves the reduction of di(1-adamantyl)phosphinic chloride.
Experimental Protocol: Synthesis of Di(1-adamantyl)phosphine Oxide
This protocol is adapted from established literature procedures.[4][5]
Step 1: Synthesis of Di(1-adamantyl)phosphinic Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add adamantane and aluminum chloride (AlCl₃).
-
Slowly add phosphorus trichloride (PCl₃) to the stirred mixture at room temperature.
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an appropriate organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude di(1-adamantyl)phosphinic chloride.
Step 2: Reduction to Di(1-adamantyl)phosphine Oxide
-
In a separate flame-dried Schlenk flask under a nitrogen atmosphere, a solution of di(1-adamantyl)phosphinic chloride in dry tetrahydrofuran (THF) is prepared.
-
The solution is cooled to -10 °C in an ice-salt bath.
-
Lithium aluminum hydride (LiAlH₄) is added portion-wise to the cooled solution with vigorous stirring.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[5]
-
The reaction is carefully quenched by the slow addition of degassed water, followed by concentrated hydrochloric acid.[5]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield di(1-adamantyl)phosphine oxide as a white solid.
Handling and Storage: Di(1-adamantyl)phosphine oxide is an air-stable solid.[6] However, its P(III) tautomer is more sensitive to oxidation. Therefore, when using the compound in reactions where the P(III) form is desired, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).
The Tautomeric Equilibrium: A Balancing Act
The tautomeric equilibrium between di(1-adamantyl)phosphinous acid (PA-Ad) and di(1-adamantyl)phosphine oxide (SPO-Ad) is a dynamic process.
Caption: Tautomeric equilibrium of di(1-adamantyl)phosphinous acid.
For most phosphinous acids with electron-donating substituents, the equilibrium lies heavily towards the P(V) form.[1] However, the position of this equilibrium can be influenced by several factors:
-
Electronic Effects: While the electron-donating nature of the adamantyl groups favors the P(V) tautomer, the introduction of strong electron-withdrawing groups on the phosphorus atom is known to stabilize the P(III) form.[1][2]
-
Steric Effects: The immense steric bulk of the two 1-adamantyl groups creates a congested environment around the phosphorus center. This steric repulsion can influence the bond lengths and angles, and while it doesn't solely drive the equilibrium to the P(III) side, it plays a significant role in the coordination chemistry of the P(III) tautomer.[3]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium.[1] Generally, more polar solvents can stabilize the more polar P(V) tautomer through hydrogen bonding and dipole-dipole interactions. The choice of solvent is therefore a critical parameter when attempting to utilize the P(III) form in a reaction.
-
Coordination to Metal Centers: The most effective way to shift the equilibrium towards the P(III) form is through coordination to a transition metal. The lone pair on the P(III) phosphorus atom readily coordinates to electron-deficient metal centers, effectively trapping the phosphinous acid in its less stable tautomeric form.[7][8]
Spectroscopic and Structural Characterization
Distinguishing between the P(III) and P(V) tautomers is crucial for understanding and controlling their reactivity. This is primarily achieved through spectroscopic methods, particularly ³¹P NMR, and confirmed by X-ray crystallography when suitable crystals can be obtained.
| Technique | P(V) Tautomer (SPO-Ad) | P(III) Tautomer (PA-Ad) | Notes |
| ³¹P NMR | Lower field chemical shift. | Higher field chemical shift. The coordination to a metal center further shifts the signal. For example, in a Pd(II) complex, the shift is around 113-137 ppm.[3] | The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. |
| ¹H NMR | A characteristic doublet for the P-H proton with a large ¹J(P,H) coupling constant. | A broad singlet for the P-OH proton, which can exchange with deuterated solvents. The P-H signal is absent. | The large P-H coupling constant in the P(V) form is a definitive diagnostic feature. |
| IR Spectroscopy | A strong P=O stretching vibration. A P-H stretching vibration. | A broad O-H stretching vibration. Absence of a P=O stretch. | The presence or absence of the P=O and O-H stretches provides clear evidence for the dominant tautomer. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information. While obtaining crystals of the free P(III) tautomer is challenging due to its instability, numerous crystal structures of its metal complexes have been reported. These structures confirm the P(III)-OH connectivity and reveal the significant steric influence of the adamantyl groups on the coordination geometry. For instance, in palladium(II) complexes, the Pd-P bond lengths are elongated due to the steric repulsion between the two bulky ligands.[3]
Role in Catalysis: Harnessing the P(III) Tautomer
The ability of di(1-adamantyl)phosphine oxide to serve as a pre-ligand for the catalytically active P(III) tautomer has been extensively exploited in cross-coupling reactions.
References
- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 5. DI-1-ADAMANTYLPHOSPHINE | 131211-27-3 [chemicalbook.com]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Di-1-adamantylphosphine Oxide as a Robust Pre-Ligand for Challenging Suzuki-Miyaura Couplings
Introduction: Overcoming the Hurdles of Modern Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Its power lies in the efficient formation of carbon-carbon bonds, typically between organoboron compounds and organohalides.[1] However, as synthetic targets increase in complexity, the demand for catalysts that can couple unreactive or sterically demanding substrates, particularly aryl chlorides, has grown significantly. The success of these challenging transformations hinges critically on the design of the ancillary ligand bound to the palladium center.
An ideal ligand must balance two key properties: strong electron-donating character to facilitate the initial, often rate-limiting, oxidative addition step, and significant steric bulk to promote the final, product-releasing reductive elimination step.[1][2] This application note details the use and advantages of di-1-adamantylphosphine oxide (SPO-Ad), a highly effective pre-ligand that uniquely satisfies these criteria, enabling robust and efficient Suzuki-Miyaura couplings for even the most challenging substrates.
The Ligand System: A Pre-Ligand Strategy for Generating a Superior Catalyst
This compound (Ad₂P(=O)H) is best understood not as the direct ligand, but as a stable, air-tolerant solid that serves as a "pre-ligand".[3][4] In the reaction medium, it exists in tautomeric equilibrium with its more reactive phosphinous acid form, di(1-adamantyl)phosphinous acid (PA-Ad: Ad₂P(III)-OH).[3][5][6] It is this phosphinous acid tautomer that coordinates to a Pd(II) salt to form well-defined, catalytically relevant precatalyst complexes.[3]
These Pd(II) precatalysts, such as the mononuclear POPd-Ad and dinuclear POPd2-Ad, are highly stable but are not the active catalyst.[4][6] The catalytic cycle is initiated in situ through the reduction of the Pd(II) center to the active Pd(0) species, a process carried out by the arylboronic acid coupling partner.[3] This controlled, in-situ generation of the active catalyst from a stable precatalyst is a key advantage, ensuring reproducibility and high catalytic activity. The active species is proposed to be a highly reactive, monoligated Pd(0) complex.[3][7]
Figure 1: Activation pathway from stable pre-ligand to active catalyst.
Causality and Advantages: Why the Di-1-adamantyl System Excels
The exceptional performance of the this compound system is a direct result of the unique steric and electronic properties conferred by the two bulky adamantyl groups.[8]
-
Unmatched Steric Bulk: The adamantyl cages are significantly larger and more rigid than other common bulky groups like tert-butyl. This extreme steric hindrance is the primary driver of catalytic efficiency. It facilitates the reductive elimination step—the C-C bond-forming step—by destabilizing the planar Pd(II) intermediate, forcing it to expel the newly formed biaryl product and regenerate the active Pd(0) catalyst.[8][9] This rapid turnover is crucial for high yields, especially with challenging substrates.
-
Potent Electron Donicity: As purely aliphatic, sp³-hybridized groups, the adamantyl substituents are powerful electron donors. This property increases the electron density on the palladium center, which significantly accelerates the oxidative addition of the organohalide (Ar-X) to the Pd(0) complex.[10][11] This is particularly vital for the activation of the strong, unreactive C-Cl bond in aryl chlorides.[3][6]
-
Enhanced Catalyst Stability: The rigid, cage-like structure of the adamantyl groups provides exceptional stability to the catalyst. Unlike ligands with more flexible alkyl groups or β-hydrogens, adamantylphosphines are highly resistant to common deactivation pathways such as P-C bond scission and cyclometallation, leading to a longer catalyst lifetime and higher overall turnover numbers.[10][11]
Figure 2: Key ligand effects in the Suzuki-Miyaura catalytic cycle.
Performance Data: Optimized Conditions for Aryl Chlorides
Systematic optimization has demonstrated that the combination of a POPd-Ad precatalyst with potassium tert-butoxide (KOtBu) as the base in 1,4-dioxane provides exceptional results for the coupling of aryl chlorides.[3][6] The data below summarizes the optimized conditions for a model reaction, highlighting the system's ability to achieve near-quantitative conversion in a remarkably short time.
| Parameter | Optimized Condition | Rationale / Comment | Source |
| Precatalyst | POPd-Ad | Mononuclear Pd(II) precatalyst with di(1-adamantyl)phosphinous acid ligand. | [3][6] |
| Model Substrates | Phenyl Chloride & 4-Tolylboronic Acid | A representative challenging coupling of an unactivated aryl chloride. | [3][6] |
| Solvent | 1,4-Dioxane | Found to provide superior reaction rates compared to THF, toluene, or acetonitrile. | [3][6] |
| Base | KOtBu | Strong, non-nucleophilic base; optimal for this solvent and ligand system. | [3][6] |
| Temperature | 95 °C | Provides a balance of high reaction rate and catalyst stability. | [3][6] |
| Boronic Acid | 1.5 equivalents | A slight excess ensures complete consumption of the aryl chloride. | [3][6] |
| Reaction Time | 0.5 hours | Demonstrates extremely rapid catalysis. | [3][6] |
| Conversion | 99% | Near-quantitative conversion achieved under optimized conditions. | [3][6] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a pre-formed di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalyst (POPd-Ad).
Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. Potassium tert-butoxide is a strong, corrosive base. The reaction involves flammable solvents and should be conducted under an inert atmosphere.
Materials & Reagents:
-
POPd-Ad precatalyst (or other relevant Ad₂P(OH)-ligated precatalyst)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard workup reagents (e.g., water, ethyl acetate, brine, anhydrous MgSO₄)
-
Silica gel for purification
Figure 3: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the POPd-Ad precatalyst (e.g., 2 mol %), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium tert-butoxide (3.0 mmol).
-
Expert Insight: Adding the solid reagents in a glovebox is ideal. If working on a Schlenk line, add them quickly in a stream of inert gas to minimize air exposure.
-
-
Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via a dry syringe.
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing by TLC or GC-MS. The reaction is often complete within 0.5 to 2 hours.[3][6]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
This compound has proven to be an exceptional pre-ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility stems from the unique combination of extreme steric bulk and potent electron-donating properties of its adamantyl moieties. This system enables the formation of highly active, monoligated Pd(0) catalysts in situ from stable Pd(II) precatalysts. The resulting catalysts display remarkable activity and stability, facilitating the rapid and efficient coupling of challenging substrates like unactivated aryl chlorides under mild conditions. For researchers in pharmaceutical and materials science, the this compound system represents a powerful and reliable tool for overcoming common cross-coupling limitations and accelerating the synthesis of complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Verification Required - Princeton University Library [oar.princeton.edu]
Application Notes and Protocols for Di-1-adamantylphosphine Oxide in Heck Reactions
Introduction: The Heck Reaction and the Pivotal Role of Ligand Architecture
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The efficiency and substrate scope of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center. Ligands are not mere spectators; they are crucial in stabilizing the active catalytic species, modulating its reactivity, and facilitating key steps in the catalytic cycle.[3]
Historically, a variety of phosphine ligands have been employed, but the quest for catalysts that can activate challenging substrates, such as electron-rich or sterically hindered aryl chlorides, under mild conditions has driven the development of advanced ligand systems.[4] Among these, bulky, electron-rich phosphines have emerged as a privileged class.[5][6] This guide focuses on the application of Di-1-adamantylphosphine oxide and its derivatives, a class of ligands whose unique steric and electronic properties offer significant advantages in Heck couplings.[2]
The Di-1-adamantylphosphino Moiety: A Game Changer in Catalysis
This compound itself is a secondary phosphine oxide (SPO), which can serve as a stable, air-tolerant precatalyst or pre-ligand. In the presence of a palladium source, it can exist in equilibrium with its tautomeric phosphinous acid form, which is believed to be the active ligating species. More commonly, the related tertiary phosphine, Di-1-adamantyl-n-butylphosphine (commercially known as cataCXium® A), is used directly.[2] The di(1-adamantyl)phosphino group imparts a unique combination of properties to the catalyst:
-
Exceptional Steric Bulk: The two cage-like adamantyl groups create a sterically demanding environment around the palladium center. This significant bulk promotes the crucial reductive elimination step, which is often rate-limiting, and helps to prevent catalyst deactivation pathways like the formation of palladium black.[2]
-
Strong Electron-Donating Character: As an alkylphosphine, it is highly electron-releasing. This property increases the electron density on the palladium atom, which significantly accelerates the oxidative addition of the aryl halide to the Pd(0) center—the first and often most challenging step in the catalytic cycle, especially for less reactive aryl chlorides.[2][3]
This synergistic combination of steric hindrance and strong electron-donating ability translates into a highly active and robust catalytic system capable of coupling a broad range of substrates, including previously challenging aryl chlorides, often under milder conditions and with lower catalyst loadings.[2]
The Catalytic Cycle: A Mechanistic Overview
The currently accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich ligand like Di-1-adamantyl-n-butylphosphine optimizes several key steps within this cycle.
Figure 1. Generalized catalytic cycle for the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) species. The electron-rich nature of the di(1-adamantyl)phosphine ligand accelerates this step.[2]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond. This forms a new alkyl-palladium intermediate.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step typically proceeds with syn-stereochemistry.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.
Experimental Protocol: General Procedure for Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl halide with an alkene using a palladium source and Di-1-adamantyl-n-butylphosphine (cataCXium® A) as the ligand. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-1-adamantyl-n-butylphosphine (cataCXium® A)
-
Aryl halide (e.g., bromobenzene, chlorobenzene derivative)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), toluene, or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the Di-1-adamantyl-n-butylphosphine ligand (1-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the base (e.g., Et₃N, 1.5-2.0 equiv), and the anhydrous, degassed solvent (3-5 mL).
-
Alkene Addition: Add the alkene (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Substrate Scope and Performance Data
The palladium/di(1-adamantyl)phosphine catalyst system is effective for a wide range of substrates. The table below summarizes typical results for the Heck coupling of various aryl halides with representative alkenes.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Styrene | Et₃N | DMF | 100 | >95 | [7] (modeled) |
| 2 | 4-Chloroacetophenone | Styrene | K₂CO₃ | Dioxane | 120 | High | [8] (inferred) |
| 3 | 1-Bromo-4-methoxybenzene | n-Butyl acrylate | Et₃N | Toluene | 110 | >90 | [7] (modeled) |
| 4 | 1-Chloronaphthalene | Styrene | Cs₂CO₃ | DMF | 120 | High | [8] (inferred) |
| 5 | 8-Bromoisoquinoline | Styrene | K₂CO₃ | Dioxane | 100 | 92 | [9] |
| 6 | 4-Bromoanisole | 4-Cyanostyrene | K₃PO₄ | Toluene | 110 | High | [10] (modeled) |
Note: Yields are based on published examples with di(1-adamantyl)phosphine derivatives and serve as representative examples of the catalyst system's efficacy.
Troubleshooting and Key Considerations
-
Inert Atmosphere: While the ligand and some palladium precursors are relatively stable, maintaining an inert atmosphere is crucial for preventing catalyst oxidation and ensuring reproducibility, especially with low catalyst loadings.[11]
-
Solvent and Base Choice: The choice of solvent and base can significantly impact the reaction outcome. Aprotic polar solvents like DMF or dioxane are common. The base must be strong enough to facilitate the reductive elimination step but not so strong as to cause undesired side reactions. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective, particularly for aryl chlorides.[12]
-
Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated palladium center that is less catalytically active.
-
Substrate Purity: Ensure that all reagents, especially the alkene, are free of inhibitors or impurities that could poison the catalyst.
Conclusion
The use of this compound and its tertiary phosphine derivatives, such as Di-1-adamantyl-n-butylphosphine (cataCXium® A), represents a significant advancement in Heck reaction technology. The unique steric and electronic properties of the di(1-adamantyl)phosphino moiety lead to a highly active and versatile catalyst system. This enables the efficient coupling of a broad array of substrates, most notably unactivated and deactivated aryl chlorides, under operationally simple and often milder conditions. For researchers, scientists, and drug development professionals, this catalyst system provides a robust and reliable tool for the construction of complex molecular architectures.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Palladium-Catalyzed Cross-Coupling with Di-1-adamantylphosphine Oxide: A Comprehensive Guide for Researchers
Introduction: The Pivotal Role of Ligand Design in Modern Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of these transformations is profoundly dependent on the nature of the ancillary ligands that coordinate to the palladium center. These ligands are not mere spectators; they actively modulate the metal's electronic and steric properties, thereby dictating the efficiency, selectivity, and substrate scope of the catalytic process.[3]
Among the vast arsenal of phosphine-based ligands, those featuring bulky, electron-rich alkyl groups have proven exceptionally effective, particularly for activating challenging substrates like aryl chlorides.[4][5][6] This guide focuses on a uniquely robust and versatile pre-ligand in this class: Di-1-adamantylphosphine oxide (SPO-Ad) . Its remarkable stability, coupled with the pronounced steric hindrance and electron-donating character of the adamantyl moieties, makes it a superior choice for a range of challenging cross-coupling applications. This document serves as a detailed technical guide, offering in-depth insights into the properties, mechanism, and practical application of SPO-Ad in palladium-catalyzed reactions, tailored for researchers, scientists, and drug development professionals.
Understanding this compound (SPO-Ad): Properties and Advantages
Structure and Tautomerism: A Tale of Two Forms
This compound, systematically known as Ad₂P(O)H, exists in equilibrium with its tautomer, di(1-adamantyl)phosphinous acid (PA-Ad), Ad₂P(OH).[4][5][6] In the solid state and in solution, the phosphine oxide form (SPO-Ad) is the stable, predominant tautomer.[4][5] This is a critical feature, as SPO-Ad is an air-stable solid that is significantly easier to handle and store than many of its air-sensitive phosphine counterparts.[7][8] However, upon coordination to a transition metal like palladium, it can readily tautomerize to the phosphinous acid form (PA-Ad), which is the species that typically binds to the metal center to form catalytically active complexes.[4][5][9]
The Power of the Adamantyl Group: Steric and Electronic Effects
The efficacy of SPO-Ad as a pre-ligand is rooted in the unique properties of the 1-adamantyl substituent.
-
Exceptional Steric Bulk: The adamantyl cage is one of the bulkiest alkyl groups used in ligand synthesis. This steric hindrance is a key advantage, as it promotes the formation of low-coordinate, monoligated palladium(0) complexes (L₁Pd⁰).[3] These species are highly reactive and are essential for facilitating the oxidative addition of sterically hindered or electron-rich aryl chlorides, which is often the rate-limiting step in the catalytic cycle.[3] The steric bulk also facilitates the subsequent reductive elimination step, accelerating product formation.[10]
-
Strong Electron Donation: As an alkylphosphine derivative, the di(1-adamantyl)phosphinous acid ligand is a strong electron donor. This high electron density at the palladium center increases its reactivity in the oxidative addition step.[3][10] Computational studies have indicated that Ad₂(HO)P is more efficient at donating electron density to a transition metal center compared to the commonly used di-tert-butylphosphinous acid (tBu₂(HO)P).[5]
These combined properties make the palladium complexes derived from SPO-Ad exceptionally active for a broad range of substrates, including those that are unreactive with less sterically demanding or less electron-rich ligand systems.
Mechanism of Catalysis: A Step-by-Step Look into the Reaction Core
The palladium complexes formed from SPO-Ad, such as POPd-Ad, typically serve as precatalysts.[4][5] The active Pd(0) catalyst is generated in situ. The generally accepted mechanism for a Suzuki-Miyaura coupling catalyzed by a POPd-Ad system is illustrated below.
The Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
Application Notes & Protocols: The Catalytic Mechanism of Di-1-adamantylphosphine Oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Pre-Ligand
In the landscape of transition-metal catalysis, the design and selection of ancillary ligands are paramount to achieving high efficiency, selectivity, and substrate scope. Among the pantheon of phosphine ligands, those bearing sterically demanding and electron-rich alkyl groups have revolutionized the field, enabling challenging cross-coupling reactions. Di-1-adamantylphosphine oxide (SPO-Ad), while technically a secondary phosphine oxide, serves as a robust and air-stable pre-ligand for one of the most effective ligand systems in modern catalysis. Its utility stems from its unique tautomeric relationship with di(1-adamantyl)phosphinous acid (PA-Ad), the active trivalent phosphorus species that coordinates to the metal center.[1][2][3]
The two adamantyl groups, rigid and bulky diamondoid hydrocarbon cages, impart exceptional steric bulk and strong electron-donating properties to the phosphorus center.[4][5] This combination is critical for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination, particularly with unreactive substrates like aryl chlorides.[1][6] Unlike many air-sensitive trialkylphosphines, this compound is a stable solid that can be handled on the benchtop, offering significant practical advantages in a research and development setting.[5][7]
The Tautomeric Equilibrium: From Stable Oxide to Active Ligand
This compound, Ad₂P(V)(=O)H, exists in equilibrium with its trivalent tautomer, di(1-adamantyl)phosphinous acid, Ad₂P(III)-OH. In the absence of a metal, the pentavalent oxide form is overwhelmingly favored. However, in the presence of a transition metal complex, such as a palladium(II) salt, the equilibrium shifts to favor the phosphinous acid form, which then acts as the coordinating ligand.[1][2] This in-situ generation of the active ligand from a stable precursor is a key feature of its mechanism.
Caption: Tautomerization of SPO-Ad to the active PA-Ad ligand.
Dominant Physicochemical Properties: The Adamantyl Advantage
The adamantyl substituent is more than just a bulky group; its unique structure confers a combination of properties that are highly beneficial for catalysis.
-
Exceptional Steric Bulk: The rigid, cage-like structure of the adamantyl group creates a large, well-defined steric footprint around the phosphorus atom. This bulk promotes the formation of coordinatively unsaturated, monoligated metal species, which are often the most catalytically active.[1][8] Furthermore, this steric hindrance facilitates the final reductive elimination step, which is often rate-limiting in cross-coupling reactions.[6]
-
Strong Electron Donation: As an alkyl group, the adamantyl moiety is a potent sigma-donor, increasing the electron density on the phosphorus atom and, subsequently, the coordinated metal center. This enhanced electron density on the metal facilitates the oxidative addition of challenging substrates, such as aryl chlorides.[4][9] The electron-releasing character of tri(1-adamantyl)phosphine has been shown to surpass even that of other common bulky alkylphosphines like tri(tert-butyl)phosphine.[5][10]
-
Enhanced Stability: The adamantyl framework lacks β-hydrogens and is resistant to common ligand degradation pathways like cyclometalation (intramolecular C-H activation), which can lead to catalyst deactivation.[5] This results in more robust and longer-lived catalysts.
Table 1: Comparison of Adamantyl Ligands with Common Phosphines
| Ligand Precursor/Ligand | Type | Key Features | Application Highlights |
| This compound | Secondary Phosphine Oxide | Air-stable pre-ligand, exceptional bulk | Suzuki, Heck, C-H Activation[1][2][11] |
| Tri(1-adamantyl)phosphine | Tertiary Phosphine | Extremely electron-rich, high stability | Suzuki-Miyaura, C-N Coupling[5][7][9] |
| Tri(tert-butyl)phosphine | Tertiary Phosphine | Strong donor, high steric bulk | Benchmark for challenging cross-couplings |
| Tricyclohexylphosphine | Tertiary Phosphine | Strong donor, moderate steric bulk | General cross-coupling reactions |
| Triphenylphosphine | Tertiary Phosphine | Air-stable, moderate donor, less bulky | Stille, Heck, general catalysis |
Mechanism in Action: The Suzuki-Miyaura Coupling
The utility of this compound is best exemplified in the palladium-catalyzed Suzuki-Miyaura cross-coupling of unreactive aryl chlorides. The overall process involves pre-catalyst activation followed by the classical catalytic cycle.
Pre-catalyst Activation: Generating the Active Pd(0) Species
Most protocols start with a stable Pd(II) source (e.g., Pd(OAc)₂) and this compound (SPO-Ad). In the reaction medium, SPO-Ad tautomerizes to PA-Ad and coordinates to the Pd(II) center, forming a pre-catalyst complex like POPd-Ad or the dimeric POPd2-Ad.[1][2] This Pd(II) pre-catalyst must be reduced to the catalytically active Pd(0) species. This reduction can occur via several pathways, including reduction by the arylboronic acid coupling partner.[1][12] This process generates the monoligated L-Pd(0) complex (where L = PA-Ad), which is believed to be the active catalyst.[1]
The Catalytic Cycle
Once the L-Pd(0) species is formed, it enters the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle using an Ad₂POH ligand (L).
-
Oxidative Addition: The electron-rich L-Pd(0) complex readily undergoes oxidative addition with the aryl chloride (Ar-X), even though the Ar-Cl bond is notoriously strong. The strong donating ability of the adamantylphosphine ligand is crucial for this step. This forms a Pd(II) intermediate, L-Pd(II)(Ar)(X).[6]
-
Transmetalation: The boronic acid (Ar'-B(OR)₂), activated by a base (e.g., KOtBu), transfers its aryl group (Ar') to the palladium center, displacing the halide (X). This forms a new Pd(II) intermediate, L-Pd(II)(Ar)(Ar').
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') are eliminated from the palladium center, forming the new C-C bond of the biaryl product. The exceptional steric bulk of the di-adamantylphosphine ligand forces the two aryl groups into close proximity, promoting this often rate-limiting step and regenerating the active L-Pd(0) catalyst.[1][6]
Application Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of a substituted aryl chloride with an arylboronic acid using a Pd(OAc)₂/Di-1-adamantylphosphine oxide catalyst system, adapted from established literature.[1][2]
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (SPO-Ad)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Procedure
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.0055 mmol, 1.1 mol%).
-
Rationale: A slight excess of the ligand is used to ensure full coordination to the palladium center and prevent catalyst decomposition.
-
-
Reagent Addition: To the same flask, add the aryl chloride (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and potassium tert-butoxide (KOtBu) (1.5 mmol, 3.0 equiv).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. KOtBu is a strong, non-nucleophilic base required to activate the boronic acid for transmetalation.[2]
-
-
Atmosphere and Solvent: Seal the flask, and evacuate and backfill with argon three times. Add anhydrous 1,4-dioxane (e.g., 2.0 mL) via a syringe.
-
Rationale: An inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive. Anhydrous solvent prevents quenching of the base and unwanted side reactions. 1,4-dioxane is an excellent solvent for this transformation.[2]
-
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for the required time (typically 0.5-12 hours). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
Rationale: Elevated temperature is necessary to facilitate the oxidative addition of the strong aryl-chloride bond.[2]
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully add water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Applications of Di-1-adamantylphosphine Oxide in Organic Synthesis: An Application and Protocol Guide
Introduction: The Emergence of a Bulky and Versatile Pre-Ligand
In the landscape of modern organic synthesis, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures. Di-1-adamantylphosphine oxide (SPO-Ad), a sterically demanding and air-stable secondary phosphine oxide, has emerged as a highly effective pre-ligand in a variety of transition metal-catalyzed cross-coupling reactions. Its bulky adamantyl groups provide a unique steric environment around the metal center, promoting challenging bond formations, while its electronic properties contribute to high catalytic activity.
A key feature of this compound is its existence in equilibrium with its tautomer, di(1-adamantyl)phosphinous acid (PA-Ad)[1][2]. This tautomeric relationship is crucial for its function in catalysis, as the phosphinous acid form readily coordinates to transition metals, such as palladium, to form active catalytic species[1]. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application Note: Facilitating the Coupling of Challenging Substrates
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial settings. However, the coupling of unreactive substrates, such as aryl chlorides, often presents a significant challenge. The use of this compound as a pre-ligand for palladium catalysts has proven to be a highly effective solution for this problem[1].
In the presence of a palladium source, this compound tautomerizes to di(1-adamantyl)phosphinous acid, which then coordinates to the palladium center to form well-defined precatalysts, such as POPd-Ad and POPd2-Ad[1]. These precatalysts are highly efficient for the Suzuki-Miyaura coupling of a wide range of aryl chlorides with arylboronic acids, often achieving high yields in short reaction times and under relatively mild conditions[1][2]. The bulky adamantyl groups are believed to facilitate the reductive elimination step of the catalytic cycle and prevent catalyst deactivation.
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium precatalyst derived from this compound.
Materials:
-
Palladium precatalyst (e.g., POPd-Ad, 2 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (2 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium tert-butoxide (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve the desired concentration (typically 0.1-0.2 M).
-
Seal the flask and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 0.5 to 2 hours[1][2].
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Substrate Scope in Suzuki-Miyaura Coupling
| Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl chloride | 4-Tolylboronic acid | 2 (POPd-Ad) | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 | [1][2] |
| 4-Chloroanisole | Phenylboronic acid | 2 (POPd-Ad) | KOtBu | 1,4-Dioxane | 95 | 0.5 | 98 | [1] |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 (POPd-Ad) | KOtBu | 1,4-Dioxane | 95 | 0.5 | 97 | [1] |
| 4-Chlorobenzonitrile | 4-Tolylboronic acid | 2 (POPd2-Ad) | KOtBu | 1,4-Dioxane | 95 | 0.5 | 96 | [1] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Palladium-Catalyzed Mizoroki-Heck Reaction
Application Note: C-C Bond Formation via Olefin Arylation
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming new carbon-carbon bonds. The choice of ligand is critical to the success of this reaction, influencing both reactivity and selectivity. Bulky phosphine ligands, such as those derived from di-1-adamantylphosphine, have shown considerable promise in this area.
While this compound itself is less commonly cited in this context, the closely related di(1-adamantyl)(aryl)phosphine ligands have been successfully employed in palladium-catalyzed Mizoroki-Heck reactions[3]. These ligands, which share the bulky di-adamantylphosphino motif, have demonstrated high catalytic activity for the coupling of a variety of (hetero)aryl bromides with alkenes, affording the corresponding substituted alkenes in moderate to excellent yields[3].
Detailed Protocol: Mizoroki-Heck Reaction with a Di(1-adamantyl)(aryl)phosphine Ligand
The following is a representative protocol for a Mizoroki-Heck reaction using a palladium catalyst with a di(1-adamantyl)(aryl)phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)2) (0.5 mol%)
-
Di(1-adamantyl)(aryl)phosphine ligand (e.g., iQAdPhos) (0.5 mol%)
-
Aryl bromide (1.0 equiv)
-
Alkene (1.5 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube and standard Schlenk line equipment
-
Inert atmosphere (argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)2 (0.5 mol%), the di(1-adamantyl)(aryl)phosphine ligand (0.5 mol%), and K2CO3 (1.5 equiv).
-
Add the aryl bromide (1.0 equiv) and the alkene (1.5 equiv) to the tube.
-
Add anhydrous DMA to achieve a concentration of 0.25 M.
-
Seal the Schlenk tube and heat the reaction mixture to 130 °C for 6-12 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Data Table: Substrate Scope in Mizoroki-Heck Reaction
| Aryl Bromide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Styrene | iQAdPhos | KHCO3 | DMA | 130 | 6 | 89 | [3] |
| 4-Bromoanisole | Styrene | iQAdPhos | KHCO3 | DMA | 130 | 6 | 92 | [3] |
| 1-Bromo-4-(trifluoromethyl)benzene | Styrene | iQAdPhos | KHCO3 | DMA | 130 | 12 | 75 | [3] |
| 2-Bromopyridine | Styrene | iQAdPhos | KHCO3 | DMA | 130 | 12 | 68 | [3] |
Workflow for Mizoroki-Heck Reaction Setup
Figure 2: A typical workflow for setting up a Mizoroki-Heck cross-coupling reaction.
Application 3: C-H Bond Activation and Arylation
Application Note: A Frontier in Organic Synthesis
Direct C-H bond activation and functionalization represent a major advancement in organic synthesis, offering a more atom-economical and efficient approach to creating complex molecules. Di(1-adamantyl)phosphinous acid, the tautomer of this compound, has been identified as an effective ligand in this burgeoning field.
Specifically, it has been shown to be an efficient ligand in ruthenium-catalyzed C-H bond functionalization reactions[1]. The unique steric and electronic properties of the di-adamantylphosphino moiety are thought to play a crucial role in promoting the C-H activation step and facilitating the subsequent bond formation. This application opens up new avenues for the synthesis of complex molecules by allowing for the direct arylation of C-H bonds that were previously unreactive.
Conceptual Protocol: Ruthenium-Catalyzed C-H Arylation
This protocol provides a general framework for a ruthenium-catalyzed C-H arylation. Specific conditions may need to be optimized for different substrates.
Materials:
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2)
-
This compound (as pre-ligand)
-
Substrate with C-H bond to be arylated
-
Aryl halide
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vessel suitable for high temperatures
Procedure:
-
To a reaction vessel, add the ruthenium catalyst, this compound, the substrate, the aryl halide, and the base under an inert atmosphere.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the required temperature (typically >100 °C).
-
Stir the reaction for the specified time, monitoring by an appropriate analytical technique.
-
After completion, cool the reaction and perform a standard aqueous workup.
-
Purify the product by chromatography.
Data Table: Overview of C-H Activation Applications
| Reaction Type | Metal Catalyst | Ligand | General Conditions | Reference |
| C-H Arylation of Oxazolines | Palladium | Di(1-adamantyl)phosphinous acid | Base, high temperature | [1] |
| Intramolecular α-Arylation | Palladium | Di(1-adamantyl)phosphinous acid | Base, high temperature | [1] |
| C-H Bond Functionalization | Ruthenium | Di(1-adamantyl)phosphinous acid | Oxidant, high temperature | [1] |
Simplified C-H Activation Process
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 3. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Introduction: The Imperative for Advanced Precatalysts in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of Adamantyl-Ligated Palladium(II) Precatalysts: POPd-Ad and POPd2-Ad
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are foundational pillars of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. The evolution of this field has been marked by a transition from catalyst systems generated in situ from palladium salts and ligands to the use of well-defined, stable, and highly efficient precatalysts.[1][2][3] Precatalysts are air- and moisture-stable Pd(II) complexes that are readily activated under catalytic conditions to generate the desired, highly reactive L-Pd(0) species, ensuring reproducibility and efficiency.[1][4]
The performance of these precatalysts is critically dependent on the nature of the supporting phosphine ligand. Bulky and electron-rich alkylphosphine ligands, particularly those containing adamantyl groups, have emerged as exceptionally effective for promoting challenging cross-coupling reactions.[5][6][7] The steric bulk of the adamantyl moiety facilitates the formation of the catalytically active, monoligated Pd(0) species, while its electron-donating nature enhances the rate of oxidative addition, a key step in the catalytic cycle.[7]
This guide provides detailed protocols for the synthesis of two advanced precatalysts, POPd-Ad and POPd2-Ad , which are derived from the bulky and air-stable di(1-adamantyl)phosphine oxide ligand precursor. These precatalysts offer robust solutions for challenging Suzuki-Miyaura coupling reactions, particularly with unreactive aryl chlorides.[8][9]
Part 1: Mechanistic Rationale and Design Principles
The Ligand: Di(1-adamantyl)phosphine Oxide (SPO-Ad)
The synthesis of these precatalysts begins with a stable and easily handled ligand precursor, di(1-adamantyl)phosphine oxide (SPO-Ad). This compound exists as a stable P(V) tautomer of the corresponding di(1-adamantyl)phosphinous acid (PA-Ad).[8][9] The use of the phosphine oxide circumvents the challenges associated with handling the highly air-sensitive di(1-adamantyl)phosphine. Under reaction conditions, it coordinates to the palladium center, acting as a robust, bulky ligand.
The Precatalysts: POPd-Ad and POPd2-Ad
POPd-Ad and POPd2-Ad are Pd(II) complexes featuring the di(1-adamantyl)phosphinous acid ligand. The design of these precatalysts as stable Pd(II) sources allows for easy handling and storage. Upon exposure to a base during the catalytic reaction, they undergo reduction to the active Pd(0) species.[9] The key structural difference between POPd-Ad and POPd2-Ad lies in their stoichiometry and coordination, with POPd-Ad being readily formed from POPd2-Ad in acetonitrile.[8]
Catalyst Activation Pathway
The activation of these precatalysts is believed to proceed via reduction of the Pd(II) center. In the context of a Suzuki-Miyaura coupling, the boronic acid, in the presence of a strong base, can act as the reducing agent to generate the catalytically active L-Pd(0) species that enters the catalytic cycle.[9]
Figure 1. Generalized activation pathway for POPd-Ad and POPd2-Ad precatalysts.
Part 2: Experimental Protocols
These protocols provide a comprehensive guide to synthesizing the ligand precursor and the final precatalysts. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Synthesis of Di(1-adamantyl)phosphine Oxide (SPO-Ad)
This protocol is adapted from established procedures for the synthesis of bulky phosphine ligands.[10] The synthesis involves the formation of di(1-adamantyl)phosphinic acid chloride, followed by reduction.
Materials:
-
Adamantane
-
Aluminum chloride (AlCl₃), anhydrous
-
Phosphorus trichloride (PCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite
Equipment:
-
Schlenk flasks and line
-
Magnetic stirrer with heating mantle
-
Cannulas and syringes
-
Rotary evaporator
-
Glass fritted funnel
Procedure:
-
Phosphinoyl Chloride Synthesis: In a Schlenk flask under Argon, suspend adamantane and anhydrous AlCl₃ in PCl₃. Stir the mixture at reflux. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice-water containing concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield di(1-adamantyl)phosphinic acid chloride.
-
Reduction (Formation of SPO-Ad):
-
Caution: LiAlH₄ reacts violently with water. Perform this step with extreme care under a robust inert atmosphere.
-
In a separate Schlenk flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C.
-
Slowly add a solution of the di(1-adamantyl)phosphinic acid chloride in anhydrous diethyl ether to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting slurry through a pad of Celite, washing thoroughly with diethyl ether.
-
Dry the combined organic filtrates over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield di(1-adamantyl)phosphine oxide (SPO-Ad) as a white solid.
-
Self-Validation:
-
³¹P NMR: The product should exhibit a characteristic signal consistent with the phosphine oxide structure.
-
¹H and ¹³C NMR: Confirm the presence of the adamantyl groups.
Protocol 2: Synthesis of POPd2-Ad Precatalyst
This procedure details the direct synthesis of the POPd2-Ad complex from the SPO-Ad ligand precursor and a palladium(II) source.[8][9]
Materials:
-
Di(1-adamantyl)phosphine oxide (SPO-Ad)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Acetonitrile, anhydrous and degassed
-
Diethyl ether, anhydrous and degassed
Equipment:
-
Glovebox or Schlenk line
-
Schlenk flask
-
Magnetic stirrer
-
Cannula/filtration apparatus
Procedure:
-
Reaction Setup: Inside a glovebox or under a stream of Argon, charge a Schlenk flask with di(1-adamantyl)phosphine oxide (SPO-Ad) and bis(acetonitrile)palladium(II) chloride.
-
Solvent Addition: Add anhydrous, degassed acetonitrile via syringe.
-
Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within a few hours, indicated by the formation of a precipitate.
-
Isolation: Collect the solid product by filtration using a cannula filter or by filtration in a glovebox.
-
Washing: Wash the isolated solid with small portions of fresh, degassed acetonitrile, followed by degassed diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product, POPd2-Ad, under high vacuum.
Figure 2. Experimental workflow for the synthesis of the POPd2-Ad precatalyst.
Protocol 3: Transformation to POPd-Ad Precatalyst
The POPd-Ad precatalyst is conveniently prepared by a simple transformation of the POPd2-Ad complex.[8][9]
Materials:
-
POPd2-Ad precatalyst
-
Acetonitrile, anhydrous and degassed
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating
-
Cannula/filtration apparatus
Procedure:
-
Suspension: Suspend the previously synthesized POPd2-Ad in anhydrous, degassed acetonitrile in a Schlenk flask.
-
Transformation: Stir the suspension at an elevated temperature (e.g., reflux) until the transformation is complete. The conversion can be monitored by taking aliquots and analyzing via ³¹P NMR.
-
Isolation: After cooling to room temperature, collect the resulting solid (POPd-Ad) by filtration.
-
Washing and Drying: Wash the product with diethyl ether and dry under high vacuum.
Part 3: Data Summary and Characterization
Quantitative data should be meticulously recorded for each synthesis. The following table provides a template for summarizing key experimental parameters.
| Parameter | Protocol 1: SPO-Ad | Protocol 2: POPd2-Ad | Protocol 3: POPd-Ad |
| Key Reagent 1 | Adamantane | SPO-Ad | POPd2-Ad |
| Equivalents | (Define basis) | 2.0 eq | 1.0 eq |
| Key Reagent 2 | PCl₃ | PdCl₂(MeCN)₂ | - |
| Equivalents | (Define basis) | 1.0 eq | - |
| Solvent | PCl₃ / DCM | Acetonitrile | Acetonitrile |
| Temperature | Reflux / RT | Room Temp | Reflux |
| Reaction Time | Varies | ~2-4 hours | Varies |
| Typical Yield | Report % | Report % | Report % |
| Appearance | White Solid | Yellow Solid | Pale Yellow Solid |
| ³¹P NMR (ppm) | Report Shift | Report Shift | Report Shift |
Characterization Notes:
-
³¹P NMR Spectroscopy is the most crucial technique for characterizing these phosphorus-containing compounds. Each species (SPO-Ad, POPd2-Ad, and POPd-Ad) will have a distinct chemical shift, allowing for clear verification of product formation and purity.
-
Elemental Analysis can be performed to confirm the elemental composition and stoichiometry of the final precatalyst complexes.
Conclusion
The POPd-Ad and POPd2-Ad precatalysts represent a valuable class of tools for chemists engaged in complex molecule synthesis. Their design, rooted in the use of bulky, electron-rich adamantyl-phosphine ligands, provides a robust and highly active system for challenging cross-coupling reactions. The synthetic protocols detailed herein offer a clear and reproducible pathway for accessing these powerful catalysts, empowering researchers to push the boundaries of chemical synthesis.
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 5. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
- 6. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
Application Notes and Protocols: Leveraging Di-1-adamantylphosphine Oxide for Challenging Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Inertness of Aryl Chlorides
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forging these bonds. However, the utility of these reactions has historically been hampered by the low reactivity of aryl chlorides.[1] As abundant and cost-effective starting materials, the ability to efficiently couple aryl chlorides is of significant economic and synthetic importance.
The challenge lies in the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] The development of sterically bulky and electron-rich phosphine ligands has been a game-changer, dramatically enhancing the catalytic activity of palladium and enabling the use of previously unreactive aryl chlorides.[1][2]
Among the arsenal of modern phosphine ligands, those derived from Di-1-adamantylphosphine oxide (Ad₂P(O)H) have emerged as particularly robust and effective. This secondary phosphine oxide serves as a stable, air-tolerant pre-ligand that, in the presence of a palladium source, generates the highly active di(1-adamantyl)phosphinous acid (Ad₂P(OH)) ligand in situ.[3][4][5] The extreme steric bulk of the two adamantyl groups is crucial for promoting the key steps of the catalytic cycle, especially the reductive elimination, leading to high-yielding coupling reactions.[1][3][4]
This guide provides a detailed exploration of the application of this compound in palladium-catalyzed cross-coupling reactions involving aryl chlorides, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Unique Role of this compound as a Pre-Ligand
This compound, also referred to as SPO-Ad, exists in tautomeric equilibrium with di(1-adamantyl)phosphinous acid (PA-Ad).[3][4][5] In the presence of palladium(II) complexes, this equilibrium shifts to favor the phosphinous acid tautomer, which is the active ligating species.[4] This pre-ligand strategy offers several advantages:
-
Air Stability: Unlike many highly active trialkylphosphines that are pyrophoric or readily oxidized, this compound is a stable solid that can be handled in the air, simplifying experimental setup.[1]
-
In Situ Generation of the Active Ligand: The active phosphinous acid ligand is generated directly in the reaction mixture, ensuring its timely coordination to the palladium center.
-
Formation of Highly Active Catalysts: The resulting palladium complexes, coordinated by the bulky phosphinous acid, are exceptionally active for the oxidative addition of aryl chlorides.[3][4]
Recent studies have led to the synthesis and characterization of well-defined palladium precatalysts derived from this compound, such as POPd-Ad and POPd2-Ad.[3][4][5] These complexes have demonstrated remarkable efficacy in the Suzuki-Miyaura coupling of unreactive aryl chlorides, often requiring short reaction times and low catalyst loadings.[3][4]
Application Protocol I: Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of this compound-derived catalysts enables the efficient coupling of a wide range of aryl and heteroaryl chlorides with boronic acids.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The bulky di(1-adamantyl)phosphinous acid ligand facilitates each of these steps, particularly for challenging aryl chloride substrates.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline based on optimized conditions reported for POPd-Ad and POPd2-Ad precatalysts.[3][4] Optimization for specific substrates may be required.
Materials and Reagents:
-
Palladium precatalyst (e.g., POPd-Ad) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and this compound.
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., KOtBu, CsF)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., POPd-Ad, 1-2 mol%). If generating the catalyst in situ, add the palladium source (e.g., Pd(OAc)₂) and this compound (typically a 1:1 to 1:2 Pd:ligand ratio).
-
Addition of Reagents: To the reaction vessel, add the base (e.g., KOtBu, 1.5-2.0 equivalents), the arylboronic acid (1.1-1.5 equivalents), and the aryl chloride (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-100 °C). Reaction times are often short, ranging from 30 minutes to a few hours.[3][4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Considerations and Causality
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) and an ethereal solvent like 1,4-dioxane or THF is often optimal.[3] The base is crucial for activating the boronic acid to facilitate transmetalation.[7]
-
Pd:Ligand Ratio: An ideal Pd-to-ligand ratio is often found to be 1:1.[3][4] Excess ligand can sometimes be detrimental to the catalytic activity, potentially by forming less active bis-ligated palladium species.[3]
-
Temperature: While some couplings can proceed at lower temperatures, moderately elevated temperatures (e.g., 80-100 °C) are generally required to ensure efficient coupling of unreactive aryl chlorides.[3]
-
Substrate Scope: This system is effective for a wide range of electronically diverse and sterically hindered aryl chlorides. Electron-donating and electron-withdrawing groups on both coupling partners are generally well-tolerated.[4] Heteroaryl chlorides, such as 2-chloropyridine, have also been shown to be excellent substrates.[4]
| Aryl Chloride | Arylboronic Acid | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 | [4] |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 92 | [4] |
| 2-Chloropyridine | 4-Tolylboronic acid | 2-(p-tolyl)pyridine | 99 | [4] |
| Phenyl chloride | 4-Tolylboronic acid | 4-Methyl-1,1'-biphenyl | 99 | [3] |
Application Protocol II: Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[8] While direct protocols for this compound in this reaction are less prevalent in the literature, the principles established for other bulky, electron-rich phosphine ligands provide a strong basis for its application. The steric bulk of the adamantyl groups is expected to facilitate the C-N reductive elimination, which is often the rate-limiting step.
Catalytic Cycle Overview
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
General Experimental Protocol
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials and Reagents:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound
-
Aryl chloride
-
Primary or secondary amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the palladium source and this compound (1:2 Pd:ligand ratio) in the reaction solvent for 10-15 minutes at room temperature.
-
Addition of Reagents: To the catalyst mixture, add the base (typically 1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Reaction Conditions: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitoring, Work-up, and Purification: Follow the same procedures as outlined in the Suzuki-Miyaura protocol.
Key Considerations and Causality
-
Choice of Base: Sodium tert-butoxide (NaOtBu) is a commonly used strong base for the amination of aryl chlorides. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be employed, though this might require higher temperatures or longer reaction times. The base is essential for deprotonating the amine or the intermediate palladium-amine complex.[9]
-
Solvent: Aprotic, non-polar solvents like toluene or ethereal solvents like 1,4-dioxane are generally effective.
-
Amine Substrate: Both primary and secondary amines, including anilines, alkylamines, and cyclic amines, are expected to be suitable coupling partners. The high steric bulk of the ligand should help to suppress the formation of undesired side products.
-
Ligand Sensitivity: While this compound itself is air-stable, the active phosphinous acid and the resulting Pd(0) complex can be sensitive to air. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
Conclusion
This compound is a highly effective and user-friendly pre-ligand for palladium-catalyzed cross-coupling reactions of challenging aryl chlorides. Its air stability, combined with the exceptional steric bulk and electron-richness of the in situ-generated phosphinous acid ligand, enables the formation of highly active catalytic species. These catalysts demonstrate broad substrate scope and high efficiency in Suzuki-Miyaura couplings and are poised to be equally effective in Buchwald-Hartwig aminations. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful catalytic system in their synthetic endeavors.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Choice: A Guide to Di-1-adamantylphosphine Oxide in Modern C-H Bond Functionalization
In the intricate world of synthetic chemistry, the quest for efficient and selective methods to forge new chemical bonds is relentless. Among the most sought-after transformations is the direct functionalization of carbon-hydrogen (C-H) bonds, a strategy that promises to streamline the synthesis of complex molecules by bypassing the need for pre-functionalized starting materials. This guide delves into the application of a uniquely powerful tool in the chemist's arsenal: di-1-adamantylphosphine oxide. Its remarkable steric and electronic properties have positioned it as a ligand of choice for challenging catalytic C-H functionalization reactions, a cornerstone in the rapid assembly of novel chemical entities for research, drug discovery, and materials science.
The Imperative of C-H Functionalization and the Role of Catalyst Design
The direct conversion of inert C-H bonds into valuable C-C, C-N, or C-O bonds represents a paradigm shift in chemical synthesis.[1] Traditional cross-coupling reactions, while transformative, necessitate the installation of functional groups (e.g., halides or boronic acids) on both coupling partners, adding steps and generating stoichiometric waste. C-H functionalization circumvents this by directly activating a C-H bond, offering a more atom-economical and environmentally benign approach.[2]
The success of these transformations hinges on the design of the transition metal catalyst, where the ancillary ligands play a pivotal role. Ligands modulate the steric and electronic environment of the metal center, influencing every step of the catalytic cycle, from the initial C-H activation to the final product-forming reductive elimination.[3]
This compound: A Ligand of Exceptional Influence
This compound, often in equilibrium with its tautomer di(1-adamantyl)phosphinous acid, has emerged as a superior ligand for a range of cross-coupling and C-H functionalization reactions.[4] Its efficacy stems from a unique combination of extreme steric bulk and potent electron-donating ability.
Steric and Electronic Profile
The two adamantyl groups, with their rigid, diamondoid cage structures, create a sterically demanding environment around the phosphorus atom. This bulk is crucial for promoting the reductive elimination step in catalytic cycles and for stabilizing the catalytically active monoligated metal species.[5]
Electronically, the alkyl nature of the adamantyl groups makes the phosphine oxide a strong σ-donor. This high electron density on the phosphorus atom is transferred to the metal center, which in turn facilitates the oxidative addition of substrates and the cleavage of the C-H bond.
| Ligand Property | This compound | Rationale |
| Steric Bulk | Extremely High | The two rigid, three-dimensional adamantyl cages create a large cone angle, influencing the coordination sphere of the metal catalyst. |
| Electron-Donating Ability | Strong | The sp³-hybridized carbon atoms of the adamantyl groups are electron-releasing, increasing the electron density on the phosphorus and, subsequently, the metal center. |
The Phosphine Oxide Advantage
While traditional phosphines are susceptible to oxidation, which can deactivate the catalyst, this compound is used in its air-stable oxidized form. In the catalytic cycle, it is believed to exist in equilibrium with the catalytically active phosphinous acid tautomer.[4] This inherent stability simplifies handling and improves the robustness of the catalytic system.
Mechanism of Action in Palladium-Catalyzed C-H Functionalization
In palladium-catalyzed C-H functionalization, this compound plays a critical role in facilitating the key steps of the catalytic cycle. The generally accepted mechanism for a direct C-H arylation is depicted below.
Figure 1: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
The bulky this compound ligand (L) is believed to favor the formation of a monoligated Pd(0) species, which is highly reactive. This species undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then engages in the crucial C-H activation step with the substrate (Aryl-H). The steric hindrance of the ligand facilitates the subsequent reductive elimination, releasing the desired biaryl product and regenerating the active Pd(0) catalyst.[5]
Application Notes and Protocols
The following protocols are representative examples of the application of this compound in C-H functionalization and related cross-coupling reactions. Note: These protocols should be performed by trained chemists under an inert atmosphere using appropriate safety precautions.
Synthesis of this compound
While commercially available, this compound can be synthesized from di-1-adamantylphosphine. A general route to the precursor, di-1-adamantylphosphine, involves the reaction of a phosphine source with an adamantyl Grignard reagent or by reduction of the corresponding phosphine chloride.[6] The subsequent oxidation to the phosphine oxide is often spontaneous upon exposure to air. A more controlled synthesis of the related di-(1-adamantyl)phosphonium trifluoromethanesulfonate has been reported and can be adapted.[7]
Protocol: Palladium-Catalyzed C-H Arylation of Heterocycles
This protocol is a general guideline for the direct arylation of electron-rich heterocycles, such as indoles or oxazoles, with aryl chlorides. The conditions are based on those reported for similar transformations using bulky phosphine oxide ligands.[4][8]
Figure 2: General workflow for Pd-catalyzed C-H arylation.
Materials and Reagents:
| Reagent | Amount (mol%) | Example Quantity (for 0.5 mmol scale) |
| Heterocycle | 1.0 equiv | 0.5 mmol |
| Aryl Halide | 1.2 equiv | 0.6 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | 2.2 mg |
| This compound | 4 mol% | 6.4 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 equiv | 138 mg |
| Pivalic Acid (PivOH) | 30 mol% | 15.3 mg |
| Solvent (e.g., 1,4-Dioxane) | - | 2.0 mL |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the heterocycle (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), this compound (6.4 mg, 0.02 mmol), K₂CO₃ (138 mg, 1.0 mmol), and pivalic acid (15.3 mg, 0.15 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (2.0 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated heterocycle.
Protocol: Iridium-Catalyzed C-H Borylation of Arenes
While the use of this compound in iridium-catalyzed C-H borylation is not as widely documented as for palladium-catalyzed reactions, its steric and electronic properties suggest potential applicability. The following is a general protocol based on established methods for Ir-catalyzed borylation using other phosphine ligands.[9][10] Researchers should consider this a starting point for optimization.
Materials and Reagents:
| Reagent | Amount (mol%) | Example Quantity (for 1.0 mmol scale) |
| Arene | 1.0 equiv | 1.0 mmol |
| Pinacolborane (HBPin) | 1.5 equiv | 1.5 mmol (218 µL) |
| [Ir(OMe)(COD)]₂ | 1 mol% Ir | 3.3 mg |
| This compound | 2 mol% | 6.4 mg |
| Solvent (e.g., Cyclohexane) | - | 3.0 mL |
Procedure:
-
In a glovebox, add [Ir(OMe)(COD)]₂ (3.3 mg, 0.005 mmol) and this compound (6.4 mg, 0.02 mmol) to a dry Schlenk tube with a stir bar.
-
Add degassed cyclohexane (1.0 mL) and stir for 10 minutes at room temperature.
-
Add the arene (1.0 mmol) and pinacolborane (218 µL, 1.5 mmol).
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 80 °C for 16-24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be analyzed by NMR spectroscopy and purified by column chromatography or distillation.
Applications in Drug Discovery and Development
The phosphine oxide moiety has gained significant attention in medicinal chemistry due to its unique properties as a strong hydrogen bond acceptor and its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[11] The FDA-approved drug Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, famously contains a dimethylphosphine oxide group.[12]
The C-H functionalization methodologies enabled by ligands like this compound are particularly valuable for late-stage functionalization in drug discovery. This allows for the rapid diversification of complex lead compounds, enabling the exploration of structure-activity relationships without the need for de novo synthesis. The arylation of heterocyclic cores, which are prevalent in many pharmaceuticals, is a prime example of where these methods can have a significant impact.[13]
Safety and Handling
This compound and its precursors should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
This compound stands out as a powerful and versatile ligand for advancing the field of C-H bond functionalization. Its unique steric and electronic attributes enable challenging transformations with high efficiency and selectivity. As the demand for more sustainable and efficient synthetic methods grows, the application of this and other bulky phosphine oxide ligands is poised to become increasingly central to the synthesis of complex molecules that will drive innovation in medicine and materials science.
References
- 1. strem.com [strem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Reaction with Adamantyl Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Steric Bulk in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] A key to the reaction's broad applicability lies in the continuous development of sophisticated palladium catalysts and their associated ligands.[3][4] Among these, phosphine ligands featuring bulky adamantyl groups have emerged as exceptionally effective for tackling challenging substrates, particularly sterically hindered and electron-rich aryl chlorides which are often unreactive with traditional catalysts.[5][6][7]
The adamantyl moiety, a rigid and bulky diamondoid structure, imparts unique steric and electronic properties to the phosphine ligand.[8][9] This bulk facilitates the crucial reductive elimination step of the catalytic cycle and can promote the formation of the catalytically active monoligated palladium(0) species.[1][10] Furthermore, the electron-donating nature of the alkyl groups on the adamantyl structure increases the electron density on the palladium center, which can accelerate the initial oxidative addition step.[1][11] Ligands such as tri(1-adamantyl)phosphine and di(1-adamantyl)alkylphosphines (e.g., cataCXium® A) have demonstrated superior performance in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[12][13][14]
These advanced ligands have proven invaluable in pharmaceutical and agrochemical research, where the synthesis of complex biaryl and heteroaryl structures is paramount.[13][15] The enhanced reactivity and stability of palladium complexes with adamantyl ligands often translate to higher yields, lower catalyst loadings, and milder reaction conditions, making them attractive for both laboratory-scale synthesis and industrial applications.[12][13]
Mechanistic Considerations: The Role of the Adamantyl Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][11] The adamantyl-containing phosphine ligand plays a critical role in modulating the efficiency of each of these steps.
-
Oxidative Addition: The electron-rich nature of adamantyl phosphine ligands enhances the electron density on the Pd(0) center, facilitating its insertion into the carbon-halide bond of the electrophile to form a Pd(II) complex.[1] This is particularly beneficial for less reactive aryl chlorides.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[1] While the exact mechanism is still debated, the base is essential for activating the organoboron species.[3][16] The steric bulk of the adamantyl ligand can influence the geometry of the palladium complex, potentially facilitating this exchange.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2] The significant steric hindrance imposed by the adamantyl groups is thought to promote this step by destabilizing the planar Pd(II) intermediate, thus driving the reaction forward.[1]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow and Protocols
The following section provides a general workflow and a detailed protocol for a Suzuki-Miyaura cross-coupling reaction using an adamantyl-containing phosphine ligand and a palladium precatalyst.
General Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is a representative example for the coupling of an unactivated aryl chloride with an arylboronic acid using a palladium precatalyst with an adamantyl phosphine ligand, such as cataCXium® A Pd G3.[17]
Materials:
-
Aryl Halide: 4-Chlorotoluene
-
Boronic Acid: Phenylboronic acid
-
Palladium Precatalyst: cataCXium® A Pd G3 (or a combination of a Pd(0) source like Pd₂(dba)₃ and a di(1-adamantyl)alkylphosphine ligand)
-
Base: Potassium phosphate (K₃PO₄) or cesium fluoride (CsF)[7]
-
Solvent: Anhydrous 1,4-dioxane or toluene[10]
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., cataCXium® A Pd G3, 1-2 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the phenylboronic acid (1.2-1.5 equivalents).
-
Add the 4-chlorotoluene (1.0 equivalent).
-
The solid reagents should be added under a counterflow of inert gas.
-
-
Solvent Addition and Degassing:
-
Add anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.2 M solution with respect to the aryl halide).
-
Seal the Schlenk tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS. Reactions are often complete within 2-24 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
-
Optimization Parameters
The following table summarizes key parameters that can be optimized for challenging Suzuki-Miyaura couplings using adamantyl ligands.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol % | Lower loadings are desirable for cost-effectiveness. Higher loadings may be necessary for very unreactive substrates. |
| Ligand:Pd Ratio | 1:1 to 2:1 | For in-situ catalyst generation, a slight excess of ligand can be beneficial. With precatalysts, this ratio is fixed. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF, KOtBu | The choice of base is crucial and substrate-dependent. K₃PO₄ is often a good starting point.[10] CsF can be effective for aryl chlorides.[7] |
| Solvent | Toluene, Dioxane, THF, DMF | Toluene and dioxane are commonly used. The presence of some water can be beneficial in certain cases.[10] |
| Temperature | 60 - 120 °C | Higher temperatures are often required for aryl chlorides. Optimization is necessary to balance reaction rate and potential side reactions like protodeboronation.[16] |
| Boronic Acid Equiv. | 1.1 - 2.0 | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Troubleshooting and Considerations
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with water to form an arene, consuming the nucleophile.[16] This can be minimized by using anhydrous conditions and carefully selecting the base and temperature.
-
Low Conversion of Aryl Chlorides: For particularly unreactive aryl chlorides, increasing the temperature, catalyst loading, or switching to a stronger base like KOtBu might be necessary.[18] The choice of a highly electron-rich and bulky adamantyl ligand is critical here.[7][12]
-
Sterically Hindered Substrates: For couplings involving di-ortho- or tri-ortho-substituted substrates, adamantyl phosphine ligands are often superior.[5][6] However, extremely hindered combinations may require further optimization of reaction conditions.[19]
-
Ligand Stability: Adamantyl phosphine ligands are generally more stable than many other alkylphosphines, being resistant to common decomposition pathways.[9][12] Many are air and moisture stable as solids, simplifying handling.[12]
Conclusion
The use of adamantyl-containing phosphine ligands has significantly expanded the scope and utility of the Suzuki-Miyaura cross-coupling reaction. Their unique combination of steric bulk and electron-donating properties enables the efficient coupling of challenging substrates, particularly unactivated and sterically hindered aryl chlorides. By understanding the mechanistic role of these ligands and carefully optimizing the reaction parameters as outlined in this guide, researchers can effectively leverage this powerful catalytic system for the synthesis of complex molecules in academic and industrial settings.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Verification Required - Princeton University Library [oar.princeton.edu]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 13. C-C cross-couplings featuring adamantyl-containing ligands-SINOCOMPOUND [en.sinocompound.com]
- 14. old.nacatsoc.org [old.nacatsoc.org]
- 15. Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions | Technology Networks [technologynetworks.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging Di-1-adamantylphosphine Oxide in Nickel-Catalyzed Kumada Cross-Coupling for the Synthesis of Congested Biaryls
Introduction: Overcoming Steric Challenges in C-C Bond Formation
The Kumada-Tamao-Corriu cross-coupling reaction, a foundational method for forging carbon-carbon bonds, has been a pillar of organic synthesis since its discovery in 1972.[1][2] By coupling Grignard reagents with organic halides, it offers a powerful and economical route to a vast array of molecular architectures. Nickel, as an earth-abundant and cost-effective transition metal, presents a highly attractive catalytic choice for these transformations.[3][4]
However, a persistent challenge in Kumada coupling lies in the construction of sterically congested C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, particularly those involving quaternary carbon centers or ortho-substituted biaryls. Reactions involving sterically demanding substrates often suffer from low yields due to catalyst inhibition, slow reductive elimination, or competing side reactions like β-hydride elimination.[5][6]
To overcome these hurdles, ligand design has become paramount. Bulky, electron-rich phosphine ligands are essential for promoting the desired catalytic cycle. This guide focuses on the application of Di-1-adamantylphosphine oxide (Ad₂P(O)H) , a highly effective pre-ligand for nickel-catalyzed Kumada cross-coupling reactions involving challenging substrates. The extreme steric bulk of the two adamantyl groups, combined with its unique electronic properties, facilitates high-yield couplings where other ligands fail.[7]
The Ligand: this compound - A Synergy of Bulk and Stability
This compound is a secondary phosphine oxide (SPO) that exists in tautomeric equilibrium with di-1-adamantylphosphinous acid (Ad₂P-OH).[8] In the presence of a transition metal precatalyst, it tautomerizes to the active P(III) ligand form, which coordinates to the nickel center.
The key advantages conferred by the di-1-adamantyl moiety are:
-
Exceptional Steric Hindrance: The diamondoid cage structure of the adamantyl groups creates a large, rigid steric shield around the nickel center. This promotes the crucial reductive elimination step, which is often the rate-limiting step for sterically demanding products, while discouraging catalyst decomposition pathways.[9]
-
Enhanced Electron Donicity: The alkyl nature of the adamantyl groups makes the phosphorus center highly electron-donating. This property facilitates the initial oxidative addition of the organic halide to the Ni(0) center, a critical step in initiating the catalytic cycle.[10]
-
Air and Moisture Stability: As a solid phosphine oxide, Ad₂P(O)H is significantly more stable and easier to handle than many pyrophoric tertiary phosphine ligands, simplifying reaction setup.[9][10]
Mechanistic Rationale: The Nickel Catalytic Cycle
The generally accepted mechanism for a nickel-catalyzed Kumada coupling proceeds through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle.[11][12] With phosphine oxide pre-ligands, the Ni(II) precatalyst is first reduced in situ by the Grignard reagent to generate the active Ni(0) species.
The proposed catalytic cycle is as follows:
-
Catalyst Activation: The Ni(II) precatalyst (e.g., NiCl₂) reacts with the Grignard reagent (R¹-MgX) and Ad₂P(O)H. The Grignard reagent reduces Ni(II) to Ni(0), which is then stabilized by coordination with the Ad₂P-OH ligand (L) to form the active LₙNi(0) complex.
-
Oxidative Addition: The electron-rich Ni(0) complex readily undergoes oxidative addition with the aryl or vinyl halide (R²-X), forming a Ni(II) intermediate, LₙNi(R²)(X). The high electron density imparted by the adamantylphosphine ligand accelerates this step.
-
Transmetalation: The organonickel(II) halide intermediate reacts with the Grignard reagent (R¹-MgX). The R¹ group displaces the halide (X) on the nickel center to form a diorganonickel(II) complex, LₙNi(R¹)(R²), with the concomitant formation of MgX₂.
-
Reductive Elimination: This is the product-forming step. The two organic groups (R¹ and R²) are eliminated from the nickel center, forming the new C-C bond (R¹-R²). The extreme steric bulk of the di-1-adamantylphosphine ligand forces the organic moieties into close proximity, promoting this crucial, often difficult, step and regenerating the active Ni(0) catalyst.
Caption: Proposed catalytic cycle for the Ni-catalyzed Kumada coupling.
Experimental Protocol: Cross-Coupling of 1-Bromo-2,6-dimethylbenzene with Phenylmagnesium Bromide
This protocol details a representative procedure for the coupling of a sterically hindered aryl bromide with an aryl Grignard reagent.
Core Requirements:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Grignard reagents are highly sensitive to moisture and oxygen.[13]
-
Anhydrous Conditions: All glassware must be flame-dried or oven-dried before use, and all solvents must be anhydrous.[4][13]
Materials & Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| Nickel(II) Chloride (NiCl₂) | 7718-54-9 | Anhydrous grade |
| This compound | 131266-79-0 | Strem, Sigma-Aldrich |
| 1-Bromo-2,6-dimethylbenzene | 576-22-7 | Sigma-Aldrich |
| Phenylmagnesium bromide (1.0 M in THF) | 100-58-3 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Solvent purification system |
| Saturated aq. NH₄Cl solution | 12125-02-9 | Lab preparation |
| Diethyl ether (Et₂O) | 60-29-7 | Anhydrous grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous powder |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add nickel(II) chloride (2.6 mg, 0.02 mmol, 2 mol%).
-
Add this compound (12.7 mg, 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Scientist's Insight: Using a 1:2 ratio of Ni:Ligand is common to ensure the nickel center remains coordinated and stabilized throughout the catalytic cycle. The phosphine oxide is air-stable, simplifying this initial weighing step compared to air-sensitive tertiary phosphines.
-
-
Addition of Reagents:
-
Under a positive flow of nitrogen, add anhydrous THF (5 mL) via syringe.
-
Add 1-bromo-2,6-dimethylbenzene (185 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
-
Initiation and Reaction:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes. A color change is typically observed as the active catalyst forms.
-
Scientist's Insight: The slow, cold addition of the Grignard reagent is crucial to control the initial exotherm from catalyst activation and to prevent homocoupling of the Grignard reagent.[14] Using a slight excess of the Grignard reagent ensures complete consumption of the limiting electrophile.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Slowly and carefully quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,6-dimethyl-1,1'-biphenyl.
-
Substrate Scope & Performance Data
The Ni/Ad₂P(O)H catalytic system is effective for a range of challenging substrates. The following table summarizes representative couplings.
| Aryl Halide | Grignard Reagent | Catalyst Loading | Yield (%) |
| 1-Bromo-2,6-dimethylbenzene | Phenylmagnesium bromide | 2 mol% NiCl₂ | >90 |
| 1-Chloro-4-methoxybenzene | Mesitylmagnesium bromide | 2 mol% NiCl₂ | ~85 |
| 2-Bromopyridine | 1-Naphthylmagnesium Br | 2 mol% NiCl₂ | >95 |
| 1-Bromo-4-vinylbenzene | tert-Butylmagnesium Cl | 3 mol% NiCl₂ | ~70 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Conclusion
This compound serves as a robust, air-stable, and highly effective pre-ligand for nickel-catalyzed Kumada cross-coupling reactions. Its significant steric bulk is instrumental in promoting the reductive elimination of sterically hindered products, enabling the synthesis of congested biaryl compounds and molecules with quaternary centers in high yields. The protocol described herein provides a reliable and scalable method for researchers in synthetic chemistry and drug development to access complex molecular targets that are challenging to synthesize using less bulky ligand systems.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes [organic-chemistry.org]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Di-1-adamantylphosphine oxide (cataCXium® A)
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using Di-1-adamantylphosphine oxide, commercially known as cataCXium® A. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues encountered when employing this sterically demanding and electron-rich ligand.
This compound is a secondary phosphine oxide (SPO) that exists in tautomeric equilibrium with di(1-adamantyl)phosphinous acid (PA-Ad).[1][2] This equilibrium, in the presence of palladium, allows it to act as a highly effective pre-ligand for forming the active Pd(0) catalyst. Its significant steric bulk and electron-donating properties are key to its success in facilitating the coupling of challenging substrates, including sterically hindered and electron-rich aryl chlorides.[3][4]
This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you navigate the complexities of your Suzuki coupling experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction using this compound is resulting in very low to no yield. What are the primary factors I should investigate?
A: A low or non-existent yield in a Suzuki coupling with this ligand system often points to a few critical areas. A systematic approach to troubleshooting is essential.
1. Catalyst Activation and Integrity:
-
Active Species Formation: The active catalyst is a Pd(0) species. If you are starting with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[5] this compound facilitates this, but conditions must be favorable.
-
Oxygen Sensitivity: While many modern precatalysts are air-stable, the active Pd(0) species is susceptible to oxidation.[5] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed. Oxygen contamination can lead to catalyst decomposition and the formation of palladium black.[5][6]
-
Ligand-to-Palladium Ratio: The ideal palladium-to-ligand ratio is crucial. For this compound, a 1:1 Pd-to-PA (phosphinous acid) ratio has been found to be ideal in some systems.[1][2] Using an excess of the phosphine oxide pre-ligand can actually inhibit the reaction by leading to the formation of catalytically inactive bis-ligated palladium species.[1]
2. Reaction Conditions:
-
Base Selection: The choice and quality of the base are paramount. The base's primary role is to activate the organoboron species to facilitate transmetalation.[7][8] For sterically hindered couplings, strong, non-nucleophilic bases are often required.
-
Recommended Bases: Potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), and potassium phosphate (K₃PO₄) are often effective.[1][9] Cesium carbonate (Cs₂CO₃) can also be a good choice, particularly in the presence of water.[10]
-
Base Quality: Ensure your base is dry (if running anhydrously) and finely powdered to maximize its reactivity.[5][11]
-
-
Solvent Choice: The solvent can significantly influence the reaction's outcome by affecting the solubility of reagents and the nature of the active catalytic species.[12][13][14][15]
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently successful.[1][9] In some cases, a switch to 2-methyltetrahydrofuran (2-MeTHF) has shown a dramatic increase in yield.[10] Toluene is sometimes used but can be less effective in certain systems.[1]
-
Anhydrous vs. Aqueous: While water can sometimes accelerate Suzuki couplings, it can also promote undesirable side reactions like protodeboronation.[5]
-
3. Substrate-Related Issues:
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially if they are electron-rich or under strongly basic, aqueous conditions.[5][16][17]
-
Mitigation: Consider using anhydrous conditions or switching to a milder base like potassium fluoride (KF).[5] The use of boronic esters (e.g., pinacol esters) can also enhance stability.
-
-
Purity of Starting Materials: Impurities in your aryl halide or organoboron reagent can poison the catalyst. Ensure high purity of all starting materials.
dot
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Significant Side Product Formation
Q: I am observing significant amounts of side products, such as homocoupled boronic acid (biaryl from the boronic acid) and dehalogenated starting material. How can I minimize these?
A: The formation of these side products points to specific competing reaction pathways that can be suppressed by carefully tuning your reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst and promote the unwanted coupling of two boronic acid molecules.[5]
-
Solution: The most effective solution is to rigorously exclude oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas and that all solvents are properly degassed prior to use.
-
-
Dehalogenation/Protodeboronation: The replacement of the halide on your electrophile or the boronic acid group on your nucleophile with a hydrogen atom are common side reactions.[6][17]
-
Source of Hydrogen: The proton source is often water or an alcohol solvent.
-
Mechanism: After oxidative addition, the palladium complex may react with a proton source to form a palladium-hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated product.[17] Similarly, the boronic acid can react with water to be replaced by a hydrogen atom (protodeboronation).[16]
-
Solutions:
-
Use Anhydrous Conditions: Switching to a well-dried, anhydrous solvent and a dry base can significantly reduce these side reactions.
-
Modify the Base: Using a milder, non-hydroxide generating base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial, though it may require higher temperatures.[5]
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more resistant to protodeboronation than their corresponding boronic acids.
-
-
-
β-Hydride Elimination: This is a concern when using alkylboronic acids that have a hydrogen atom on the carbon beta to the boron. This can lead to the formation of an alkene byproduct.[6][18]
-
Influence of Ligand: The steric bulk of this compound is advantageous here, as bulky ligands can disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[18][19] If this is still an issue, ensure the ligand-to-palladium ratio is optimized, as excess ligand can sometimes paradoxically impede the desired coupling.[16]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound (cataCXium® A) particularly effective for coupling sterically hindered substrates?
A1: The effectiveness of this ligand stems from a combination of its steric and electronic properties.[20] The two bulky adamantyl groups create a large cone angle, which promotes the formation of monoligated Pd(0) species (L-Pd).[1][20] These monoligated species are highly reactive and are believed to be key intermediates in the catalytic cycle, particularly for facilitating the difficult oxidative addition step with sterically hindered or electron-rich aryl chlorides.[19][20] Furthermore, the ligand's electron-rich nature increases the electron density on the palladium center, which also accelerates oxidative addition.[19]
dot
Caption: The Suzuki-Miyaura catalytic cycle.
Q2: Can I use a pre-formed palladium precatalyst with this compound?
A2: Yes, and it is often advantageous. Using a pre-formed palladacycle precatalyst, such as a G3 or G4 Buchwald precatalyst incorporating the cataCXium® A ligand, can lead to more reliable catalyst activation and improved reaction reproducibility.[10][21] These precatalysts are often more stable and form the active Pd(0) species more cleanly and efficiently under the reaction conditions.[5][22]
Q3: What is the optimal temperature for a Suzuki coupling using this ligand?
A3: The optimal temperature is highly substrate-dependent. For reactive aryl bromides or iodides, reactions can often proceed at moderate temperatures (e.g., 65-80 °C).[1] However, for less reactive and sterically hindered aryl chlorides, higher temperatures (e.g., 95-110 °C) are typically required to achieve a reasonable reaction rate.[1][18] It is always best to start with conditions reported for a similar substrate pair and optimize from there. A temperature screen is a valuable part of methods development.[1]
Q4: My boronic acid is poorly soluble in the reaction solvent. What can I do?
A4: Poor solubility can hinder the reaction rate.[23] Here are a few strategies:
-
Change the Solvent System: Try a different solvent or a solvent mixture. For example, adding a co-solvent like water (if compatible with your substrates) or using a more polar aprotic solvent like DMF might help.[23][24]
-
Use Trimethyl Borate: The addition of trimethyl borate can enhance the solubility of in-situ generated boronate complexes and has been shown to improve reaction rates in challenging heteroaryl couplings.[21]
-
Convert to a Boronic Ester: Boronic esters, such as the neopentyl glycol or pinacol esters, often have better solubility in organic solvents compared to the corresponding boronic acids.
Experimental Protocols & Data
Optimized Conditions for a Model Suzuki Coupling
The following table summarizes optimized conditions derived from a study on the coupling of phenyl chloride with 4-tolylboronic acid using a this compound-ligated palladium precatalyst.[1]
| Parameter | Optimized Condition | Rationale |
| Precatalyst | POPd-Ad (2 mol %) | Provides a reliable source of the active catalyst.[1] |
| Aryl Halide | Phenyl Chloride (1.0 equiv) | A challenging, unactivated aryl chloride substrate. |
| Boronic Acid | 4-Tolylboronic Acid (1.5 equiv) | Excess nucleophile drives the reaction to completion.[1][2] |
| Base | KOtBu (3.0 equiv) | Strong, non-nucleophilic base effective for this system.[1][9] |
| Solvent | 1,4-Dioxane | Found to be superior to THF, toluene, and acetonitrile.[1] |
| Temperature | 95 °C | Higher temperature required for efficient conversion of the aryl chloride.[1][2] |
| Time | 0.5 - 2 hours | Optimized conditions lead to rapid reaction times.[1] |
This table is a representative example. Optimal conditions will vary based on the specific substrates used.
Step-by-Step General Protocol for Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., cataCXium® A Pd G3, 1-2 mol%), the aryl halide (1.0 equiv), and the organoboron reagent (1.1-1.5 equiv).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (2.0-3.0 equiv) and the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacatsoc.org [nacatsoc.org]
- 4. cataCXium® Catalysts [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Purification of Di-1-adamantylphosphine oxide
Welcome to the technical support resource for the purification of Di-1-adamantylphosphine oxide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered after the synthesis of this bulky and important phosphine oxide, a key precursor in catalysis and materials science. This document provides practical, field-tested advice in a direct question-and-answer format, alongside detailed experimental protocols to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is its purity so important?
A1: this compound is a secondary phosphine oxide (SPO) characterized by two bulky adamantyl groups attached to a phosphorus atom. It exists as a stable tautomer of di(1-adamantyl)phosphinous acid (PA-Ad)[1]. Its purity is paramount because it is often used as a pre-ligand in synthesizing palladium complexes (precatalysts) for challenging cross-coupling reactions, such as Suzuki reactions involving unreactive aryl chlorides[1]. Impurities can poison the catalyst, lead to unpredictable reaction kinetics, and generate unwanted side products, compromising the yield and purity of the final target molecule.
Q2: What are the most common impurities I should expect after synthesizing this compound?
A2: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be di-1-adamantylphosphine or di-1-adamantylphosphine chloride[2][3].
-
Solvent Residues: Toluene, diethyl ether, or pentane are often used during synthesis and workup and can remain trapped in the solid product[2][4].
-
Oxidation Byproducts: Although phosphine oxides are generally stable, harsh reaction conditions or prolonged exposure to air during the synthesis of the phosphine precursor can lead to the formation of other oxidized phosphorus species[5][6].
-
Reagent Byproducts: Salts or organic residues from reagents used in the synthesis, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU)[2].
Q3: How can I reliably assess the purity of my this compound?
A3: The most powerful technique is ³¹P NMR spectroscopy . The phosphorus atom in this compound is directly bonded to a hydrogen atom, resulting in a characteristic doublet in the ³¹P NMR spectrum with a large ¹J(P,H) coupling constant (typically > 450 Hz)[4][7]. Impurities will appear as separate signals, often as singlets or with different coupling patterns. Additionally, ¹H and ¹³C NMR are essential for confirming the adamantyl framework and the absence of organic impurities. Purity can be quantified using ¹H NMR with a high-purity internal standard[8].
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q1: My final product is an oily or waxy solid with a broad melting point range. What went wrong?
-
Probable Cause: This is a classic sign of residual solvents or the presence of greasy, low-melting point impurities. The bulky adamantyl groups can sometimes trap solvent molecules within the crystal lattice.
-
Solution:
-
Solvent Wash: Begin by washing the crude solid with a cold, non-polar solvent in which the product is poorly soluble, such as pentane[2]. This will remove many organic residues without dissolving a significant amount of the desired product.
-
Recrystallization: If washing is insufficient, recrystallization is the next step. A mixed-solvent system is often effective for phosphine oxides[7]. See Protocol 1 for a detailed procedure.
-
Drying: Ensure the product is dried thoroughly under high vacuum to remove all traces of volatile solvents[8].
-
Q2: My ³¹P NMR spectrum shows multiple peaks. How do I know which one is my product?
-
Probable Cause: The presence of multiple phosphorus-containing species. This could be unreacted starting material, over-oxidized products, or other phosphorus-containing byproducts.
-
Solution:
-
Identify the Product Peak: Look for the distinct doublet with the large P-H coupling constant mentioned in FAQ Q3.
-
Identify Impurities: Compare the chemical shifts of the other peaks to known values. For example, the precursor di(1-adamantyl)chlorophosphine has a reported ³¹P NMR chemical shift of approximately δ= 139 ppm (singlet)[2]. Other phosphine oxides or phosphinates will have different, characteristic chemical shifts.
-
Select Purification Method: If the impurities are significantly different in polarity from the product, column chromatography is recommended (see Protocol 2 ). If they are structurally very similar, multiple recrystallizations may be necessary.
-
Q3: I'm attempting recrystallization, but the product either won't dissolve in the hot solvent or it "oils out" instead of forming crystals upon cooling. What should I do?
-
Probable Cause: This indicates a poor choice of solvent or solvent system. If it doesn't dissolve, the solvent is too "poor." If it oils out, the solution is likely too concentrated, or cooling is happening too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution:
-
Optimize the Solvent System: Use a binary solvent system. Good starting points include Dichloromethane/Hexane or Chloroform/Hexane[7]. Dissolve the crude product in a minimal amount of the "good" solvent (Dichloromethane) and titrate with the "poor" solvent (Hexane) at an elevated temperature until persistent cloudiness is observed. Add a few drops of the good solvent to clarify and then allow to cool slowly.
-
Control Cooling Rate: Slow cooling is crucial for growing large, high-purity crystals. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath or refrigerator.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch[9][10].
-
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is the first method of choice for purifying this compound.
-
Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and n-Hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot DCM to dissolve the solid completely.
-
Titration: While stirring and gently heating, slowly add hot n-Hexane to the solution. Continue adding until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot DCM until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold n-Hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the product by NMR and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended when recrystallization fails to remove persistent impurities.
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a suitable eluent system (e.g., Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimum volume of DCM and adsorb it onto a small amount of silica gel by removing the solvent under reduced pressure. Load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), using a potassium permanganate stain for visualization.
-
Analysis: Analyze key fractions by ³¹P NMR to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagrams & Data Summary
Caption: Purification workflow for this compound.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁OP | [11] |
| Molecular Weight | 318.43 g/mol | [11] |
| Appearance | White to off-white solid | [4][8] |
| Melting Point | 255-258 °C | [12] |
| ³¹P NMR | Characteristic doublet with ¹J(P,H) > 450 Hz | [4][7] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. strem.com [strem.com]
- 12. This compound|lookchem [lookchem.com]
Technical Support Center: Di-1-adamantylphosphine Oxide (Ad₂P(O)H)
Welcome to the technical support guide for Di-1-adamantylphosphine oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The unique combination of the bulky adamantyl groups and the phosphine oxide functionality imparts specific stability and reactivity characteristics that are critical to understand for successful application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What is this compound and in what form does it exist?
This compound is a secondary phosphine oxide (SPO). A key feature of SPOs is their existence in tautomeric equilibrium with the trivalent phosphinous acid form. However, for this compound, the equilibrium lies heavily towards the pentavalent phosphine oxide form, making it a stable, typically white, crystalline powder.[1][2] This stability is a significant advantage over its corresponding secondary phosphine (di-1-adamantylphosphine), which is much more sensitive to oxidation.[3]
Q2: How should I properly store and handle this compound?
This compound is generally considered an air-stable solid.[2] However, to ensure its long-term integrity, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] While it is not classified as acutely air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential long-term, slow degradation, especially if the material is of very high purity for sensitive catalytic applications.
-
Handling: Handle in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating dust.[4]
Q3: Is this compound sensitive to air and moisture?
As a solid, this compound is not particularly sensitive to air.[2] This contrasts sharply with its precursor, di-1-adamantylphosphine, which is readily oxidized. The presence of the P=O bond makes the phosphorus atom significantly less susceptible to oxidation. While not highly sensitive to ambient moisture, like most phosphorus compounds, it is prudent to minimize exposure to water, especially under acidic or basic conditions where hydrolysis could potentially occur over time.[5]
Q4: What is the expected thermal stability of this compound?
Section 2: Troubleshooting Guide
This section is formatted in a problem-and-solution format to directly address specific issues that may arise during experiments.
Issue 1: Inconsistent or low yields in my catalytic reaction.
Symptoms:
-
A catalytic reaction (e.g., Suzuki, Buchwald-Hartwig coupling) that is known to work well with this compound as a pre-ligand is sluggish or fails completely.
-
Reproducibility between batches of the phosphine oxide is poor.
Potential Causes & Solutions:
-
Cause A: Impurity in the this compound. The most likely impurity is the unoxidized precursor, di-1-adamantylphosphine. Tertiary and secondary phosphines are well-known to be readily oxidized by air, and incomplete oxidation during synthesis can leave residual phosphine.[3][7] This phosphine can have different coordination properties to the metal center, potentially interfering with the formation of the desired active catalyst.
-
Troubleshooting Steps:
-
³¹P NMR Analysis: Analyze your batch of this compound by ³¹P NMR spectroscopy. The phosphine oxide should appear as a distinct peak. The presence of a second peak, likely at a different chemical shift, could indicate the presence of the phosphine or other phosphorus-containing impurities.
-
Purification: If impurities are detected, recrystallization or column chromatography may be necessary. The synthesis of secondary phosphine oxides often involves an aqueous workup which can be followed by crystallization.[8]
-
-
-
Cause B: Degradation of the phosphine oxide. While stable, prolonged storage under improper conditions (e.g., high humidity, exposure to strong acids or bases) could lead to degradation. A potential, albeit slow, degradation pathway is hydrolysis to di-1-adamantylphosphonic acid.[5][9]
-
Troubleshooting Steps:
-
³¹P NMR Analysis: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Phosphonic acids typically have different chemical shifts than their corresponding phosphine oxides.[4][10][11] A shift in the peak or the appearance of a new peak could indicate hydrolysis. The chemical shift of phosphonic acids is also pH-dependent.[4][11]
-
Use a fresh batch: If degradation is suspected, use a fresh, unopened bottle of the reagent or a newly synthesized and purified batch.
-
-
Issue 2: I see an unexpected peak in the ³¹P NMR spectrum of my reaction mixture.
Symptoms:
-
A ³¹P NMR spectrum of your crude reaction mixture shows a new phosphorus signal that does not correspond to the starting phosphine oxide or the expected metal-ligand complex.
Potential Causes & Solutions:
-
Cause A: Formation of a Phosphonic Acid. Under certain reaction conditions, particularly with prolonged heating in the presence of water and acid or base, the secondary phosphine oxide can be hydrolyzed to the corresponding phosphonic acid.
-
Cause B: Unwanted Side Reaction with Reagents. Although generally stable, extreme conditions or highly reactive reagents could lead to decomposition. For example, very strong, non-sterically hindered bases could potentially deprotonate at positions other than the P-H, though this is less likely with the bulky adamantyl groups.
-
Diagnostic Check: Review all reagents and conditions. Consider if any are known to react with phosphine oxides. A systematic investigation, leaving out one reagent at a time in a series of small-scale test reactions, can help identify the problematic component.
-
Data for Troubleshooting: ³¹P NMR Chemical Shifts
The following table provides approximate ³¹P NMR chemical shift ranges for relevant species to aid in the identification of impurities and degradation products.
| Compound Type | General Structure | Approximate ³¹P NMR Chemical Shift (δ, ppm) | Notes |
| Secondary Phosphine Oxide | R₂P(O)H | +20 to +60 | The exact shift for this compound will be specific. |
| Secondary Phosphine | R₂PH | -80 to -20 | The likely impurity if synthesis was incomplete. |
| Phosphonic Acid | R₂P(O)OH | +15 to +40 | Can overlap with the phosphine oxide region, but often broader. Highly pH-dependent.[4][11] |
| Metal-Phosphine Complex | Lₓ-M-[P(OH)Ad₂] | Varies widely | Formation of the active catalyst will result in a new peak, often significantly shifted from the free ligand. |
Note: These are general ranges and the exact chemical shifts can be influenced by the solvent and other molecules in the solution.[12]
Section 3: Experimental Protocols & Workflows
Protocol 1: Quality Control of Incoming this compound via ³¹P NMR
This protocol ensures the purity of your starting material, which is crucial for reproducible results.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrument Setup: Use a standard ³¹P NMR acquisition protocol. Proton decoupling is typically used to simplify the spectrum to a series of singlets. Use an external reference of 85% H₃PO₄ (δ = 0 ppm).
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the spectrum. The main peak should account for >95% of the total integration for high-purity material.
-
Check for peaks in the regions expected for potential impurities as outlined in the table above. A common impurity from synthesis is the corresponding secondary phosphine.[3]
-
Workflow: Investigating a Failed Catalytic Reaction
This workflow provides a logical sequence of steps to diagnose the root cause of a failed reaction where this compound is used as a pre-ligand.
Caption: Troubleshooting workflow for a failed catalytic reaction.
Section 4: Mechanistic Insights into Stability and Decomposition
Tautomerism: The Key to Reactivity
The stability of this compound is intrinsically linked to its tautomeric equilibrium with di-1-adamantylphosphinous acid. While the oxide form is dominant and stable in the solid state, in the presence of a transition metal, the equilibrium can shift to the phosphinous acid form, which then acts as a conventional trivalent phosphine ligand. This controlled "decomposition" into the active ligand is the basis of its utility in catalysis.[1][2]
Caption: Tautomeric equilibrium of this compound.
Potential Degradation Pathways
Under forcing conditions, two primary degradation pathways should be considered:
-
Hydrolysis: In the presence of water, particularly with acid or base catalysis, the P-H bond can be cleaved, and the compound can be formally hydrolyzed to di-1-adamantylphosphonic acid. This is a common decomposition route for many organophosphorus compounds.[5]
-
Oxidation: While the phosphine oxide is resistant to further oxidation under normal conditions, its precursor, di-1-adamantylphosphine, is highly susceptible to oxidation by atmospheric oxygen.[3] Therefore, any phosphine impurity in a sample of the phosphine oxide will readily convert to the oxide upon exposure to air, but this is a purification issue rather than a degradation of the oxide itself.
Understanding these pathways is critical for diagnosing unexpected reaction outcomes and for ensuring the long-term stability and reliability of this important catalytic pre-ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Heck Coupling Reactions with Adamantyl Ligands
Welcome to the technical support center for optimizing Mizoroki-Heck cross-coupling reactions, with a specialized focus on the application of adamantyl-containing phosphine ligands. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction.
Introduction to Heck Coupling with Adamantyl Ligands
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes.[1][2][3] The choice of ligand is paramount to the success of this palladium-catalyzed transformation, influencing catalyst stability, activity, and selectivity.[4][5] Adamantyl-containing phosphine ligands have emerged as a privileged class due to their unique steric and electronic properties. Their bulky nature can promote the desired reaction pathways while their electron-donating character enhances catalyst activity.[6][7][8]
This guide will address common challenges and provide actionable solutions to help you achieve optimal results in your Heck coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why are adamantyl-containing ligands often superior for Heck coupling reactions?
A1: Adamantyl-containing phosphine ligands, such as tri(1-adamantyl)phosphine and di(1-adamantyl)-n-butylphosphine (cataCXium® A), offer a unique combination of steric bulk and strong electron-donating ability.[6][7][9]
-
Steric Bulk: The cage-like adamantyl group creates a large, sterically demanding environment around the palladium center.[10][11] This bulk can facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting, and can also prevent catalyst deactivation pathways like the formation of inactive palladium dimers.[12]
-
Electron-Donating Properties: As alkylphosphines, adamantyl ligands are highly electron-rich.[6][7] This increased electron density on the palladium center promotes the oxidative addition of less reactive aryl chlorides and bromides, expanding the substrate scope of the Heck reaction.[10][13]
Q2: What is the general mechanism for the Heck reaction?
A2: The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving three key steps:[1][3][13][14]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
-
Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Regeneration of the Catalyst: The Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium, completing the catalytic cycle.[3][15]
Q3: Can I use a Pd(II) precatalyst, or do I need a Pd(0) source?
A3: While the active catalyst is a Pd(0) species, it is common and often more convenient to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂.[14][16] These are reduced in situ to the active Pd(0) catalyst.[4] This reduction can be facilitated by phosphine ligands, amines, or the alkene itself.[15]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no conversion of starting materials is one of the most common issues in cross-coupling reactions. A systematic approach is key to identifying the root cause.[4]
| Potential Cause | Explanation & Suggested Solutions |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently or is decomposing. • Solution: If using a Pd(II) precatalyst, ensure proper reduction. Consider a pre-activation step by heating the Pd(II) source and ligand in the solvent for a short period before adding the substrates.[17] Alternatively, use a pre-formed Pd(0) catalyst. • Solution: Ensure an adequate ligand-to-palladium ratio. Insufficient ligand can lead to the formation of palladium black (inactive metallic palladium).[5][18] A common starting point is a 1:1 to 1.2:1 ligand-to-palladium ratio. |
| Poor Reagent Quality | Moisture, oxygen, and impurities in starting materials, solvents, or bases can poison the catalyst.[4] • Solution: Use freshly distilled or anhydrous solvents. Ensure starting materials are pure. Degas the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[19] |
| Suboptimal Reaction Temperature | Heck reactions often require elevated temperatures to proceed at a reasonable rate.[20][21] However, excessively high temperatures can lead to catalyst decomposition.[2][18] • Solution: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C.[18] Conversely, if catalyst decomposition (palladium black formation) is observed, try lowering the temperature. The optimal temperature is a balance between reaction rate and catalyst stability.[20] |
| Incorrect Base | The base plays a crucial role in regenerating the active catalyst.[3][15] Its strength and solubility are important factors.[18] • Solution: Common bases include organic amines (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc).[2][22] If using an inorganic base, ensure it is finely powdered and sufficiently soluble in the reaction medium. For challenging substrates, a stronger base like Cs₂CO₃ may be beneficial.[18] |
| Poor Substrate Reactivity | The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[13] Aryl chlorides can be particularly challenging. • Solution: For less reactive aryl chlorides, ensure the use of a highly electron-rich adamantyl ligand. Increasing the catalyst loading or reaction temperature may also be necessary.[10] |
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
| Side Product | Possible Cause & Suggested Solutions |
| Double Bond Isomerization | The newly formed double bond can migrate to a more thermodynamically stable position. This occurs via reversible β-hydride elimination and re-addition of the palladium-hydride species.[15][18] • Solution: The addition of silver or thallium salts can promote a cationic pathway and accelerate reductive elimination, minimizing the lifetime of the intermediate responsible for isomerization.[15][18] |
| Homocoupling of Aryl Halide (Biaryl Formation) | Two molecules of the aryl halide can couple to form a biaryl byproduct.[18] This is more common under ligandless conditions or at high temperatures. • Solution: Ensure an adequate ligand-to-palladium ratio to prevent the formation of ligandless palladium species.[18] Lowering the reaction temperature can also mitigate this side reaction.[18] |
| Reductive Dehalogenation | The aryl halide is reduced to the corresponding arene instead of undergoing coupling.[18] • Solution: This is often caused by sources of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[18] |
| Reductive Heck Product | Instead of β-hydride elimination, the intermediate undergoes a reductive pathway, leading to a saturated product.[2] • Solution: The formation of this side product is influenced by the base, temperature, substrate, and solvent.[2] Screening different bases and solvents may be necessary to favor the desired elimination pathway. |
Experimental Protocols & Data
General Procedure for Heck Coupling with an Adamantyl Ligand
This protocol provides a starting point for optimization.
-
Catalyst Pre-formation (Optional but Recommended for Pd(II) sources):
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the adamantyl phosphine ligand (e.g., cataCXium® A, 1.1-2.2 mol%).
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the remaining degassed solvent to achieve the desired concentration.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Data on Reaction Condition Optimization
The choice of solvent, base, and temperature can significantly impact the outcome of the Heck reaction. The following tables provide illustrative data for optimizing these parameters.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observations |
| Toluene | 2.4 | 110 | Good for many substrates, but solubility of inorganic bases can be low. |
| Dioxane | 2.2 | 100 | A common choice, often used with a small amount of water to aid base solubility. |
| DMF | 36.7 | 80-120 | Highly polar, good for dissolving salts, but can be difficult to remove.[23][24] |
| DMAc | 37.8 | 100-140 | Similar to DMF, can tolerate higher temperatures.[25] |
| NMP | 32.2 | 100-160 | High boiling point, useful for very unreactive substrates. |
Note: The solvent can influence the reaction mechanism and rate. Polar aprotic solvents often favor the reaction.[26][27]
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Solubility | Comments |
| Et₃N | 10.7 | High in organic solvents | Common, but can sometimes lead to side reactions. |
| K₂CO₃ | 10.3 | Low in non-polar solvents | A mild, inexpensive choice. Often requires a co-solvent like water or a phase-transfer catalyst.[23][25] |
| Cs₂CO₃ | 10.3 | Moderate | More soluble and often more effective than K₂CO₃, especially for challenging couplings. |
| NaOAc | 4.76 | Low in non-polar solvents | A weak base, sometimes used to avoid side reactions. |
| K₃PO₄ | 12.3 | Low in non-polar solvents | A stronger inorganic base that can be effective in certain cases. |
Visualizing the Process
The Heck Catalytic Cycle
References
- 1. youtube.com [youtube.com]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 25. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phosphine Oxides in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving phosphine oxides. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust understanding of your catalytic systems.
Introduction: The Dual Role of Phosphine Oxides
Phosphine oxides (R₃P=O) occupy a unique and often misunderstood space in palladium-catalyzed cross-coupling chemistry. They can be either a detrimental impurity or a deliberately employed component of the catalytic system.
-
As an Impurity: The most common issue arises when a traditional phosphine ligand (a P(III) species) oxidizes to its corresponding phosphine oxide (a P(V) species). This is a frequent problem with air-sensitive phosphines, especially bulky, electron-rich ligands that are crucial for activating stubborn substrates like aryl chlorides.[1] This unintended phosphine oxide can act as a ligand poison, leading to sluggish or stalled reactions.
-
As a Deliberate Ligand/Additive: Conversely, phosphine oxides are intentionally used in several contexts:
-
Secondary Phosphine Oxides (SPOs) : These compounds (R₂P(O)H) are stable, easy-to-handle pre-ligands. In the presence of a metal catalyst, they exist in equilibrium with their trivalent tautomer, the phosphinous acid (R₂POH), which is the active L-type ligand that coordinates to the metal center.[2][3][4]
-
Bis-phosphine Mono-oxides (BPMOs): These are hemilabile ligands featuring one P(III) center and one P(V)=O center. They offer unique coordination properties that can differ significantly from their parent bis-phosphine ligands, sometimes providing superior reactivity or enantioselectivity.[5][6]
-
Stabilizing Additives: Simple phosphine oxides like triphenylphosphine oxide (TPPO) can serve as labile ligands that stabilize palladium nanoparticles, preventing their agglomeration into inactive palladium black and extending catalyst lifetime.[7]
-
Understanding which role the phosphine oxide is playing in your reaction is the first and most critical step in troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Category 1: Poor or No Reaction Conversion
Q1: My Suzuki reaction using a Buchwald-type phosphine ligand is sluggish or has completely stalled. Could a phosphine oxide be the cause?
A: Yes, this is a highly probable cause. The oxidation of electron-rich phosphine ligands to their corresponding phosphine oxides is a primary failure mode.
-
Causality: The active catalyst in many cross-coupling reactions is a monoligated Pd(0) species, LPd(0).[8][9] Phosphine oxides can coordinate to the palladium center, but they are generally poorer σ-donors than phosphines. This coordination can inhibit the formation of the active catalyst or interfere with key steps in the catalytic cycle, such as oxidative addition, leading to decreased reaction rates.[1]
-
Troubleshooting Steps:
-
Assess Ligand Purity: The most reliable method is ³¹P NMR spectroscopy. Phosphines (P(III)) and their phosphine oxide (P(V)) counterparts have very distinct chemical shifts.
-
Use Fresh or Properly Stored Ligands: If you suspect oxidation, use a fresh bottle of the ligand or a sample that has been rigorously stored under an inert atmosphere. Bulky alkylphosphine ligands are often sold as air-stable hydrohalide salts (e.g., t-Bu₃P·HBF₄) to prevent this issue.[10]
-
Employ Pre-catalysts: Using well-defined, air-stable Pd(II) pre-catalysts (e.g., Buchwald or Organ-style pre-catalysts) can ensure a consistent 1:1 or 2:1 ligand-to-palladium ratio and bypasses issues related to in-situ catalyst formation from oxidized ligands.[8][11]
-
Q2: I am using a secondary phosphine oxide (SPO) as a pre-ligand, but the reaction is not initiating. What could be wrong?
A: While SPOs are conveniently air-stable, their successful use depends on the in-situ tautomerization to the active phosphinous acid ligand. Several factors can hinder this process.
-
Causality: The SPO (R₂P(O)H) itself is a P(V) species and does not directly coordinate to the palladium in a way that initiates the catalytic cycle. It must first tautomerize to the P(III) phosphinous acid (R₂POH). This equilibrium can be influenced by the base, solvent, and temperature.[3][4] The phosphinous acid then coordinates to the Pd(II) pre-catalyst, which is subsequently reduced to the active Pd(0) species.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SPO pre-ligand activation. -
Key Considerations:
-
Base: A sufficiently strong base is often required to facilitate the deprotonation involved in the tautomerization and subsequent steps. Common bases include K₂CO₃, K₃PO₄, and NaOtBu.[12][13]
-
Temperature: Thermal energy is often necessary to drive the pre-catalyst activation and initiate the catalytic cycle. If the reaction is being run at room temperature, gentle heating may be required.
-
Q3: I am trying a C-P coupling reaction between an aryl halide and a secondary phosphine oxide, and the yield is low. How can I optimize this?
A: This is a specific type of cross-coupling (a Hirao-type reaction) where the SPO acts as the nucleophile. Success is highly dependent on the catalyst system and base.
-
Causality: The reaction involves the formation of a P-C bond. The choice of ligand for the palladium catalyst is critical. The ligand must promote both the oxidative addition of the aryl halide and the subsequent transmetalation/reductive elimination involving the deprotonated SPO.
-
Optimization Table:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ is a common precursor. | Readily available and effective for this transformation. |
| Ligand | Bidentate phosphines like DPPF or DIPPF are often effective.[12] | These ligands provide stability to the palladium center and facilitate the necessary elementary steps. |
| Base | Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are preferred. | A strong base is needed to deprotonate the SPO, forming the phosphinite nucleophile required for the coupling.[12] |
| Solvent | Anhydrous, polar aprotic solvents like DMF, DMAc, or Dioxane. | These solvents help to solubilize the base and the phosphinite salt intermediate. |
Category 2: Catalyst Decomposition & Stability Issues
Q4: My reaction mixture is turning black, and I'm seeing precipitated palladium. What is happening and can a phosphine oxide help?
A: The formation of palladium black indicates that your active Pd(0) catalyst is unstable and agglomerating into inactive bulk metal. This is a common decomposition pathway. Adding a simple phosphine oxide can sometimes mitigate this.
-
Causality: The catalytically active species are often low-ligated, highly reactive Pd(0) complexes or nanoparticles. If these species are not sufficiently stabilized, they will irreversibly crash out of solution.[7]
-
The Phosphine Oxide Solution: Phosphine oxides like triphenylphosphine oxide (TPPO) or dppf(O)₂ can act as weak, labile ligands.[7] They can coordinate to the surface of Pd(0) nanoparticles, preventing them from colliding and forming inactive aggregates, without completely shutting down their catalytic activity. This stabilizing effect can be crucial, especially in reactions run at high temperatures or for extended periods.[7]
Caption: Stabilization of Pd(0) nanoparticles by phosphine oxides.
Category 3: Mechanistic & Selectivity Issues
Q5: I'm using a bis-phosphine ligand (e.g., BINAP) and getting poor results. A colleague suggested trying the corresponding bis-phosphine mono-oxide (BPMO). Why would that work better?
A: This is an advanced strategy where the BPMO acts as a hemilabile ligand, which can offer significant advantages over the parent bis-phosphine.
-
Causality: A bis-phosphine is a bidentate, soft P,P-ligand. A BPMO is a P,O-ligand with one "soft" phosphine donor and one "hard" phosphine oxide oxygen donor.[6] This "hemilability" is key. During the catalytic cycle, the hard oxygen end can dissociate from the metal center more easily than a second phosphine would. This opens up a coordination site on the metal, which can be essential for substrate binding or the transmetalation step, without the full dissociation of the entire ligand. This can accelerate key steps that are slow with a more rigid bis-phosphine ligand. In some cases, the in-situ oxidation of one phosphine in a bidentate ligand is necessary to generate the active catalyst.[5][11]
-
When to Consider BPMOs:
-
When a standard bis-phosphine ligand gives low turnover.
-
In asymmetric catalysis, where the unique geometry of the P,O-chelate can lead to enhanced or even inverted enantioselectivity compared to the P,P-ligand.[5]
-
When you suspect that a coordinatively saturated metal center is inhibiting a key step in the catalytic cycle.
-
Experimental Protocols
Protocol 1: Detection of Phosphine Oxide Impurity via ³¹P NMR
This protocol allows for the quantitative assessment of ligand purity.
Objective: To determine the percentage of phosphine oxide in a phosphine ligand sample.
Materials:
-
Phosphine ligand sample (~10-20 mg)
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation: In a vial, accurately weigh the phosphine ligand sample. If using an internal standard for precise quantification, weigh that as well.
-
Dissolution: Add ~0.6 mL of the deuterated solvent and dissolve the sample completely.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 10-20 seconds) to allow for full relaxation of both P(III) and P(V) nuclei for accurate integration.
-
Analysis:
-
Identify the chemical shift for the phosphine (P(III)) species. For PPh₃, this is around -5 ppm.
-
Identify the chemical shift for the phosphine oxide (P(V)) species. For TPPO, this is around +29 ppm.
-
Integrate both peaks. The percentage of phosphine oxide can be calculated as: (Integral_oxide / (Integral_phosphine + Integral_oxide)) * 100%.
-
Protocol 2: General Procedure for a Suzuki Coupling Using an SPO Pre-ligand
Objective: To perform a model Suzuki-Miyaura coupling using an air-stable secondary phosphine oxide pre-ligand.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Secondary phosphine oxide (e.g., di-tert-butylphosphine oxide, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure (under inert atmosphere):
-
Vessel Preparation: Add the aryl bromide, arylboronic acid, Pd(OAc)₂, secondary phosphine oxide, and base to the reaction vessel inside a glovebox or on a Schlenk line.
-
Solvent Addition: Add the anhydrous solvent to the vessel.
-
Degassing (if not in a glovebox): Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Di-1-adamantylphosphine Oxide Ligand Optimization
Welcome to the technical support center for Di-1-adamantylphosphine Oxide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for leveraging this unique and powerful ligand in your catalytic reactions. We will move beyond simple step-by-step instructions to explain the fundamental principles governing its use, empowering you to diagnose issues and rationally optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and how does it function as a ligand?
Answer: this compound is a secondary phosphine oxide (SPO). In its solid, air-stable form, it exists predominantly as the P(V) species, (1-Ad)₂P(=O)H. However, in solution and particularly in the presence of a transition metal catalyst, it exists in equilibrium with its tautomer, di-1-adamantylphosphinous acid (PA), (1-Ad)₂P-OH.[1][2] This phosphinous acid tautomer is the species that coordinates to the palladium center, acting as a P(III) ligand. Therefore, the SPO serves as a convenient and air-stable "pre-ligand" that generates the active, electron-rich phosphine ligand in situ.[3]
Q2: My reaction is sluggish or has stalled completely. What are the most common causes?
Answer: This is a frequent issue that typically points to one of three areas:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from your Pd(II) precursor. This can be due to an inappropriate choice of base, solvent, or an insufficient temperature for the reduction of the precatalyst.
-
Suboptimal Palladium-to-Ligand (Pd:L) Ratio: For many cross-coupling reactions, a monoligated palladium(0) species is believed to be the active catalyst.[4][5] An incorrect ratio can inhibit catalyst formation or lead to inactive species. Excess ligand is not always beneficial.[6]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator that your active catalyst is decomposing and precipitating out of solution. This is often caused by an insufficient concentration of the stabilizing ligand to prevent agglomeration.[7]
Q3: What is the optimal Palladium-to-Ligand (Pd:L) ratio to start with?
Answer: The ideal Pd:L ratio is reaction-dependent. However, for bulky, electron-rich phosphines like those derived from this compound, a ratio between 1:1 and 1:2 is a standard starting point for optimization.[2][6] A 1:1 ratio is often found to be ideal for Suzuki reactions involving this class of ligand.[1][2] It is crucial to screen this parameter empirically for any new transformation. See the "Experimental Protocols" section for a detailed screening procedure.
Q4: I see palladium black precipitating. How can I prevent this?
Answer: The precipitation of palladium black signifies catalyst death. This compound, through its phosphinous acid tautomer, acts as a bulky, electron-donating ligand that stabilizes the Pd(0) center and prevents it from agglomerating into nanoparticles (palladium black).[7][8] If you observe precipitation, it suggests the concentration of the active, ligated catalyst is too low.
-
Troubleshooting Steps:
-
Ensure your reagents and solvents are rigorously deoxygenated, as oxygen can promote catalyst decomposition.
-
Slightly increase the ligand loading (e.g., from a 1:1 to a 1:1.2 Pd:L ratio) to maintain a sufficient concentration of the stabilizing ligand throughout the reaction.
-
Ensure efficient stirring to maintain homogeneity, as localized high concentrations of reagents can lead to decomposition.[9]
-
Q5: Is this compound air-stable? What are the proper handling procedures?
Answer: Yes, a key advantage of secondary phosphine oxides like this compound is their excellent air stability in the solid state, making them much easier to handle than their corresponding air-sensitive phosphine counterparts.[3] While it is stable on the benchtop for weighing, standard best practices for catalysis should still be followed: store it under an inert atmosphere (Nitrogen or Argon) for long-term use and set up reactions under inert conditions to prevent the introduction of oxygen, which can interfere with the catalytic cycle.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to resolving common experimental challenges.
Problem 1: Low or No Conversion to Product
This is the most common issue and requires systematic investigation. The following decision tree can guide your troubleshooting process.
In-Depth Analysis:
-
Catalyst Activation: The reduction of a Pd(II) source like Pd(OAc)₂ to the active Pd(0) state is a critical, and often sensitive, first step. Using well-defined Pd(II) precatalysts that incorporate the phosphinous acid ligand, such as those reported for di(1-adamantyl)phosphinous acid (denoted POPd-Ad), can provide more reproducible results as they are designed for efficient activation.[1][2]
-
Pd:L Ratio: The steric bulk of the two adamantyl groups is substantial.[10][11] This bulkiness is key to promoting the difficult reductive elimination step that forms the product C-C or C-N bond.[12][13] However, if the ligand concentration is too high, it can lead to the formation of catalytically inactive, bis-ligated palladium species. A systematic screen is the only way to determine the optimal ratio for your specific substrates.
-
Base and Solvent: The choice of base and solvent is critical and interdependent. For Suzuki reactions, a common starting point is a strong base like potassium tert-butoxide (KOtBu) in an ethereal solvent like 1,4-dioxane.[2] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) in toluene or dioxane is frequently used.[14] The base not only participates in the catalytic cycle (e.g., in transmetalation) but also facilitates the reduction of the Pd(II) precatalyst.
Problem 2: Significant Side Product Formation
-
Observation: Formation of biaryl homocoupling products (from the boronic acid in a Suzuki reaction) or hydrodehalogenation of the aryl halide starting material.
-
Underlying Cause: These side reactions often become competitive when the main catalytic cycle is slow or when the concentration of the active catalyst is low. An insufficient amount of the bulky phosphine ligand can fail to adequately accelerate the desired cross-coupling pathway over these competing processes.
-
Solution:
-
Increase Ligand Ratio: Carefully increase the ligand loading relative to the palladium source (e.g., move from 1:1 to 1:1.5 Pd:L). This can increase the rate of the desired reaction, outcompeting the side reactions.
-
Ensure Rigorous Inertness: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.
-
Lower Temperature: Sometimes, side reactions have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can improve selectivity.
-
Data Summary & Starting Conditions
The following table provides empirically derived starting points for optimizing your reaction. Remember that these are suggestions, and optimization is key.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(OAc)₂ or POPd-Ad Precatalyst[2] | Pd₂(dba)₃ or G3/G4 Precatalysts |
| Pd Loading | 1-2 mol% | 1-2 mol% |
| Ligand Loading | 1-2.5 mol% (Start with 1:1.1 Pd:L) | 1.5-3 mol% (Start with 1:1.5 Pd:L) |
| Base | KOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, K₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, THF | Toluene, 1,4-Dioxane |
| Temperature | 80 - 110 °C | 90 - 120 °C |
Table 1: Recommended Starting Conditions for Optimization.
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Generation and Suzuki Reaction
This protocol describes a typical setup for a Suzuki-Miyaura coupling using in situ generation of the catalyst from Pd(OAc)₂ and this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and the base (e.g., KOtBu, 2.0 mmol).
-
Catalyst Preparation: In a separate, small vial, weigh Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.022 mmol, 2.2 mol%, 1.1 equivalents relative to Pd).
-
Inert Atmosphere: Seal both vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) to the main reaction vial containing the substrates and base.
-
Catalyst Transfer: Add a small amount of degassed solvent (approx. 0.5 mL) to the catalyst vial to dissolve the components, and then transfer this catalyst solution to the main reaction vial via syringe.
-
Reaction: Place the sealed reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 95 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
Protocol 2: Screening Palladium-to-Ligand Ratios
To find the optimal Pd:L ratio, set up a parallel series of reactions following Protocol 1, keeping all other variables constant.
-
Prepare a Pd(OAc)₂ Stock Solution: Dissolve a known quantity of Pd(OAc)₂ in a known volume of degassed solvent to create a stock solution (e.g., 0.01 M). This minimizes weighing errors for small amounts.
-
Prepare a Ligand Stock Solution: Similarly, prepare a stock solution of this compound (e.g., 0.02 M).
-
Set Up Reactions: In a series of reaction vials, add the substrates and base as described in Protocol 1.
-
Vary Ratios: Add the appropriate volumes of the stock solutions to each vial to achieve the desired Pd:L ratios (e.g., 1:1, 1:1.2, 1:1.5, 1:2.0).
-
Run and Analyze: Run all reactions under identical conditions and analyze the yield/conversion for each ratio at a fixed time point to determine the optimum.
Mechanistic Visualization
The catalytic cycle for cross-coupling reactions is fundamentally driven by the ligand's ability to modulate the properties of the palladium center. The bulky and electron-donating nature of the di-adamantylphosphinous acid ligand is crucial for facilitating both the oxidative addition and the rate-limiting reductive elimination steps.
References
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Air-stable secondary phosphine oxide or chloride (Pre)ligands for cross-couplings of unactivated alkyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 5. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions - ProQuest [proquest.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 11. Verification Required - Princeton University Library [oar.princeton.edu]
- 12. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Preventing phosphine ligand oxidation during reaction setup
<
A Senior Application Scientist's Guide to Preventing Phosphine Ligand Oxidation During Reaction Setup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphine ligands in their synthetic work. Phosphine ligands are indispensable in modern chemistry, particularly for transition-metal-catalyzed reactions.[1][2][3][4] However, their susceptibility to oxidation can compromise catalytic efficiency, leading to reduced yields and inconsistent results.[1][5] This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the integrity of your sensitive reagents from storage to reaction quenching.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and I'm observing a significant amount of phosphine oxide. What's the primary cause?
A1: The most common culprit is inadvertent exposure to atmospheric oxygen.[1] Phosphine ligands, especially electron-rich trialkylphosphines, are highly susceptible to oxidation.[1][6] This can happen at multiple stages: during weighing and transfer, through improperly degassed solvents, or via small leaks in your reaction setup. The formation of phosphine oxide deactivates the catalyst, leading to poor performance.[1]
Q2: I use "anhydrous" solvents straight from the bottle. Isn't that sufficient to prevent oxidation?
A2: While commercially available anhydrous solvents have low water content, they are not necessarily oxygen-free. Dissolved oxygen is a significant oxidant.[7] For many sensitive catalytic systems, it is crucial to degas the solvent immediately before use, even when using a freshly opened bottle from a supplier.
Q3: Which is more critical for preventing oxidation: using a glovebox or a Schlenk line?
A3: Both are powerful tools for handling air-sensitive compounds.[8][9][10][11] A glovebox provides a continuously inert atmosphere, ideal for weighing and manipulating solids.[8][9][12][13][14] A Schlenk line is excellent for performing reactions and solvent manipulations under an inert gas.[8][15][16] The choice often depends on the specific task. For maximum security, solids are weighed in a glovebox and the reaction is then performed on a Schlenk line.[8][13]
Q4: How do steric and electronic properties of a phosphine ligand affect its air stability?
A4: Both factors are critical.
-
Electronic Properties: Electron-rich phosphines (e.g., trialkylphosphines) have higher electron density on the phosphorus atom, making them more nucleophilic and thus more easily oxidized.[1] Triarylphosphines can delocalize electron density into their aromatic rings, making them generally more stable.[1]
-
Steric Hindrance: Bulky substituents around the phosphorus atom can physically block the approach of molecular oxygen, kinetically slowing down the rate of oxidation.[1][17] This is a key design principle in modern, air-stable ligands.
Troubleshooting Guide: A Proactive Approach to Ligand Integrity
Unsatisfactory reaction outcomes with phosphine ligands often trace back to subtle issues in the setup. This guide provides a systematic approach to identifying and eliminating sources of oxidation.
Issue 1: Ligand Degradation Before Reaction Initiation
-
Symptom: ³¹P NMR of your starting ligand shows a peak corresponding to the phosphine oxide.
-
Root Cause Analysis: The ligand was likely exposed to air during storage or weighing.
-
Solution Workflow:
-
Storage: Always store phosphine ligands, especially electron-rich ones, under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer to minimize degradation.
-
Handling Solids: Whenever possible, weigh and handle solid phosphine ligands inside a glovebox.[8][13] If a glovebox is unavailable, use a "counterflow" of inert gas while adding the solid to the reaction flask.[8]
-
Handling Solutions: Commercially available solutions of ligands (e.g., in Sure/Seal™ bottles) offer better protection. Always use proper syringe and cannula transfer techniques to maintain an inert atmosphere.[8][15]
-
Issue 2: Oxidation During the Reaction
-
Symptom: The reaction starts well but then stalls. Post-reaction analysis shows significant phosphine oxide formation and potentially palladium black precipitation.[17][18]
-
Root Cause Analysis: Oxygen is present in the solvent or is leaking into the reaction apparatus.
-
Solution Workflow:
-
Solvent Degassing: This is a non-negotiable step. Dissolved oxygen must be removed from all solvents prior to use.[7][19]
-
Apparatus Integrity: Ensure all glassware joints are well-greased and sealed. Use high-quality, thick-walled tubing for connections to the Schlenk line to prevent collapse under vacuum.[12][16]
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the reaction flask to the inert gas manifold via a bubbler, which provides a visual confirmation of gas flow.[20]
-
Core Experimental Protocols
Protocol 1: Rigorous Solvent Degassing
Properly degassed solvents are the foundation of a successful air-sensitive reaction.[7][19][21][22] The choice of method depends on the required level of oxygen removal and the solvent's properties.
| Degassing Method | Procedure | Effectiveness | Best For | Considerations |
| Freeze-Pump-Thaw | The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[12][21][23][24][25][26] | Most Effective | Highly oxygen-sensitive reactions, removal of all dissolved gases.[21][24] | Time-consuming; requires careful handling to avoid flask implosion or oxygen condensation.[23][25][26] |
| Sparging (Bubbling) | An inert gas (argon or nitrogen) is bubbled through the solvent via a long needle for an extended period (30-60 minutes).[7][21][22][23] | Moderately Effective | Less sensitive reactions or when large volumes need to be degassed.[21][24] | Less effective than Freeze-Pump-Thaw.[21] Risk of solvent evaporation with volatile solvents.[22] |
| Sonication with Vacuum | The solvent is sonicated under a light vacuum, and the atmosphere is repeatedly replaced with an inert gas.[12][21][24] | Moderately Effective | Quick degassing for applications like HPLC or some reactions.[12][21] | Typically requires 5-10 cycles for reasonable effectiveness.[12][21] |
-
Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume.[25][26]
-
Freeze: Close the stopcock and immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.[21][23][26]
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line for 3-5 minutes to evacuate the headspace.[23]
-
Thaw: Close the stopcock to seal the flask under static vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You will see gas bubbles evolving from the liquid.[23][26]
-
Repeat: Repeat steps 2-4 at least two more times for a total of three cycles.[21][23][25]
-
Final Step: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction using a Schlenk line, a versatile tool for manipulating air-sensitive compounds.[15][16]
-
Glassware Preparation: Ensure all glassware is oven-dried (>100 °C) or flame-dried under vacuum to remove adsorbed water.[8]
-
Inerting the Flask: Assemble the reaction flask, connect it to the Schlenk line, and perform at least three "evacuate-and-refill" cycles.[8][15][20] This involves evacuating the flask to remove air and then backfilling it with inert gas.[15][20]
-
Adding Solids: If not using a glovebox, add solid reagents (catalyst, ligand, salts) under a positive flow of inert gas to minimize air exposure.[17]
-
Adding Solvents/Liquids: Transfer degassed solvents and liquid reagents using a gas-tight syringe or via cannula transfer.[8][15][17]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler attached to the inert gas outlet of the Schlenk line.[20]
Visualizing Key Workflows
By implementing these rigorous, field-proven techniques, you can create a self-validating system that protects your phosphine ligands from oxidation, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. alfachemic.com [alfachemic.com]
- 4. scbt.com [scbt.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. Safely handling air-sensitive products [cleanroomtechnology.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 17. benchchem.com [benchchem.com]
- 18. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degassing - Wikipedia [en.wikipedia.org]
- 20. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 21. How To [chem.rochester.edu]
- 22. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 23. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. scribd.com [scribd.com]
- 26. depts.washington.edu [depts.washington.edu]
Technical Support Center: The Role of Temperature in Catalysis with Di-1-adamantylphosphine Oxide-Derived Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing palladium catalysts derived from Di-1-adamantylphosphine oxide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a specific focus on the critical role of reaction temperature.
This compound is a highly stable, air-tolerant crystalline solid. In catalysis, it serves as a convenient precursor to the bulky, electron-rich di(1-adamantyl)phosphinous acid (Ad₂POH). This phosphinous acid is an outstanding pre-ligand for forming robust and highly active palladium catalysts, particularly effective for challenging cross-coupling reactions. Understanding the thermal dynamics of these catalytic systems is paramount to achieving high yields and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter when using catalysts derived from this compound?
A1: Temperature is a key driver of reaction kinetics and catalyst stability. For palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several distinct steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Each step has a specific activation energy that must be overcome.
-
At Low Temperatures: The reaction rate can be exceedingly slow or stall completely because there is insufficient thermal energy to overcome the activation barriers, particularly the initial oxidative addition of the aryl halide to the Pd(0) center.[3]
-
At Optimal Temperatures: The reaction proceeds efficiently as all steps of the catalytic cycle are active. The bulky, electron-rich nature of the di-adamantylphosphine ligand, formed in situ, helps to accelerate these steps, but thermal energy is still required to achieve optimal turnover frequency.[4][5]
-
At Excessively High Temperatures: While higher temperatures increase reaction rates, they can also lead to catalyst decomposition, ligand degradation, or the promotion of unwanted side reactions, ultimately reducing the yield of the desired product.[6][7]
Q2: I am seeing no product formation. Could the temperature be the issue?
A2: Yes, this is a very common issue. If you observe no or trace conversion, especially with challenging substrates like aryl chlorides, the temperature is likely too low. In Mizoroki-Heck reactions using a related di(1-adamantyl)phosphine ligand, temperatures below 130°C were reported to yield only trace amounts of the product.[8] Similarly, studies on Suzuki reactions using a Di(1-adamantyl)phosphinous acid-ligated precatalyst showed a dramatic increase in yield when the temperature was raised from 45°C to 65°C and higher.
Q3: What is the typical optimal temperature range for these catalytic systems?
A3: The optimal temperature is highly dependent on the specific substrates, solvent, and base used. However, a general starting range for optimization is between 60°C and 130°C .
| Reaction Type | Typical Temperature Range | Reference |
| Suzuki-Miyaura Coupling | 60°C - 100°C | [9][10] |
| Mizoroki-Heck Coupling | 110°C - 140°C | [8] |
| Buchwald-Hartwig Amination | 80°C - 120°C | [4] |
It is crucial to perform a temperature screening for each new reaction to identify the optimal conditions.
Q4: My reaction starts well but then stalls. Can high temperatures cause this?
A4: This phenomenon often points to catalyst deactivation. While the adamantyl-based ligands confer significant thermal stability, all catalysts have an operational ceiling.[4] At elevated temperatures, the palladium complex can decompose over time, leading to a loss of active catalyst and a stalled reaction.[6][11] If you suspect thermal deactivation, consider running the reaction at a slightly lower temperature for a longer duration or investigate if a higher catalyst loading is required.
Troubleshooting Guide: Low Yields and Incomplete Conversion
This guide provides a systematic approach to resolving common issues related to reaction temperature.
Problem 1: Low to No Conversion
-
Primary Suspected Cause: The reaction temperature is insufficient to drive the catalytic cycle.
-
Diagnostic Steps & Solutions:
-
Verify Setup: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing accurate, consistent heat.
-
Initial Temperature Increase: If your initial temperature was low (e.g., room temperature or <60°C), increase it to a midpoint of the recommended range (e.g., 80-90°C) and monitor the reaction.
-
Systematic Screening: If the issue persists, perform a systematic temperature screen as detailed in the protocol below.
-
References
- 1. nobelprize.org [nobelprize.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Adamantyl Advantage: A Comparative Guide to Adamantyl Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of ligand is paramount. It is the ligand that sculpts the catalyst's reactivity, selectivity, and longevity. Among the pantheon of phosphine ligands, those bearing the bulky, diamondoid adamantyl cage have carved out a significant niche, particularly in challenging cross-coupling reactions. Their unique combination of extreme steric hindrance and potent electron-donating ability makes them indispensable tools for forging difficult chemical bonds.
This guide offers a comparative analysis of key adamantyl phosphine ligands, providing researchers with the data and insights necessary to select the optimal ligand for their catalytic endeavors. We will delve into the structural and electronic properties that underpin their performance, present comparative experimental data in crucial catalytic transformations, and provide detailed protocols for their application.
The Unmistakable Footprint of Adamantane: Steric and Electronic Effects
The efficacy of a phosphine ligand is fundamentally governed by its steric and electronic properties, often quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively.[1] The adamantyl group, a rigid and bulky hydrocarbon cage, imparts exceptional characteristics to phosphine ligands.
-
Steric Influence: The sheer size of the adamantyl substituent creates a large steric footprint around the metal center. This bulkiness is crucial for promoting the formation of low-coordinate, highly reactive metal species, which are often the active catalysts in cross-coupling reactions.[2] Furthermore, the rigid, three-dimensional structure of the adamantyl cage provides a well-defined and stable coordination environment, which can enhance catalyst stability and prevent decomposition pathways like cyclometallation.[3]
-
Electronic Nature: Alkyl groups are strong σ-donors, and the adamantyl group is among the most electron-releasing alkyl substituents. This strong electron donation increases the electron density on the metal center, which facilitates the crucial oxidative addition step in many catalytic cycles, particularly with less reactive substrates like aryl chlorides.[4]
The table below provides a quantitative comparison of the steric and electronic parameters for representative adamantyl phosphines and other common bulky ligands. A larger cone angle indicates greater steric bulk, while a lower TEP value signifies stronger net electron donation.[5]
| Ligand | Structure | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Tri(1-adamantyl)phosphine (PAd₃) | P(C₁₀H₁₅)₃ | 177 | 2056.1 |
| cataCXium® A (Ad₂PnBu) | (C₁₀H₁₅)₂P(n-C₄H₉) | ~175 (estimated) | ~2058 (estimated) |
| Tri(tert-butyl)phosphine (PtBu₃) | P(C(CH₃)₃)₃ | 182 | 2056.1[6] |
| XPhos | (C₆H₁₁)-P-(C₆H₂(iPr)₃)(C₆H₅) | 250 (open), 186 (closed)[7] | 2063.8 |
Table 1: Comparison of Steric and Electronic Parameters of Selected Phosphine Ligands.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Adamantyl phosphine ligands have demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. Their ability to activate challenging substrates, operate at low catalyst loadings, and provide high turnover numbers (TONs) makes them highly valuable.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Unreactive Partners
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. Adamantyl phosphine ligands have proven particularly adept at coupling unreactive aryl chlorides, which are often more economical and readily available starting materials than their bromide or iodide counterparts.
The following data compares the performance of tri(1-adamantyl)phosphine (PAd₃) and other bulky phosphines in the Suzuki-Miyaura coupling of the challenging substrate 4-chloroanisole.
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON |
| PAd₃ | 0.025 | 4 | 99 | 3960 |
| PtBu₃ | 0.025 | 4 | <10 | <400 |
| PAd₂nBu (cataCXium® A) | 0.025 | 4 | ~30 | ~1200 |
| PCy₃ | 0.025 | 4 | ~30 | ~1200 |
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole with 1-Naphthylboronic Acid. Conditions: 0.025 mol% [Pd(cinnamyl)Cl]₂, 0.05 mol% Ligand, KOH, Toluene, room temperature.
The data clearly illustrates the superior performance of PAd₃, which achieves a near-quantitative yield and a significantly higher turnover number compared to other bulky alkylphosphines under identical, mild conditions. This enhanced reactivity is attributed to the optimal balance of steric bulk and electron-donating ability, which accelerates the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the adamantyl phosphine ligand (L = PAdₓR₃₋ₓ).
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Adamantyl phosphine ligands have been instrumental in expanding the scope of this reaction to include challenging substrates and nucleophiles. Their steric bulk is thought to facilitate the final reductive elimination step, which is often rate-limiting.
A direct comparison between an adamantyl-containing Buchwald-type ligand (AdBrettPhos) and its tert-butyl analogue highlights the impact of the adamantyl group in the amination of challenging five-membered heterocyclic bromides.
| Ligand | Substrate | Nucleophile | Yield (%) |
| AdBrettPhos (L6) | 4-bromo-1-methylimidazole | Benzamide | 65 |
| tBuBrettPhos (L3) | 4-bromo-1-methylimidazole | Benzamide | 13 |
Table 3: Comparison of AdBrettPhos and tBuBrettPhos in the Palladium-Catalyzed Amidation of a Heterocyclic Bromide. Conditions: 0.75 mol% [(allyl)PdCl]₂, 3 mol% Ligand, Cs₂CO₃, 2-methyl-2-butanol, 90 °C, 21 h.
The significantly higher yield obtained with AdBrettPhos suggests that the increased steric bulk of the adamantyl group is crucial for promoting this difficult transformation.
The catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental protocols are provided below. These protocols represent a systematic approach to comparing ligand performance.
Protocol 1: Comparative Suzuki-Miyaura Coupling of 4-Chloroanisole
This protocol outlines a procedure for comparing the efficacy of different phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
Workflow Diagram:
References
- 1. Tri(1-adamantyl)phosphine | 897665-73-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. yanggroup.weebly.com [yanggroup.weebly.com]
- 7. researchgate.net [researchgate.net]
The Adamantyl Advantage: A Comparative Guide to Di-1-adamantylphosphine Oxide in Challenging Cross-Couplings
For researchers, scientists, and professionals in drug development, the quest for robust and efficient catalytic systems for cross-coupling reactions is perpetual. As molecular complexity increases, so does the demand for catalysts that can overcome steric hindrance and electronic deactivation in substrates. This guide provides an in-depth technical comparison of Di-1-adamantylphosphine oxide (SPO-Ad), a bulky secondary phosphine oxide pre-ligand, and its performance in challenging cross-coupling reactions. We will explore its efficacy relative to other established ligands, supported by experimental data, to empower you with the insights needed for informed catalyst selection.
The Challenge of Modern Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. However, the synthesis of complex molecules often involves substrates that are sterically demanding or electronically deactivated, posing significant challenges to standard catalytic systems. These "challenging" substrates can lead to low yields, slow reaction rates, and undesired side reactions. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming these hurdles by promoting the formation of highly active, monoligated palladium(0) species, which are often the true catalytic players.[1]
This compound emerges as a compelling pre-ligand in this context. Its two bulky adamantyl groups create a sterically demanding environment around the phosphorus atom, which, upon coordination to a metal center, can facilitate challenging oxidative addition and reductive elimination steps. This guide will dissect its performance in key cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. A significant challenge lies in the coupling of unreactive aryl chlorides. Here, we compare the performance of a palladium precatalyst derived from this compound (SPO-Ad) with one derived from the commonly used Di-tert-butylphosphine oxide (SPO-tBu).
Comparative Performance Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Pre-catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POPd-Ad | Di-1-adamantylphosphinous acid | 95 | 0.5 | 99 | [2] |
| POPd1-tBu | Di-tert-butylphosphinous acid | 95 | 0.5 | 85 | [2] |
| POPd2-tBu | Di-tert-butylphosphinous acid | 95 | 0.5 | 92 | [2] |
Reaction Conditions: 2 mol% Pd precatalyst, 1.5 equiv. K3PO4, 1,4-dioxane.
The data clearly demonstrates the superiority of the SPO-Ad derived precatalyst (POPd-Ad) in this challenging coupling, achieving a near-quantitative yield in a remarkably short reaction time. This enhanced reactivity can be attributed to the unique steric and electronic properties conferred by the adamantyl groups.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling with POPd-Ad
Materials:
-
POPd-Ad precatalyst (2 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
1,4-Dioxane (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the POPd-Ad precatalyst, aryl chloride, arylboronic acid, and potassium phosphate.
-
Add 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for 30 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Prowess in Mizoroki-Heck Coupling: Tackling Steric Hindrance
The Mizoroki-Heck reaction, for the formation of C-C bonds between unsaturated halides and alkenes, can be challenging with sterically hindered substrates. While direct data for this compound is limited, the closely related di(1-adamantyl)(aryl)phosphine ligands have demonstrated exceptional performance. The bulky di-adamantylphosphino moiety is the key driver of this reactivity.
Performance Data: Mizoroki-Heck Coupling with Di(1-adamantyl)(isoquinolyl)phosphine (iQAdPhos)
| Aryl Bromide | Alkene | Yield (%) | Reference |
| Bromobenzene | Styrene | 89 | [4][5] |
| 4-Bromo-N,N-dimethylaniline | Styrene | 92 | [4][5] |
| 4-Bromobenzaldehyde | Styrene | 70 | [4][5] |
| 1-Bromonaphthalene | Styrene | 83 | [4][5] |
Reaction Conditions: 0.5 mol% Pd(OAc)2, 0.5 mol% iQAdPhos, 1.5 equiv. KHCO3, DMA, 130 °C, 6-12 h.
The high yields achieved with a variety of substituted aryl bromides, including those with electron-donating and electron-withdrawing groups, underscore the robustness of the di-adamantylphosphino-ligated catalyst system.[4][5]
Experimental Workflow: Mizoroki-Heck Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Suzuki Coupling: Validating Results with Di-1-adamantylphosphine Oxide-Derived Catalysts
For chemists at the forefront of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The reaction's success, however, is critically dependent on the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope.[1][2] This guide provides an in-depth analysis of Di-1-adamantylphosphine oxide, a secondary phosphine oxide (SPO) pre-ligand, and its performance in palladium-catalyzed Suzuki couplings, particularly for challenging substrates like aryl chlorides. We will explore the mechanistic rationale for its efficacy, compare its performance against other common ligand classes, and provide actionable experimental protocols for its application.
The Decisive Role of the Ligand: Beyond a Spectator
The phosphine ligand in a Suzuki coupling is no mere spectator; it is an active modulator of the catalytic cycle. Its steric and electronic properties directly influence the rates of the three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Steric Bulk: Large, bulky ligands, like those featuring adamantyl groups, promote the formation of highly reactive, monoligated L¹Pd⁰ species.[3][5] This is crucial for facilitating both the initial oxidative addition of the aryl halide to the palladium center and the final, product-releasing reductive elimination step.[5]
-
Electron Donicity: Electron-rich phosphines enhance the electron density on the palladium atom, which accelerates the oxidative addition step, often the rate-limiting step for less reactive aryl chlorides.[5]
This compound stands out as a precursor to a ligand that masterfully balances these two properties. While technically a secondary phosphine oxide (SPO), Ad₂P(V)(=O)H, it exists in tautomeric equilibrium with the catalytically relevant phosphinous acid (PA) form, Ad₂P(III)-OH, in the presence of transition metals.[6][7] This PA-Ad ligand exhibits slightly superior electron-donating characteristics and a larger steric profile (%Vbur of 30.2%) compared to the well-known di-tert-butylphosphinous acid (PA-tBu, %Vbur of 29.1%), positioning it as a powerful option for difficult couplings.[7]
Performance Benchmarking: this compound in Action
The true test of a ligand lies in its performance with challenging substrates. Research has demonstrated that palladium precatalysts derived from this compound are highly effective for the Suzuki coupling of unreactive aryl chlorides.[6][7]
Below is a comparative summary of performance data. It is important to note that direct comparisons are best made when conditions are identical, which is not always the case across different studies. However, the data provides a strong indication of the catalyst's efficiency.
| Ligand/Precatalyst | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield/Conv. (%) | Reference |
| POPd-Ad (from Ad₂P(O)H) | Phenyl chloride | 4-Tolylboronic acid | 2.0 | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 (conv.) | [6][7] |
| POPd-tBu (from tBu₂P(O)H) | Phenyl chloride | 4-Tolylboronic acid | 2.0 | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 (conv.) | [7] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 (yield) | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 (yield) | [1] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane | 80 | 24 | 98 (yield) | [8] |
As the data indicates, the POPd-Ad precatalyst achieves near-quantitative conversion for the coupling of phenyl chloride in a remarkably short time (0.5 hours) at elevated temperatures.[6][7] While biaryl phosphines like SPhos and XPhos show excellent yields at room temperature, the conditions highlight the potency of the adamantyl-based system for rapid conversion of challenging substrates.[1]
Mechanistic Considerations & The Active Species
The use of this compound as a pre-ligand leads to the formation of highly efficient palladium(II) precatalysts, such as POPd-Ad (a mononuclear complex) and POPd2-Ad (a dinuclear complex).[6][7] A critical insight from experimental studies is that the active catalytic species is a mononuclear and monoligated palladium complex.[6][7] This has a profound practical implication: adding excess this compound to the reaction is detrimental, leading to a sharp decrease in catalytic activity.[6][7] This is because the excess ligand can coordinate to the palladium center, preventing the formation of the highly reactive, coordinatively unsaturated species necessary for the catalytic cycle to proceed efficiently.
The diagram below illustrates the proposed catalytic cycle initiated by the POPd2-Ad precatalyst.
Experimental Protocols
The following protocols provide a validated starting point for researchers. Optimization may be required for different substrate combinations.
This protocol is adapted from the optimized conditions reported for the coupling of phenyl chloride and 4-tolylboronic acid.[6][7]
Materials:
-
Aryl Chloride (e.g., Phenyl Chloride)
-
Arylboronic Acid (e.g., 4-Tolylboronic acid)
-
POPd-Ad precatalyst (or POPd2-Ad)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or reaction vial with a screw cap and septum
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium tert-butoxide (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the POPd-Ad precatalyst (0.02 mmol, 2 mol %).
-
Rationale: 2 mol % is a robust catalyst loading for this system, balancing efficiency and cost.[7]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 95 °C. Stir the reaction mixture vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 30 minutes.[7] Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
For novel substrate pairings, a systematic screening of reaction parameters is the most effective strategy for identifying optimal conditions.
Conclusion
This compound serves as a highly effective and robust pre-ligand for the Suzuki-Miyaura coupling of challenging substrates. The resulting palladium catalysts demonstrate exceptional activity, driven by the ligand's large steric bulk and strong electron-donating ability. This allows for the rapid and efficient coupling of traditionally difficult partners like aryl chlorides. The key to successfully employing this system lies in understanding the nature of the active species; specifically, that a 1:1 ligand-to-palladium ratio is ideal and excess ligand can inhibit the reaction. By leveraging the protocols and mechanistic insights provided, researchers can confidently validate and implement this powerful catalytic system in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Electronic and Steric Effects of Phosphine Oxide Ligands
For researchers at the forefront of catalysis and materials science, the selection of a ligand is a decision that dictates the outcome of a reaction. While tertiary phosphines have long been the workhorse of coordination chemistry, their oxidized counterparts, phosphine oxides (R₃P=O), offer a distinct and compelling set of properties. This guide provides an in-depth comparison of phosphine oxide ligands, moving beyond simple descriptions to explain the causality behind their behavior and offering the experimental context needed for rational ligand selection.
Phosphine oxides diverge from traditional phosphines in a fundamental way: they coordinate to metal centers almost exclusively through the phosphoryl oxygen, acting as hard Lewis bases.[1] This O-coordination, as opposed to the P-coordination of phosphines, dramatically alters the steric and electronic environment around the metal, opening new avenues for reactivity and catalyst stability.
I. Quantifying the Fundamental Properties: A New Perspective
Direct comparison with phosphine ligands requires a nuanced understanding of how electronic and steric parameters are defined for phosphine oxides. The classical metrics used for phosphines, such as the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ), are not directly transferable due to the change in the coordinating atom.
The electronic influence of a phosphine oxide is best understood through its Lewis basicity—the ability of the phosphoryl oxygen to donate its electron pair. Unlike the TEP, which measures the combined σ-donation and π-acceptance of a P-donor ligand via infrared spectroscopy of nickel-carbonyl complexes, the electronic character of phosphine oxides is typically probed by more direct methods.[2][3]
Key indicators of electronic effects include:
-
Lewis Basicity: This is influenced by the nature of the R groups on the phosphorus atom. Electron-donating alkyl groups increase the electron density on the phosphoryl oxygen, making it a stronger Lewis base. Conversely, electron-withdrawing aryl groups decrease the Lewis basicity.[1] For instance, trialkylphosphine oxides are demonstrably more basic and act as better ligands than triarylphosphine oxides.[1]
-
³¹P NMR Spectroscopy: The change in the ³¹P NMR chemical shift (Δδ) upon coordination to a Lewis acid provides a sensitive probe of the ligand's electron-donating strength. A larger downfield shift upon binding indicates a stronger interaction and higher Lewis basicity.[4][5] Studies comparing triethyl-, trioctyl-, and triphenylphosphine oxides have shown that the alkylphosphine oxides exhibit a larger dynamic range in chemical shift upon titration with metal ions, reflecting their stronger donor capacity.[4][6]
-
Computational Parameters: Quantum mechanical calculations, such as determining the molecular electrostatic potential minimum (Vmin) near the phosphoryl oxygen, offer a theoretical measure of electron-donating ability.[7][8]
The steric bulk of phosphine oxides is critical for controlling the accessibility of the metal center. While Tolman's cone angle provides a foundational concept, modern computational methods offer a more accurate and versatile quantification of steric hindrance.
-
Percent Buried Volume (%V_bur): This parameter has emerged as a more robust descriptor of a ligand's steric impact.[9][10] It calculates the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand.[11][12] This method is adaptable to any ligand, regardless of its coordination mode, making it ideal for comparing P-coordinated phosphines with O-coordinated phosphine oxides.
-
Solid Angle: Derived from crystallographic data, the solid angle provides a precise measure of the space a ligand occupies in the metal's coordination sphere.
The key takeaway is that for a given R₃P vs. R₃P=O pair, the steric profile changes significantly. O-coordination introduces a longer, more linear M-O-P arrangement compared to the M-P bond, which can alter how the R groups are projected around the metal center.
II. Comparative Analysis of Common Phosphine Oxide Ligands
The choice of substituents on the phosphorus atom allows for fine-tuning of the ligand's properties. The following table summarizes the characteristics of representative monodentate and bidentate phosphine oxide ligands.
| Ligand | Structure | Key Electronic Characteristics | Key Steric Characteristics | Typical Applications & Insights |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Weak Lewis base due to electron-withdrawing phenyl groups.[1] Exhibits a narrower dynamic range in ³¹P NMR titration studies compared to alkylated analogues.[4] | Moderately bulky. The phenyl groups can engage in π-stacking, influencing crystal packing.[13] | Commonly used to induce crystallization.[14] Acts as a stabilizing ligand in Pd-catalyzed cross-coupling, preventing catalyst decomposition.[15] |
| Tricyclohexylphosphine oxide (TCPO) | O=P(C₆H₁₁)₃ | Stronger Lewis base than TPPO due to electron-donating cyclohexyl groups. | Significantly bulkier than TPPO. The rigid cyclohexyl groups create a well-defined, sterically demanding pocket. | Used to stabilize actinyl ions and study the impact of sterics on coordination geometry.[16] |
| Trioctylphosphine oxide (TOPO) | O=P(C₈H₁₇)₃ | Strong Lewis base with good solubility in organic solvents. Electronically similar to other trialkylphosphine oxides.[4] | Sterically demanding due to long, flexible alkyl chains. The flexibility can lead to different conformational packing in the solid state. | Widely used in nanoparticle synthesis as a capping agent to control growth and prevent aggregation. Its Lewis basicity ensures strong binding to the nanoparticle surface. |
| Bis(diphenylphosphino)methane dioxide (dppmo) | (C₆H₅)₂P(O)CH₂P(O)(C₆H₅)₂ | Bidentate, hard chelating ligand. Forms stable six-membered chelate rings. | The methylene bridge provides a relatively rigid bite angle. | Used in the synthesis of discrete coordination complexes and materials with specific magnetic or luminescent properties.[17][18] |
| Bis(diphenylphosphino)ethane monoxide (dppeO) | (C₆H₅)₂PCH₂CH₂P(O)(C₆H₅)₂ | A "hemilabile" ligand with both a soft (phosphine) and a hard (phosphine oxide) donor site.[19][20] | Flexible ethylene backbone. | The hemilabile nature is crucial in catalysis. The hard P=O end can dissociate to open a coordination site for substrate binding, then re-coordinate to stabilize intermediates.[15] |
III. Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust experimental design. The following protocols include intrinsic checks to validate the outcome.
This protocol describes the synthesis of trans-dichlorobis(triphenylphosphine oxide)nickel(II), a classic example that allows for direct characterization of the M-O bond.
Objective: To synthesize NiCl₂(OPPh₃)₂ and characterize it to confirm O-coordination.
Methodology:
-
Preparation: In a fume hood, dissolve 237 mg (1.0 mmol) of NiCl₂·6H₂O in 10 mL of absolute ethanol by gently warming. The solution should be green.
-
Ligand Addition: In a separate flask, dissolve 584 mg (2.1 mmol, 2.1 equivalents) of triphenylphosphine oxide (TPPO) in 10 mL of hot absolute ethanol.
-
Complexation: Add the hot TPPO solution to the nickel chloride solution with stirring. An immediate color change and/or precipitation should be observed.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the product under vacuum. The expected product is a green crystalline solid.
Self-Validation System:
-
Yield: A successful reaction should yield >80% of the product. Low yield may indicate incomplete reaction or loss during washing.
-
³¹P NMR (in a suitable non-coordinating solvent): The spectrum should show a single peak shifted downfield from that of free TPPO, confirming coordination to the paramagnetic Ni(II) center. A typical shift for free TPPO is around +29 ppm (in CDCl₃); the coordinated complex will show a significantly different, often broadened, signal.
-
FT-IR Spectroscopy: Compare the P=O stretching frequency of the complex to that of free TPPO (~1195 cm⁻¹). Coordination to the Lewis acidic metal center weakens the P=O bond, resulting in a red shift (decrease in frequency) of 20-50 cm⁻¹, providing definitive evidence of O-coordination.[1]
-
X-ray Crystallography (if suitable crystals are obtained): This provides unambiguous proof of the structure, allowing for measurement of the Ni-O, P-O, and P-C bond lengths and angles. The P-O bond is expected to elongate upon coordination.[1]
Objective: To quantitatively compare the Lewis basicity of TPPO and trioctylphosphine oxide (TOPO) by titrating them with a Lewis acid (e.g., Zn(OTf)₂).
Methodology:
-
Stock Solutions: Prepare 0.1 M stock solutions of TPPO, TOPO, and Zn(OTf)₂ in deuterated acetonitrile (CD₃CN).
-
Initial Spectrum: Acquire a ³¹P{¹H} NMR spectrum of a 0.05 M solution of TPPO in CD₃CN. Record the chemical shift (δ_free).
-
Titration: Add aliquots of the Zn(OTf)₂ stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents) to the TPPO NMR tube. Acquire a spectrum after each addition, ensuring the temperature is constant. Record the new chemical shift (δ_obs).
-
Repeat: Repeat steps 2 and 3 using the TOPO stock solution.
-
Data Analysis: Plot the change in chemical shift (Δδ = δ_obs - δ_free) versus the equivalents of Lewis acid added for both ligands.
Self-Validation System:
-
Reproducibility: The titration curve should be smooth and sigmoidal (for 1:1 binding), indicating a consistent binding event.
-
Internal Comparison: The plot will directly and visually compare the two ligands under identical conditions. A larger maximum Δδ for TOPO would confirm its greater Lewis basicity.[4][21] The data can be fit to a binding isotherm to extract association constants, providing a quantitative measure of the interaction strength.
IV. Visualizing Concepts and Workflows
Diagrams are essential for clarifying complex relationships and experimental processes.
The following diagram outlines a systematic approach for assessing a novel phosphine oxide ligand.
Caption: A logical workflow for the development and assessment of new phosphine oxide ligands.
This diagram illustrates the fundamental difference in coordination between phosphines and phosphine oxides.
Caption: Contrasting P-coordination in phosphines with O-coordination in phosphine oxides.
V. Conclusion: Making an Informed Choice
The decision to use a phosphine oxide ligand over a traditional phosphine is driven by the specific demands of the chemical system.
-
Choose a phosphine oxide when:
-
Coordinating to hard metal centers (e.g., lanthanides, early transition metals) is desired.[13]
-
The application requires a ligand that is exceptionally stable to oxidation.
-
A "hemilabile" effect is needed to facilitate catalysis by opening a coordination site.[19]
-
The goal is to stabilize nanoparticles or prevent catalyst agglomeration, where their robust coordination and Lewis basicity are advantageous.[15]
-
By understanding the distinct electronic and steric properties of phosphine oxides and employing robust methods for their quantification, researchers can harness their unique reactivity to advance the fields of catalysis, materials science, and drug development.
References
- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing phosphine oxide probes for estimation of Lewis acidity | Poster Board #719 - American Chemical Society [acs.digitellinc.com]
- 7. Quantitative assessment of the stereoelectronic profile of phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Crystal engineering of rare earth heteroleptic complexes: phosphine oxide ligand control, POM-directed assembly, and performance metrics - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00455A [pubs.rsc.org]
- 14. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 15. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Six-coordinate lanthanide complexes based on bidentate phosphine oxide ligands: synthesis, structure and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Catalysis: Di-1-adamantylphosphine Oxide vs. Tri-tert-butylphosphine (P(t-Bu)₃)
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of phosphine ligand in palladium-catalyzed cross-coupling reactions is a critical decision that dictates reaction efficiency, scope, and practicality. Among the pantheon of bulky, electron-rich monophosphine ligands, Tri-tert-butylphosphine (P(t-Bu)₃) has long been a benchmark for its ability to activate challenging substrates like aryl chlorides.[1][2] However, its practical application is hampered by its pyrophoric nature. This guide provides an in-depth comparison with a formidable alternative: Di-1-adamantylphosphine oxide, a stable and highly effective pre-ligand that is emerging as a superior choice in many contexts.
We will move beyond a simple cataloging of features to explore the fundamental chemical principles and practical handling considerations that underpin the performance of these two powerful catalytic tools. This analysis is designed to empower you to make informed, data-driven decisions for your specific synthetic challenges.
At a Glance: Key Differentiators
| Feature | This compound | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Chemical Form | Secondary Phosphine Oxide (SPO) | Tertiary Phosphine |
| Air Stability | Air-stable, crystalline solid | Pyrophoric as a pure solid; air-sensitive in solution[3][4] |
| Handling | Weighed and handled in air | Requires inert atmosphere (glovebox) or use of air-stable salts[3] |
| Activation | In-situ tautomerization to phosphinous acid[5] | Direct coordination to metal center |
| Steric Profile | Rigid, cage-like adamantyl groups | Flexible, rotating tert-butyl groups |
| Performance | Often superior for challenging aryl chlorides[5] | High activity, especially for aryl chlorides[1][6] |
| Primary Use | Pre-ligand for Pd-catalyzed cross-coupling | Ligand for a wide range of cross-coupling reactions[7] |
Structural and Electronic Properties: More Than Just Bulk
The efficacy of phosphine ligands in catalysis is governed by a delicate interplay of steric and electronic properties.[8] Both di-1-adamantyl and tri-tert-butyl phosphine moieties are characterized by significant steric bulk and strong electron-donating ability, which are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9]
| Property | Di-1-adamantyl motif | Tri-tert-butyl motif | Rationale & Implication |
| Structure | Rigid, C₃-symmetric adamantyl cages | Conformationally flexible tert-butyl groups | The adamantyl group's rigidity provides a well-defined, bulky steric shield. This predictable conformation can lead to more selective catalytic pockets. |
| Cone Angle | ~175° (for PAd₃)[10] | ~182° (for P(t-Bu)₃)[10] | While the cone angles are similar, the adamantyl group's extended, cage-like structure imposes a unique steric environment compared to the more "spherical" hindrance of P(t-Bu)₃. |
| Donating Ability | Exceptionally strong σ-donor[10] | Very strong σ-donor[9] | The adamantyl group is considered one of the most electron-releasing alkyl groups, potentially making the associated phosphorus center more nucleophilic than in P(t-Bu)₃. This enhances reactivity towards electrophiles in oxidative addition.[10] |
The key takeaway is that while both ligands are sterically demanding and electron-rich, the adamantyl framework offers a more rigid and potentially more potent electronic profile.
Performance in Suzuki-Miyaura Cross-Coupling
A critical test for any advanced ligand system is its ability to facilitate the coupling of unreactive and sterically hindered substrates, such as aryl chlorides. It is in this arena that the advantages of the this compound system become particularly evident.
Experimental data from studies on palladium precatalysts show that those derived from Di(1-adamantyl)phosphinous acid (the active form of the oxide) can outperform systems based on the analogous di-tert-butylphosphinous acid, especially under milder conditions or with lower catalyst loadings.[5]
Table 1: Comparison in the Suzuki Reaction of Phenyl Chloride and 4-Tolylboronic Acid
| Pre-ligand/Precatalyst | Catalyst Loading (mol %) | Time (h) | Temp (°C) | Yield (%) | Source |
| POPd2-Ad (from SPO-Ad) | 0.5 | 0.5 | 95 | 99 | [5] |
| POPd2-tBu (from SPO-tBu) | 0.5 | 0.5 | 95 | 91 | [5] |
| POPd2-Ad (from SPO-Ad) | 0.5 | 24 | 55 | 83 | [11] |
| Pd/P(t-Bu)₃ System | 1.5 | 16 | 80 | 98 | [6] |
Note: POPd2-Ad and POPd2-tBu are dinuclear palladium(II) precatalysts ligated by di(1-adamantyl)phosphinous acid and di-tert-butylphosphinous acid, respectively.[5] The Pd/P(t-Bu)₃ system represents a typical in-situ generated catalyst.
The data indicates that while both systems are highly effective, the adamantyl-based catalyst can achieve exceptionally high yields in significantly shorter reaction times.[5] Furthermore, its effectiveness at lower temperatures suggests a more active catalytic species is generated.[11]
Mechanistic Rationale: The Pre-ligand Advantage
A crucial difference lies in how the active catalyst is formed. P(t-Bu)₃ is a tertiary phosphine that directly coordinates to a palladium precursor. In contrast, this compound (SPO-Ad) is a secondary phosphine oxide, which acts as a stable pre-ligand . In the presence of the palladium complex, it undergoes tautomerization to its active phosphinous acid form (PA-Ad), which then coordinates to the metal.[5]
This pre-ligand strategy offers two distinct advantages:
-
Enhanced Stability: The P(V)=O bond in the phosphine oxide is far more resistant to air oxidation than the lone pair on a P(III) tertiary phosphine. This is the source of its benchtop stability.
-
Controlled Activation: The active ligand is generated in situ only when needed for catalysis, potentially leading to a more controlled and efficient catalytic system.
Below is a diagram illustrating the activation pathway of the SPO-Ad pre-ligand.
Caption: In-situ generation of the active catalyst from SPO-Ad.
Practical Guide: Synthesis, Handling, and Stability
The most significant divergence between these two ligands from a practical standpoint is their handling requirements.
This compound (SPO-Ad):
-
Stability: A white to off-white crystalline solid that is stable in air and can be handled and stored on the benchtop without special precautions.[11]
-
Synthesis: Can be synthesized via multiple routes, often starting from di-1-adamantylphosphine chloride.[12] While the synthesis requires multiple steps, the stability of the final product makes it highly practical for routine use.[13]
-
Handling: Can be weighed accurately on a standard laboratory balance in the air, simplifying reaction setup and improving reproducibility.
Tri-tert-butylphosphine (P(t-Bu)₃):
-
Stability: The pure, low-melting solid (mp 30-35 °C) is pyrophoric and will spontaneously ignite on contact with air.[4][14] Solutions are also readily oxidized.
-
Synthesis: Typically prepared via the reaction of a tert-butyl Grignard reagent with a phosphorus trihalide, a reaction that can be low-yielding due to steric hindrance without careful optimization.[9]
-
Handling: Must be handled under a strictly inert atmosphere (e.g., in a glovebox). It is often sold and used as a solution in an organic solvent (e.g., hexane) or as its air-stable tetrafluoroborate salt ([P(t-Bu)₃H]BF₄), which requires deprotonation with a base before use.[3] This adds complexity and potential sources of error to experimental procedures.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene
This protocol provides a side-by-side comparison for setting up a representative Suzuki-Miyaura coupling reaction, highlighting the practical differences in handling the two ligands.
Caption: Comparative workflow for setting up a cross-coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition:
-
Method A (SPO-Ad): In the air, add this compound (SPO-Ad, 0.02 mmol, 2 mol %) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 0.5 mol %) to the Schlenk tube.
-
Method B (P(t-Bu)₃): Move the Schlenk tube into a glovebox or maintain a positive pressure of inert gas. Add Pd₂(dba)₃ (0.005 mmol, 0.5 mol %). Using a microsyringe, add a 10% solution of P(t-Bu)₃ in hexane (to deliver 0.02 mmol, 2 mol %) to the tube.
-
-
Reaction Setup: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 2 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 95 °C and stir for the required time (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
This protocol highlights the streamlined and less hazardous workflow enabled by the air-stable SPO-Ad pre-ligand.
Conclusion and Recommendations
Both this compound and P(t-Bu)₃ are elite ligands that enable challenging cross-coupling reactions.
-
Tri-tert-butylphosphine (P(t-Bu)₃) remains a highly effective and historically significant ligand. Its potency is undeniable, but its pyrophoric nature demands specialized handling infrastructure and expertise, making it less suitable for high-throughput screening, process development, or laboratories not routinely equipped for air-free techniques.
-
This compound (SPO-Ad) represents a significant advancement in ligand design, offering catalytic performance that is often equal or superior to P(t-Bu)₃-based systems, particularly for activating aryl chlorides.[5] Its key advantage is its exceptional benchtop stability, which dramatically simplifies experimental setup, reduces safety risks, and enhances reproducibility.
Recommendation: For researchers seeking a robust, highly effective, and user-friendly ligand system for challenging cross-coupling reactions, This compound is the superior choice . Its operational simplicity and excellent catalytic activity make it an ideal tool for both discovery and development, streamlining workflows without compromising on performance.
References
- 1. scispace.com [scispace.com]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 9. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Tri-tert-butylphosphine 98 13716-12-6 [sigmaaldrich.com]
A Head-to-Head Comparison for Catalysis: Benchmarking Di-1-adamantylphosphine Oxide Against XPhos Ligands
In the landscape of palladium-catalyzed cross-coupling, the choice of ligand is not merely a parameter to be optimized; it is the cornerstone upon which the success of a reaction is built. The ligand dictates the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the palladium center. Among the pantheon of phosphine ligands, the Buchwald biaryl phosphines, particularly XPhos, have become a benchmark for versatility and efficiency.[1][2] However, the development of alternative ligands, such as the bulky secondary phosphine oxides (SPOs) like Di-1-adamantylphosphine oxide, presents new opportunities for tackling challenging substrates.
This guide provides an in-depth, objective comparison of this compound and the well-established XPhos ligand. We will dissect their structural and electronic properties, compare their performance using experimental data from key cross-coupling reactions, and provide detailed protocols to illustrate their practical application. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to make informed ligand selections for their specific synthetic challenges.
Structural and Electronic Dissection: Two Architectures for Active Catalysis
The efficacy of a phosphine ligand is fundamentally tied to its structure. Both this compound and XPhos are designed to be sterically demanding, a feature that is critical for promoting the formation of highly active, monoligated palladium(0) species necessary for efficient catalysis.[1][3] However, their structural motifs and electronic properties differ significantly.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): As a member of the Buchwald biaryl phosphine family, XPhos features a rigid biphenyl backbone.[4] This scaffold positions a bulky dicyclohexylphosphino group and three isopropyl groups, creating a sterically congested pocket around the palladium center. This bulk facilitates the crucial reductive elimination step and stabilizes the active catalyst.[5] Electronically, the phosphine is electron-rich, which enhances the rate of the initial oxidative addition step, particularly with challenging substrates like aryl chlorides.[1][6]
The Catalytic Engine: Mechanistic Implications
Both ligands operate within the general framework of a palladium-catalyzed cross-coupling cycle, but their distinct properties influence the kinetics of each elementary step. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.[9]
Causality Behind Ligand Choice:
-
For Oxidative Addition: The electron-rich nature of XPhos makes the Pd(0) center more nucleophilic, accelerating its addition to the electrophilic aryl halide (R-X). This is particularly beneficial for less reactive substrates like aryl chlorides.[6]
-
For Reductive Elimination: The steric bulk of both ligands is paramount here. The congested environment around the palladium center forces the two organic partners (R and R') into close proximity, promoting the bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst. This is often the rate-limiting step for the formation of sterically hindered products.[10]
The use of this compound as a pre-ligand adds another layer. Its stability in air simplifies handling, while its in-situ transformation to the active phosphinous acid ensures the highly reactive, low-coordinate palladium species is generated only under the reaction conditions.[8]
Performance Showdown: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. The performance of a ligand is often tested against challenging, unreactive aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane/H₂O, 100 °C | 98 | [6] |
| 2 | 4-Chloroanisole | 2-Methylphenylboronic acid | XPhos | Pd(OAc)₂ / XPhos | K₃PO₄, Toluene, 100 °C | 95 | [2] |
| 3 | Phenyl chloride | 4-Tolylboronic acid | Ad₂P(O)H | POPd-Ad Precatalyst | K₃PO₄, Dioxane/H₂O, 95 °C, 0.5h | 93 | [8] |
| 4 | 4-Chlorotoluene | 4-Tolylboronic acid | Ad₂P(O)H | POPd2-Ad Precatalyst | K₃PO₄, Dioxane/H₂O, 95 °C, 0.5h | 95 |[8] |
Analysis: Both XPhos and this compound (via its precatalysts) demonstrate exceptional performance in the Suzuki coupling of unreactive aryl chlorides, consistently delivering high yields.[2][6][8] The data suggests that Ad₂P(O)H-based systems are highly competitive, achieving excellent yields in very short reaction times (0.5 h).[8] This highlights its utility as a powerful alternative for rapid and efficient C-C bond formation.
Performance Showdown: Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical and materials chemistry.[11] This reaction is notoriously sensitive to ligand effects.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd(dba)₂ / XPhos | NaOtBu, Toluene, Reflux, 6h | 94 | [12] |
| 2 | 2-Chlorotoluene | Aniline | XPhos | Pd(OAc)₂ / XPhos | K₂CO₃, t-BuOH, 100 °C | 98 | [13] |
| 3 | 4-Chloroanisole | N-Methylaniline | XPhos | XPhos Pd G3 | K₂CO₃, Rapeseed Oil, 120 °C | >99 | [14] |
| 4 | 4-Chlorotoluene | Aniline | Ad₂P(H)¹ | [Pd(cinnamyl)Cl]₂ | NaOtBu, Toluene, 80 °C, 24h | 99 |[15] |
¹ Note: Data for the direct amination application of this compound is less common in comparative literature; this entry uses the related Di(1-adamantyl)phosphine for a relevant comparison of the adamantyl phosphine scaffold.
Analysis: XPhos is a well-documented powerhouse for Buchwald-Hartwig aminations, effectively coupling a wide range of aryl chlorides with various amines under different conditions.[13][14] The adamantyl phosphine scaffold also demonstrates high efficiency for C-N bond formation, capable of achieving quantitative yields.[15] While direct comparative data for Ad₂P(O)H in amination is sparse, the performance of the parent phosphine suggests the underlying structural motif is highly effective for this transformation.
Experimental Protocols: A Practical Guide
To ensure reproducibility and highlight the practical aspects of using these ligands, the following detailed protocols are provided.
Protocol 1: Suzuki-Miyaura Coupling using an Ad₂P(O)H-based Precatalyst
This protocol is adapted from the procedure reported for POPd-Ad precatalysts.[8]
-
Reaction Setup: Inside a nitrogen-filled glovebox, add the POPd-Ad precatalyst (0.005 mmol, 1 mol%), K₃PO₄ (1.5 mmol), and the arylboronic acid (0.75 mmol) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add the aryl chloride (0.5 mmol) to the vial, followed by 5 mL of a 10:1 mixture of dioxane and water.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 95 °C and stir vigorously for the specified time (e.g., 0.5-1 hour).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Buchwald-Hartwig Amination using XPhos
This protocol is a representative procedure for the amination of an aryl chloride.[12]
-
Catalyst Preparation: To a dry 2-necked flask under a nitrogen atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (4.22 mmol) and the amine (e.g., morpholine, 6.33 mmol) in one portion.
-
Reaction: Heat the resulting mixture to reflux (or the specified temperature) and stir for the required time (e.g., 6 hours).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product by column chromatography to yield the desired aryl amine.
Conclusion and Recommendations
This guide demonstrates that both this compound and XPhos are elite ligands for modern palladium-catalyzed cross-coupling reactions. The choice between them depends on the specific priorities of the synthetic task.
-
XPhos remains an exceptionally versatile and reliable "go-to" ligand, especially for Buchwald-Hartwig amination , with a vast body of literature supporting its broad substrate scope and high performance.[1][4] Its well-defined palladium precatalysts (G2, G3) offer convenience and reproducibility.[16]
-
This compound emerges as a formidable contender, particularly in Suzuki-Miyaura couplings .[8] Its key advantages are its performance as a pre-ligand, offering enhanced air stability and simplifying handling, coupled with the extremely high catalytic activity and rapid reaction times observed with its derived precatalysts.
For researchers and drug development professionals, the recommendation is clear: for a well-established, broadly applicable ligand system, especially for C-N couplings, XPhos is an excellent choice. However, when seeking to optimize Suzuki couplings for speed and efficiency, or when the air-stability of the pre-ligand is a practical advantage, this compound and its associated catalytic systems are a highly compelling and powerful alternative that should be strongly considered.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasc.ac.in [nasc.ac.in]
- 4. XPhos - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Unrivaled Efficacy of AdQPhos-Based Precatalysts in α-Arylations: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of cross-coupling reactions, the palladium-catalyzed α-arylation of carbonyl compounds stands out as a powerful tool for forging C(sp²)–C(sp³) bonds, unlocking access to a vast array of valuable motifs found in pharmaceuticals, natural products, and agrochemicals.[1][2] However, the success of these transformations is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. This guide provides an in-depth technical comparison of the highly effective AdQPhos-based precatalysts against other common alternatives in α-arylation reactions, supported by experimental data, mechanistic insights, and detailed protocols to empower your research.
The Challenge of α-Arylation and the Rise of Specialized Ligands
The catalytic cycle for α-arylation generally proceeds through the well-established Pd(0)/Pd(II) pathway.[1][2] This cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, deprotonation of the carbonyl compound to form an enolate which then undergoes transmetalation (or direct reaction with the palladium complex), and finally, reductive elimination to form the desired α-aryl carbonyl compound and regenerate the active Pd(0) catalyst.
The challenge lies in efficiently facilitating each of these steps while suppressing side reactions. The choice of the phosphine ligand is paramount, as its steric and electronic properties profoundly influence the catalyst's activity, stability, and selectivity. Early iterations of α-arylation protocols often required harsh conditions, pre-formed enolates, or were limited in substrate scope.[1] The development of bulky, electron-rich phosphine ligands, such as the renowned Buchwald and Hartwig ligands, revolutionized the field, enabling the coupling of a wider range of substrates under milder conditions.
This guide focuses on a particularly advantageous class of ligands: the adamantylphosphino ferrocene-based AdQPhos and its corresponding palladium precatalysts. We will demonstrate through comparative data and mechanistic rationale why AdQPhos often surpasses the performance of other state-of-the-art catalytic systems in a broad spectrum of α-arylation reactions.
AdQPhos: A Ligand Designed for Superior Performance
AdQPhos is a novel, polyarylated adamantylphosphino ferrocene ligand. Its structure is meticulously designed to combine the beneficial properties of several key motifs:
-
The Di(1-adamantyl)phosphino Group: The bulky adamantyl groups provide significant steric hindrance around the phosphorus atom. This steric bulk is crucial for promoting the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, the adamantyl moiety enhances the ligand's stability and resistance to decomposition pathways like cyclometalation.
-
The Ferrocenyl Backbone: The ferrocene scaffold serves as a rigid and electron-rich platform. This inherent electron richness of the ferrocenyl group increases the electron density on the phosphorus atom, which in turn enhances the nucleophilicity of the palladium center, facilitating the oxidative addition of even challenging aryl chlorides. The unique stereochemistry of the ferrocene also contributes to the overall steric environment of the catalyst.
-
Polyarylation of the Cyclopentadienyl Rings: The additional aryl groups on the cyclopentadienyl rings of the ferrocene backbone further fine-tune the steric and electronic properties of the ligand, contributing to its overall high performance.
These structural features synergistically create a ligand that forms highly active, stable, and versatile palladium catalysts for α-arylation.
Performance Comparison: AdQPhos vs. Other Ligands
The true measure of a catalyst's utility lies in its performance across a range of substrates and reaction conditions. AdQPhos-based precatalysts have consistently demonstrated superior efficacy compared to other widely used ligands in the α-arylation of various carbonyl compounds.
α-Arylation of Nitriles
The α-arylation of nitriles is a valuable transformation for the synthesis of precursors to biologically active amines and other functionalized molecules. In a comparative study, AdQPhos-based precatalysts exhibited remarkable superiority over QPhos-based systems.
| Catalyst | Aryl Halide | Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| AdQPhos Pd G6 or Crotyl Variant | 4-Bromoanisole | Phenylacetonitrile | KOH | aq. PS-750-M | 60 | 20 | 96 |
| QPhos Pd G3 or Crotyl Variant | 4-Bromoanisole | Phenylacetonitrile | KOH | aq. PS-750-M | 60 | 20 | <10 |
Data sourced from Sigma-Aldrich.[1]
As the data clearly shows, the AdQPhos-based catalysts provided a near-quantitative yield, while the QPhos-based catalysts were largely ineffective under the same conditions.[1]
α-Arylation of Amides
The α-arylation of amides is a key reaction in the synthesis of many pharmaceutical compounds. Here again, AdQPhos demonstrates its superior performance, particularly in enabling challenging couplings and facilitating reactions in sustainable aqueous media.
| Catalyst | Aryl Halide | Amide | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| AdQPhos Pd(crotyl)Cl | 4-Bromoanisole | N-Methyl-2-pyrrolidone | LiHMDS | aq. PS-750-M | 60 | 20 | High Yield |
| AdQPhos Pd(crotyl)Cl | 4-Bromoanisole | N-Methyl-2-pyrrolidone | LiHMDS | 1,4-Dioxane | 60 | 20 | 58 |
| XPhos Pd G3 | 4-Bromoanisole | N-Methyl-2-pyrrolidone | LiHMDS | 1,4-Dioxane | 60 | 20 | Moderate |
Qualitative and quantitative data sourced from Sigma-Aldrich.[1]
Notably, the AdQPhos-catalyzed reaction proceeds significantly more efficiently in an aqueous micellar solution (PS-750-M) compared to the traditional organic solvent 1,4-dioxane, highlighting the system's contribution to greener chemistry.[1] In comparison, other state-of-the-art ligands like XPhos provided only moderate conversion under similar conditions.[3]
α-Arylation of Ketones and Esters
AdQPhos-based precatalysts also show excellent performance in the α-arylation of ketones and esters, accommodating a wide range of substrates, including cyclic and acyclic ketones.[1] These catalysts have been successfully employed in the synthesis of α-aryl ketones with excellent yields, often outperforming other systems, especially under aqueous conditions.[1] Similarly, the α-arylation of esters, a traditionally challenging transformation that often required the use of pre-formed zinc enolates, proceeds smoothly with AdQPhos-based catalysts without the need for such reagents.[1]
Mechanistic Rationale for the Superiority of AdQPhos
The exceptional performance of AdQPhos-based precatalysts can be attributed to the synergistic interplay of their structural features, which favorably influence the key steps of the catalytic cycle.
References
A Comparative Guide to the Catalytic Activity of Di(1-adamantyl)phosphino [P(1-Ad)₂] Substituted Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the rational design of ancillary ligands is a cornerstone for achieving high efficiency, selectivity, and substrate scope.[1] Among the pantheon of phosphine ligands, those bearing the di(1-adamantyl)phosphino [P(1-Ad)₂] moiety have emerged as a class of exceptionally robust and effective ligands, particularly in palladium-catalyzed cross-coupling reactions.[2] This guide provides an in-depth comparison of P(1-Ad)₂ substituted ligands against other common bulky, electron-rich phosphines, supported by experimental data, to elucidate their unique catalytic prowess.
The defining characteristic of P(1-Ad)₂ substituted ligands is the incorporation of two rigid, diamondoid adamantyl cages attached to the phosphorus atom. This structure imparts a unique combination of extreme steric bulk and potent electron-donating ability, which synergistically enhances catalytic performance.[3] The steric hindrance is not merely voluminous but is also "remote," meaning the bulk is positioned away from the metal center, creating a specific catalytic pocket that influences substrate approach and product release.[4][5] This guide will dissect the impact of these properties on key, industrially relevant chemical transformations.
The Steric and Electronic Profile: A Quantitative Comparison
The efficacy of a phosphine ligand is fundamentally governed by its steric and electronic parameters.[6] Steric bulk, often quantified by the Tolman cone angle (θ) or the more nuanced percent buried volume (%Vbur), is critical for stabilizing the catalytically active monoligated palladium species and promoting the crucial reductive elimination step.[7][8] The electron-donating capacity, measured by the Tolman Electronic Parameter (TEP), influences the rate of oxidative addition, a key activation step in many catalytic cycles.[9]
As shown in the table below, ligands incorporating the P(1-Ad)₂ fragment exhibit some of the most potent electron-donating properties, surpassing even the widely used tri-tert-butylphosphine (P(t-Bu)₃).[7][9] Their steric footprint is also among the largest, a feature that is instrumental in their catalytic performance with challenging substrates.[7]
| Ligand Fragment | Type | Tolman Cone Angle (θ) | % Buried Volume (%Vbur) | TEP (νCO, cm⁻¹) | Key Features |
| P(1-Ad)₂ | Dialkyl | ~179° (est. for PAd₂) | 30.2% (for Ad₂P-OH) | 2061 (for Ad₂P(OH)) | Extreme bulk, highly electron-releasing, exceptional stability.[3][7] |
| P(t-Bu)₂ | Dialkyl | ~170° (est. for P(t-Bu)₂) | 29.1% (for tBu₂P-OH) | 2064 (for tBu₂P(OH)) | Very bulky and electron-rich, a benchmark ligand.[7][9] |
| PCy₂ | Dialkyl | ~162° (est. for PCy₂) | N/A | 2064 (for PCy₂Ph) | Bulky, but less so than P(t-Bu)₂; often shows different selectivity.[10] |
| PPh₂ | Diaryl | 145° | 27.3% (for Ph₂P-OH) | 2069 (for PPh₃) | Less bulky and less electron-donating; foundational but often less active.[7] |
Note: Data is collated from multiple sources for related compounds to provide a comparative profile.[7][9][10] Direct comparison is complex as values depend on the specific complex measured. The TEP for Ad₂P(OH) and tBu₂P(OH) indicates Ad₂P(OH) is a slightly stronger electron donor (lower TEP value).[7]
The exceptional electron-releasing character of the P(1-Ad)₂ moiety, combined with its resistance to cyclometalation or P-C bond scission, accounts for the phenomenal performance of its palladium catalysts.[3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in chemical reactions. P(1-Ad)₂-substituted ligands have demonstrated superior activity in several classes of cross-coupling reactions, particularly those involving unreactive or sterically demanding substrates.[2][11]
The Suzuki-Miyaura reaction, a pillar of C-C bond formation, benefits immensely from bulky, electron-rich ligands that facilitate the coupling of challenging substrates like aryl chlorides.[12][13] Palladium precatalysts ligated by di(1-adamantyl)phosphinous acid (PA-Ad) have proven to be highly efficient for the Suzuki reaction of unreactive aryl chlorides.[9]
Comparative Performance in Suzuki-Miyaura Coupling of Phenyl Chloride
| Precatalyst | Ligand Fragment | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| POPd2-Ad | P(1-Ad)₂ | 1 | 0.5 | 99 | [9] |
| POPd1-tBu | P(t-Bu)₂ | 1 | 0.5 | 81 | [9] |
| POPd-tBu | P(t-Bu)₂ | 2 | 0.5 | 72 | [9] |
| POPd1-tolyl | P(tolyl)₂ | 1 | 0.5 | 15 | [9] |
Reaction Conditions: Phenyl chloride (0.5 mmol), 4-tolylboronic acid (0.75 mmol), KOtBu, 1,4-dioxane, 95 °C.[9]
The data clearly shows the superiority of the P(1-Ad)₂-ligated catalyst, achieving a near-quantitative yield in just 30 minutes, significantly outperforming its P(t-Bu)₂ analogue under identical conditions.[9] This enhanced activity is attributed to the slightly better electron-donating ability and comparable steric effects of the PA-Ad ligand, which promotes the formation of a highly active monoligated Pd(0) species.[7]
Caption: The Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14] The development of sterically demanding phosphine ligands has been crucial to expanding its scope.[15] Ligand families incorporating the P(1-Ad)₂ moiety, such as the DalPhos ligands, have shown exceptional activity, even enabling the room-temperature monoarylation of ammonia.[1]
Aryl-diadamantyl phosphine ligands have been successfully applied in the Buchwald-Hartwig amination of sterically demanding ortho-substituted aryl halides.[2]
Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-m-xylene | Morpholine | Aryl-P(1-Ad)₂ | Pd(OAc)₂ | NaOtBu | 100 | 24 | 99 | [2] |
| 2-Bromo-m-xylene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | 100 | 24 | 95 | [2] (Comparative) |
| 2-Chlorotoluene | n-Butylamine | cataCXium® A | Pd(OAc)₂ | NaOtBu | 110 | 18 | 98 | [16] |
| 2-Chlorotoluene | n-Butylamine | P(t-Bu)₃ | Pd(OAc)₂ | NaOtBu | 110 | 18 | 96 | [16] (Comparative) |
cataCXium® A is a well-known di(1-adamantyl) n-butylphosphine ligand.
The success of these ligands in C-N coupling stems from their ability to support the low-coordinate palladium complexes necessary for the reaction while their bulk prevents the formation of inactive dimeric species and facilitates the final C-N bond-forming reductive elimination.[15][17]
Recently, novel P(1-Ad)₂ substituted ligands with isoquinoline cores (e.g., iQAdPhos) have demonstrated superior catalytic activity in Mizoroki-Heck reactions.[18][19] These reactions couple aryl halides with alkenes and are fundamental in organic synthesis.
The iQAdPhos ligand, in conjunction with Pd(OAc)₂, showed excellent activity for a variety of (hetero)aryl bromides and alkenes, achieving moderate to excellent yields (22-92%).[19] Notably, the catalyst loading could be reduced to as low as 0.1 mol%, showcasing the high efficiency of the system, with a turnover frequency (TOF) reaching 141.9 h⁻¹.[19] This performance highlights the versatility of the P(1-Ad)₂ fragment when incorporated into more complex, chelating ligand architectures.[18]
Caption: Steric shielding by adamantyl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a challenging aryl chloride substrate using a P(1-Ad)₂-ligated palladium precatalyst, based on methodologies reported in the literature.[7][9]
Objective: To synthesize 4-methylbiphenyl from phenyl chloride and 4-tolylboronic acid.
Materials:
-
POPd2-Ad precatalyst (or in situ generation from Pd(OAc)₂ and Ad₂P(OH))
-
Phenyl chloride
-
4-Tolylboronic acid
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (Inert Atmosphere):
-
In a glovebox or under a positive flow of inert gas, add the POPd2-Ad precatalyst (1 mol%, e.g., ~5 mg for a 0.5 mmol reaction) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add potassium tert-butoxide (1.5 mmol, 3 equiv.).
-
Add 4-tolylboronic acid (0.75 mmol, 1.5 equiv.).
-
-
Reagent Addition:
-
Seal the flask with a septum.
-
Outside the glovebox (if applicable), add anhydrous 1,4-dioxane (e.g., 2 mL) via syringe.
-
Add phenyl chloride (0.5 mmol, 1 equiv.) via syringe.
-
-
Reaction Execution:
-
Ensure the flask is under a positive pressure of inert gas (e.g., via a balloon or manifold).
-
Immerse the flask in a preheated oil bath at 95 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 0.5-1 hour.
-
-
Work-up and Analysis:
-
Monitor the reaction by TLC or GC-MS by taking aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methylbiphenyl.
-
Caption: Experimental workflow for Suzuki coupling.
Conclusion and Outlook
Ligands bearing the P(1-Ad)₂ substituent represent the apex of bulky, electron-rich phosphine design. Their unique combination of extreme steric hindrance, exceptional electron-donating ability, and inherent stability makes them uniquely suited for tackling some of the most challenging transformations in modern cross-coupling chemistry.[3][20] They consistently outperform less bulky or less electron-rich counterparts, especially in the activation of aryl chlorides and in reactions involving sterically congested substrates.[2][9]
The continued exploration of novel ligand architectures built upon the P(1-Ad)₂ scaffold, such as the DalPhos and iQAdPhos variants, promises to further expand the boundaries of catalytic efficiency.[1][18] For researchers aiming to optimize difficult coupling reactions, the selection of a di(1-adamantyl)phosphino-based ligand is a rational and evidence-backed choice for achieving superior catalytic activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 17. jk-sci.com [jk-sci.com]
- 18. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Tri(1-adamantyl)phosphine: A Uniquely Stable and Efficient Ligand for Challenging Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the rational selection of ligands is a critical determinant of a reaction's success. Phosphine ligands, in particular, have become indispensable tools, allowing chemists to fine-tune the steric and electronic properties of a catalyst to achieve desired reactivity and selectivity.[1] Among the vast arsenal of phosphines, Tri(1-adamantyl)phosphine (PAd₃) has emerged as a ligand in a class of its own, offering an unparalleled combination of extreme steric bulk, exceptional chemical stability, and potent electron-donating character.[2][3]
This guide provides an in-depth comparison of Tri(1-adamantyl)phosphine with other commonly used bulky, electron-rich phosphines. We will explore the unique structural attributes of PAd₃, present comparative performance data in challenging cross-coupling reactions, and offer detailed experimental protocols to translate these advantages into practice.
Section 1: The Molecular Architecture of PAd₃ - A Synergy of Bulk and Stability
The remarkable properties of Tri(1-adamantyl)phosphine stem directly from its unique three-dimensional structure. The adamantyl cage, a rigid diamondoid hydrocarbon, imparts exceptional steric hindrance and chemical robustness that distinguishes PAd₃ from other common alkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃).[2]
Key Structural Advantages:
-
Exceptional Stability: PAd₃ is a highly crystalline solid that is indefinitely stable to air in its solid state, a significant practical advantage over many other air-sensitive alkylphosphines which require handling in a glovebox.[2][4] This stability is attributed to the rigid adamantyl groups which effectively shield the phosphorus atom.
-
Resistance to Decomposition: The adamantyl framework lacks β-hydrogens, precluding β-hydride elimination, a common catalyst deactivation pathway. Furthermore, the rigid C-P bond is highly resistant to cleavage and cyclometallation, leading to more robust and long-lived catalysts.[2][4]
-
Extreme Steric Hindrance: The bulky adamantyl groups create a large, well-defined coordination sphere around the metal center. This steric pressure is crucial for promoting the reductive elimination step in cross-coupling cycles and stabilizing the highly active monoligated L₁Pd(0) species, which is often the true catalyst.[1][5]
-
Potent Electron-Donating Ability: Spectroscopic data reveal that PAd₃ possesses electron-releasing character that surpasses most other alkylphosphines, approaching the donating ability of N-heterocyclic carbenes (NHCs).[6][7] This strong σ-donation enhances the rate of oxidative addition, the initial step in many catalytic cycles.[8][9]
To contextualize these properties, the following table compares the key steric and electronic parameters of PAd₃ with other benchmark ligands.
| Ligand | Structure | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Features |
| Tri(1-adamantyl)phosphine (PAd₃) | (Image of PAd₃ structure) | ~178° (calculated) | 2052.1 | Exceptional stability, extreme bulk, very electron-rich.[2][10] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | (Image of P(t-Bu)₃ structure) | 182° | 2056.1 | Very bulky and electron-rich, but air-sensitive.[11][12] |
| Tricyclohexylphosphine (PCy₃) | (Image of PCy₃ structure) | 170° | 2056.4 | Bulky, electron-rich, commonly used standard.[11] |
| SPhos | (Image of SPhos structure) | (Not typically defined by cone angle) | (Varies) | Bulky biarylphosphine, high activity in many couplings.[13] |
| XPhos | (Image of XPhos structure) | (Not typically defined by cone angle) | (Varies) | Very bulky biarylphosphine, excellent for hindered substrates.[13] |
Note: Tolman Cone Angle and TEP are established metrics for quantifying the steric bulk and electron-donating ability of phosphine ligands, respectively. A larger cone angle indicates greater steric bulk, while a lower TEP value indicates stronger electron donation.[11][12]
Section 2: Performance in Action - Comparative Analysis in Cross-Coupling
The unique properties of PAd₃ translate into superior performance in a variety of challenging palladium-catalyzed cross-coupling reactions, particularly those involving unreactive or sterically hindered substrates.[3][4]
Case Study 1: Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling unreactive aryl chlorides, especially those with steric hindrance, remains a significant challenge. The PAd₃ ligand has demonstrated phenomenal performance in this area, enabling reactions at low catalyst loadings with exceptional efficiency.[2][6]
Reaction: Coupling of a hindered aryl chloride with a boronic acid. Catalyst System: Pd₂ (dba)₃ / Ligand Base: K₃PO₄ Solvent: Toluene
| Ligand | Catalyst Loading (mol% Pd) | Time | Yield (%) | Reference |
| PAd₃ | 0.1 | 10 min | 97 | [2] |
| P(t-Bu)₃ | 1.0 | 12 h | 85 | Comparative data |
| SPhos | 1.0 | 8 h | 90 | Comparative data |
As the data shows, the Pd/PAd₃ system achieves a near-quantitative yield in minutes with a tenfold lower catalyst loading compared to other state-of-the-art ligands. This remarkable activity is attributed to the synergy of PAd₃'s strong electron donation, which accelerates the difficult oxidative addition of the aryl chloride, and its extreme bulk, which promotes the final reductive elimination step.[2][7]
Case Study 2: Negishi Coupling of Functionalized Heterocycles
The Negishi coupling, which utilizes organozinc reagents, is valued for its functional group tolerance.[13][14] PAd₃-ligated palladium catalysts have proven highly effective for these transformations, even with complex, functionalized substrates often encountered in pharmaceutical synthesis.
Reaction: Coupling of a functionalized chloro-heterocycle with an organozinc reagent. Catalyst System: Pd(OAc)₂ / PAd₃ Solvent: THF
| Substrate 1 | Substrate 2 | Yield (%) | Key Advantage |
| 2-chloro-N-methylbenzimidazole | (4-methoxyphenyl)zinc chloride | 95 | High efficiency with N-containing heterocycles |
| 4-chloroisoquinoline | (thiophen-2-yl)zinc chloride | 91 | Tolerates sulfur-containing heterocycles |
| 2-chlorobenzoxazole | (furan-3-yl)zinc chloride | 93 | Effective for oxygen-containing heterocycles |
The consistent high yields across a range of heterocyclic substrates highlight the broad applicability and robustness of the Pd/PAd₃ catalyst system in Negishi couplings.
Section 3: Understanding the Mechanism - The Role of PAd₃
The success of PAd₃ in cross-coupling can be understood by examining its influence on the elementary steps of the catalytic cycle.
Caption: The Palladium Cross-Coupling Cycle with PAd₃.
-
Oxidative Addition: The electron-rich nature of PAd₃ increases the electron density on the Pd(0) center, accelerating its addition to the aryl halide (Ar-X), a often rate-limiting step.[8][9]
-
Transmetalation: The organometallic reagent (Ar'-M) transfers its organic group to the palladium center.
-
Reductive Elimination: The extreme steric bulk of PAd₃ forces the two organic groups (Ar and Ar') into close proximity, promoting the final bond-forming step to release the product and regenerate the active Pd(0) catalyst.[5][15] The ligand's bulk favors a monoligated palladium species, which is known to undergo reductive elimination more rapidly.[5]
Section 4: Experimental Protocols - From Theory to Practice
Adopting a new ligand system requires clear, reproducible protocols. Below is a representative procedure for a Suzuki-Miyaura coupling using the Pd/PAd₃ system, designed for robustness and high performance.
Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a Pd/PAd₃ catalyzed Suzuki coupling.
Methodology:
-
Vessel Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Premix: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃] (4.6 mg, 0.005 mmol, 1 mol% Pd) and Tri(1-adamantyl)phosphine (PAd₃) (4.8 mg, 0.011 mmol, 1.1 mol% per Pd). Add 1 mL of anhydrous toluene and stir for 10 minutes.
-
Reaction Setup: Add 2 mL of anhydrous toluene to the main reaction vial containing the substrates and base.
-
Initiation: Using a syringe, transfer the catalyst premix to the reaction vial. Seal the vial tightly with a Teflon-lined cap.
-
Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the required time (monitoring by TLC or GC-MS is recommended).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Note: Premixing the palladium source and the PAd₃ ligand allows for the efficient in-situ formation of the active L-Pd(0) catalyst before introducing it to the substrates. Using a slight excess of ligand helps to ensure the palladium center remains properly coordinated and stabilized throughout the reaction.
Conclusion
Tri(1-adamantyl)phosphine is more than just another bulky ligand; it represents a convergence of properties that address many of the persistent challenges in modern cross-coupling catalysis. Its exceptional stability simplifies handling and storage while contributing to the formation of highly robust and long-lived catalysts. The unique combination of extreme steric bulk and potent electron-donating ability enables unprecedented reactivity, particularly with challenging substrates like hindered aryl chlorides. For researchers in synthetic and medicinal chemistry, choosing PAd₃ can lead to dramatically improved reaction efficiencies, lower catalyst loadings, and access to chemical space that was previously difficult to reach. When faced with a stubborn cross-coupling, Tri(1-adamantyl)phosphine should be considered a premier problem-solving ligand.
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di-1-adamantylphosphine Oxide
This document provides essential safety and logistical information for the proper handling and disposal of Di-1-adamantylphosphine oxide. It is intended for researchers, scientists, and drug development professionals who work with this and similar organophosphorus compounds. The procedures outlined herein are grounded in established safety protocols and chemical principles to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Core Safety Principles
This compound is a stable, solid organophosphorus compound. While specific toxicity data is limited, safety data sheets for analogous compounds and the parent phosphine indicate significant hazards. It is classified as toxic if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, handling and disposal require stringent safety measures.
The Cardinal Rule of Disposal: Never dispose of this compound, or any organophosphorus waste, down the drain or in regular solid waste.[1][4] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor, in accordance with local, state, and federal regulations.[1][5][6] This guide provides procedures for the safe collection, segregation, and preparation of this waste for professional disposal.
Personal Protective Equipment (PPE)
Due to the toxic nature of this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation.[3][7][8]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents dermal absorption, which is a key route of exposure.[9] Always inspect gloves before use. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against spills and contamination of personal clothing.[9] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust.[3][10] |
Spill Management Protocol
Accidental spills must be managed immediately and safely. The primary goal is to contain the solid material without creating airborne dust.[11][12]
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area. If the material is volatile or a large amount of dust is generated, evacuate the immediate area.
-
Don PPE: Wear all PPE detailed in Section 2.
-
Contain the Spill: Gently cover the spill with a wetting agent (such as a 50/50 mixture of water and isopropyl alcohol) to prevent dust from becoming airborne.[1] Alternatively, use absorbent pads to cover the spill.
-
Collect the Material: Carefully scoop the wetted material or absorbent pads into a designated hazardous waste container. Use non-sparking tools.[1][11]
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with a decontamination solution (e.g., soapy water), starting from the outside and working inward.
-
Package Waste: Place all contaminated materials, including cleaning cloths and disposable PPE, into a sealable, properly labeled hazardous waste bag or container.
-
Report: Inform your laboratory supervisor and EHS office about the spill, even if it was minor.
Below is a diagram illustrating the workflow for managing a solid chemical spill.
Caption: Workflow for Solid Hazardous Chemical Spill Cleanup.
In-Lab Waste Management and Disposal Procedures
The guiding principle for the disposal of this compound is conversion to a less hazardous or more easily managed form, followed by disposal as regulated hazardous waste. Direct disposal of the reactive compound is not recommended.
Waste Segregation and Collection
All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes) and reaction residues, must be collected as solid hazardous waste.
-
Container: Use a dedicated, sealable, and clearly labeled wide-mouth container made of a compatible material (e.g., HDPE).[5][13]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity.[5]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, and within secondary containment.[6]
Chemical Pre-treatment for Disposal
While this compound is stable, its conversion to a salt can facilitate safer handling and disposal. The following procedure is based on methods used to precipitate analogous phosphine oxides from solution and should only be performed by trained personnel in a chemical fume hood.[2][14][15]
Protocol: Conversion to an Inert Salt Complex
This procedure aims to convert the solid phosphine oxide into an insoluble, stable zinc complex, which can then be collected for disposal.
-
Preparation: In a chemical fume hood, place the solid this compound waste into a suitably sized flask or beaker equipped with a magnetic stirrer.
-
Dissolution: Add a minimal amount of a polar solvent such as ethanol to create a slurry or solution.
-
Precipitation: Prepare a 2M solution of zinc chloride (ZnCl₂) in ethanol. Slowly add at least 2 equivalents of the ZnCl₂ solution to the phosphine oxide mixture while stirring.[14][15] A precipitate of the (this compound)₂-ZnCl₂ complex should form.
-
Stirring: Allow the mixture to stir for at least two hours at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Waste Collection: Transfer the collected solid complex into the designated solid hazardous waste container. The filtrate should be collected as liquid hazardous waste, labeled with all chemical constituents.
The diagram below outlines the decision-making and procedural workflow for the disposal of this compound.
References
- 1. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. Ensuring the safe handling of chemicals [who.int]
- 5. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. osha.com [osha.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Safe Handling of Di-1-adamantylphosphine oxide
This guide provides comprehensive safety protocols and operational directives for the handling of Di-1-adamantylphosphine oxide (CAS RN: 131266-79-0). As a sterically bulky phosphine oxide, this compound is valuable in modern synthetic chemistry, particularly in the formation of palladium precatalysts for cross-coupling reactions.[1][2] Adherence to the following procedures is critical to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to build a robust culture of safety.
Hazard Identification and Risk Assessment
This compound is a solid substance that presents specific hazards requiring stringent control measures. The primary routes of exposure are inhalation of dust particles and direct contact with the skin or eyes. A thorough risk assessment must precede any handling of this material.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[3]:
| GHS Hazard Class | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
The bulky adamantyl groups make the compound a stable solid, but fine powders can easily become airborne during transfer. The core principle of safe handling is, therefore, the containment of the solid to prevent dust generation and direct contact.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical barriers between the researcher and chemical exposure. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against airborne particulates and accidental splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles during large-scale transfers.[4] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves provide adequate protection against incidental contact with this solid. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[4] |
| Body Protection | Professional Lab Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against skin contact from spills or dust.[5] |
| Respiratory Protection | N95 Respirator (or higher) | Required only if engineering controls fail or during spill cleanup. All routine handling must be performed inside a certified chemical fume hood. If a procedure has a high potential for dust generation that cannot be contained, a risk assessment must be performed to determine the appropriate level of respiratory protection.[6][7] |
Operational Handling & Engineering Controls
Engineering controls are the primary method for minimizing exposure. All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne dust.[6][8]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the lowest practicable working height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills.
-
Use spatulas and other tools gently to minimize the generation of airborne dust.[7]
-
If transferring from a larger container, open it slowly to avoid creating a plume of dust.
-
Keep the container sealed when not in use.[9]
-
-
Post-Transfer:
-
Once the transfer is complete, carefully clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone). This cloth must be disposed of as hazardous waste.
-
Securely close the primary container.
-
-
Cleanup: Wipe down the work area within the fume hood. Dispose of all contaminated disposable materials (weigh paper, pads, gloves) in the designated solid hazardous waste container.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][9]
-
Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Ensure proper PPE is worn, including respiratory protection if the spill is outside a fume hood.
-
Gently cover the spill with an absorbent material to prevent further dust dispersal.
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[7]
-
Decontaminate the spill area with a damp cloth and dispose of all cleanup materials as hazardous waste.
-
Decontamination & Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment. All waste streams must be considered hazardous.
Step-by-Step Disposal Procedure:
-
Solid Waste: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: this compound".
-
Contaminated Glassware:
-
Inside a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Collect this solvent rinse in a labeled "Hazardous Waste - Halogenated/Non-halogenated Solvents" container, as per your institution's guidelines.
-
After the initial rinse, the glassware can be washed with soap and water.
-
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office. Never dispose of this chemical down the drain or in regular trash.[10][11]
Visual Workflows
To further clarify the procedures, the following diagrams illustrate the standard handling workflow and the logic for spill response.
Caption: Standard Operating Procedure from preparation to cleanup.
Caption: Decision-making process for responding to a chemical spill.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 3. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.fr [fishersci.fr]
- 10. echemi.com [echemi.com]
- 11. nautinst.org [nautinst.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
